molecular formula C19H20O6 B15594981 Daucoidin A

Daucoidin A

Cat. No.: B15594981
M. Wt: 344.4 g/mol
InChI Key: GZAQAICYIHWIAX-BJMVGYQFSA-N
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Description

Daucoidin A is a useful research compound. Its molecular formula is C19H20O6 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

2-(9-hydroxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl (E)-2-methylbut-2-enoate

InChI

InChI=1S/C19H20O6/c1-5-10(2)18(22)25-19(3,4)17-15(21)14-12(23-17)8-6-11-7-9-13(20)24-16(11)14/h5-9,15,17,21H,1-4H3/b10-5+

InChI Key

GZAQAICYIHWIAX-BJMVGYQFSA-N

Origin of Product

United States

Foundational & Exploratory

Daucoidin A: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for personal medical use.

Introduction

Daucoidin A is a naturally occurring coumarin (B35378), a class of secondary metabolites found in various plants. This document provides a comprehensive technical guide on this compound, summarizing its chemical properties, known biological activities, and available experimental data. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is characterized as a yellowish, glassy solid. It belongs to the coumarin family of compounds, which are benzopyran-2-one derivatives.

PropertyValueReference
Chemical Formula C₁₉H₂₀O₆
Molecular Weight 344.37 g/mol
Appearance Yellowish glasses
Optical Rotation [α]D²⁰ = +46° (c = 0.30, MeOH)
Natural Sources Angelica decursiva (QIAN HU), Saposhnikovia divaricata, Angelica keiskei[1][2]

Biological Activities

Cytotoxic Activity

In vitro studies have demonstrated the cytotoxic potential of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.

Cell LineCancer TypeIC₅₀ (µg/mL)Control (Doxorubicin hydrochloride) IC₅₀ (µg/mL)Reference
BT474Breast Carcinoma4.70.08[3]
CHAGOUndifferentiated Lung Cancer5.72.3[3]
HepG2Liver Cancer6.50.9[3]
Kato3Gastric Cancer5.31.7[3]
SW620Colorectal Adenocarcinoma5.61.1[3]

Experimental Protocols

Detailed experimental protocols for the cytotoxic assays of this compound are not yet available in the public domain. The provided data originates from a comprehensive encyclopedia of traditional Chinese medicines, which references an original study that could not be retrieved in the course of this review.[3]

General methodologies for assessing cytotoxicity, such as the MTT assay, would have likely been employed. A typical workflow for such an assay is outlined below.

experimental_workflow start Cancer Cell Culture seed Seed cells into 96-well plates start->seed 1. incubate1 Incubate (24h) seed->incubate1 2. treat Treat with varying concentrations of this compound incubate1->treat 3. incubate2 Incubate (e.g., 48-72h) treat->incubate2 4. mtt Add MTT reagent incubate2->mtt 5. incubate3 Incubate (4h) mtt->incubate3 6. solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize 7. read Measure absorbance at 570 nm solubilize->read 8. analyze Calculate IC50 values read->analyze 9. end Results analyze->end 10. signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Daucoidin_A This compound Receptor Growth Factor Receptor Daucoidin_A->Receptor Inhibits? PI3K PI3K Daucoidin_A->PI3K Inhibits? Akt Akt Daucoidin_A->Akt Inhibits? Receptor->PI3K Activates PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

References

Unveiling the Molecular Architecture of Daucoidin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides an in-depth examination of the chemical structure of Daucoidin A, a naturally occurring coumarin (B35378). While comprehensive spectroscopic and biological data remains limited in publicly accessible literature, this document collates available information on its molecular formula, weight, and a preliminary nuclear magnetic resonance (NMR) data point. Further research is required to fully elucidate its structural and functional characteristics.

Chemical Identity and Properties

This compound is classified as a coumarin, a class of benzopyrone compounds known for their diverse biological activities.[1][2][3][4] Key identifying information is summarized in the table below.

PropertyValueSource
Chemical Name This compound[5][6]
CAS Number 103629-87-4[5][6]
Molecular Formula C₁₉H₂₀O₆[5]
Molecular Weight 344.4 g/mol [5]
Type of Compound Coumarin[5][6]

Structural Elucidation: Current State of Knowledge

The precise chemical structure of this compound is not yet fully detailed in peer-reviewed scientific literature. However, a proposed structure is available through commercial suppliers. The molecular formula of C₁₉H₂₀O₆ suggests a complex coumarin scaffold with various substituents.

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

A single preliminary ¹H-NMR data point has been reported:

Chemical Shift (δ)MultiplicityCoupling Constant (J)Solvent
7.65 ppmdoublet (d)Not specifiedCDCl₃

Table 1: Preliminary ¹H-NMR Data for this compound.[7]

Further Data Required:

To fully elucidate the structure of this compound, the following experimental data is necessary:

  • Complete ¹H-NMR data: Including chemical shifts, multiplicities, coupling constants, and integration for all protons.

  • ¹³C-NMR data: To identify the number and types of carbon atoms.

  • 2D-NMR experiments (COSY, HSQC, HMBC): To establish connectivity between protons and carbons.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and provide fragmentation patterns.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore system.

Experimental Protocols: A General Approach for Isolation and Characterization

While a specific protocol for this compound is not published, a general methodology for the isolation and characterization of natural products like coumarins can be outlined. This serves as a template for researchers aiming to isolate and identify this compound.

General Experimental Workflow

experimental_workflow start Plant Material Collection & Drying extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol) start->extraction partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate) extraction->partitioning chromatography Column Chromatography (Silica Gel, Sephadex) partitioning->chromatography hplc Preparative HPLC chromatography->hplc crystallization Crystallization hplc->crystallization structure_elucidation Spectroscopic Analysis (NMR, MS, IR, UV-Vis) crystallization->structure_elucidation end Pure this compound structure_elucidation->end

Caption: Generalized workflow for the isolation and purification of this compound.

Methodology:

  • Plant Material Collection and Preparation: The plant source of this compound would be collected, identified, and dried. The dried material is then ground into a fine powder.

  • Extraction: The powdered plant material is subjected to solvent extraction, typically using a solvent like methanol or ethanol, to obtain a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. The fraction containing this compound would be identified through preliminary analysis (e.g., thin-layer chromatography).

  • Chromatographic Purification: The enriched fraction is further purified using column chromatography techniques. This may involve multiple steps using different stationary phases like silica (B1680970) gel or Sephadex.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often achieved using preparative HPLC.

  • Crystallization: If possible, the purified compound is crystallized to obtain a solid form suitable for X-ray crystallography, which can provide definitive structural information.

  • Structure Elucidation: The pure compound is then subjected to a battery of spectroscopic analyses as detailed in Section 2.1 to determine its chemical structure.

Potential Biological Activity and Signaling Pathways

Given that this compound is a coumarin, it is plausible that it may exhibit biological activities similar to other compounds in this class. Coumarins are known to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[1][2][3][4]

The potential mechanisms of action for coumarins are diverse and can involve various signaling pathways. A hypothetical signaling pathway that could be investigated for this compound, based on the known activities of other coumarins, is presented below.

potential_signaling_pathway DaucoidinA This compound CellSurfaceReceptor Cell Surface Receptor DaucoidinA->CellSurfaceReceptor Binds to/Modulates SignalingCascade Intracellular Signaling Cascade CellSurfaceReceptor->SignalingCascade Activates/Inhibits TranscriptionFactor Transcription Factor (e.g., NF-κB, AP-1) SignalingCascade->TranscriptionFactor Regulates GeneExpression Target Gene Expression (e.g., Inflammatory Cytokines) TranscriptionFactor->GeneExpression Controls BiologicalResponse Biological Response (e.g., Anti-inflammatory Effect) GeneExpression->BiologicalResponse Leads to

References

The Enigmatic Coumarin: A Technical Guide to the Natural Sources of Daucoidin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daucoidin A, a member of the coumarin (B35378) family of secondary metabolites, has garnered interest within the scientific community for its potential bioactive properties. As a furo[2,3-h]chromene derivative, its structural complexity hints at a range of possible applications in pharmacology and drug development. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailing its physicochemical properties, biosynthetic origins, and the methodologies required for its isolation and characterization. The information presented herein is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this intriguing natural product.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its extraction, purification, and formulation. Key identifying information and solubility characteristics are summarized in the table below.

PropertyValueSource
CAS Number 103629-87-4--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₉H₂₀O₆--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 344.4 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance Powder--INVALID-LINK--, --INVALID-LINK--
Purity ≥ 98% (Commercially available standard)--INVALID-LINK--
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone--INVALID-LINK--
Storage Desiccate at -20°C--INVALID-LINK--
Chemical Name 2-(9-hydroxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl (Z)-2-methylbut-2-enoate--INVALID-LINK--

Natural Sources and Quantitative Data

This compound is a known constituent of plants belonging to the Apiaceae family, with Daucus carota (commonly known as wild carrot or Queen Anne's lace) being a primary source. While the presence of various coumarins in Daucus carota is well-documented, specific quantitative data for this compound in different plant tissues is not extensively reported in publicly available literature. The concentration of secondary metabolites in plants can vary significantly based on factors such as genotype, geographical location, stage of development, and environmental conditions.

Further research employing quantitative analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS), is required to determine the precise concentrations of this compound in the roots, seeds, leaves, and flowers of various Daucus carota subspecies and other potential plant sources.

Biosynthesis of Coumarins in Apiaceae

This compound, as a coumarin, is biosynthesized through the phenylpropanoid pathway. This fundamental metabolic pathway is responsible for the production of a wide array of phenolic compounds in plants. The biosynthesis of the basic coumarin scaffold begins with the amino acid L-phenylalanine.

Coumarin_Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Umbelliferone Umbelliferone (7-hydroxycoumarin) p_Coumaroyl_CoA->Umbelliferone C2'H, COSY Prenylated_Umbelliferone Prenylated Umbelliferone Umbelliferone->Prenylated_Umbelliferone Prenyltransferase Furanocoumarin_Scaffold Furanocoumarin Scaffold Prenylated_Umbelliferone->Furanocoumarin_Scaffold P450 monooxygenases Daucoidin_A This compound Furanocoumarin_Scaffold->Daucoidin_A Further enzymatic steps

Biosynthesis of this compound via the Phenylpropanoid Pathway.

Key Enzymes in the Pathway:

  • PAL: Phenylalanine ammonia-lyase

  • C4H: Cinnamate 4-hydroxylase

  • 4CL: 4-coumarate:CoA ligase

  • C2'H: p-coumaroyl-CoA 2'-hydroxylase

  • COSY: Coumarin synthase

The formation of the furan (B31954) ring characteristic of this compound involves further enzymatic modifications, including prenylation and cyclization reactions catalyzed by prenyltransferases and cytochrome P450 monooxygenases.

Experimental Protocols

General Workflow for Isolation and Purification

Isolation_Workflow Plant_Material Dried and Powdered Plant Material (e.g., Daucus carota roots/seeds) Extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol, or Ethyl Acetate) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Column_Chromatography Column Chromatography (Silica Gel) Fractions->Column_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Column_Chromatography->Semi_Pure_Fractions Prep_HPLC Preparative HPLC (e.g., C18 column) Semi_Pure_Fractions->Prep_HPLC Pure_Daucoidin_A Pure this compound Prep_HPLC->Pure_Daucoidin_A Characterization Structural Elucidation (NMR, MS, etc.) Pure_Daucoidin_A->Characterization

General workflow for the isolation of this compound.
Detailed Methodologies

1. Extraction:

  • Objective: To extract a broad range of secondary metabolites, including coumarins, from the plant material.

  • Protocol:

    • Air-dry the plant material (e.g., roots or seeds of Daucus carota) at room temperature in a well-ventilated area, protected from direct sunlight.

    • Grind the dried material into a fine powder using a mechanical grinder.

    • Macerate the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at a ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional agitation.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Fractionation (Liquid-Liquid Partitioning):

  • Objective: To separate the components of the crude extract based on their polarity.

  • Protocol:

    • Suspend the crude extract in a water/methanol mixture.

    • Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • Collect each solvent phase separately and evaporate to dryness to yield fractions with different chemical profiles. Coumarins are typically found in the chloroform and ethyl acetate fractions.

3. Purification (Chromatography):

  • Objective: To isolate this compound from the enriched fractions.

  • Protocol:

    • Column Chromatography:

      • Pack a glass column with silica (B1680970) gel as the stationary phase, equilibrated with a non-polar solvent (e.g., n-hexane).

      • Dissolve the chloroform or ethyl acetate fraction in a minimal amount of solvent and load it onto the column.

      • Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in n-hexane.

      • Collect fractions and monitor by Thin-Layer Chromatography (TLC) to identify those containing this compound.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

      • Further purify the fractions containing this compound using a preparative HPLC system equipped with a C18 column.

      • Develop a suitable mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile, and run in either isocratic or gradient mode.

      • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

      • Evaporate the solvent to obtain the pure compound.

Structural Characterization

Once isolated, the definitive identification of this compound requires spectroscopic analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure of the molecule. While specific spectral data for this compound is not widely published, a hypothetical representation of expected chemical shifts can be inferred from the known structure and data from similar coumarins.

2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in structural confirmation.

Conclusion

This compound represents a potentially valuable natural product found in Daucus carota. While its presence is established, a significant opportunity exists for further research to quantify its concentration in various natural sources and to fully characterize its biological activities. The methodologies outlined in this guide provide a framework for the extraction, isolation, and identification of this compound, paving the way for more in-depth pharmacological investigations. The elucidation of its complete biosynthetic pathway and the development of optimized isolation protocols will be critical steps in unlocking the full therapeutic potential of this and other related coumarins.

Technical Guide to the Isolation of Bioactive Coumarins from Angelica decursiva

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Daucoidin A" was not found in the reviewed scientific literature pertaining to the phytochemical constituents of Angelica decursiva. This guide, therefore, focuses on the isolation and characterization of other well-documented, bioactive coumarin (B35378) derivatives from this plant species.

Introduction

Angelica decursiva (Miq.) Franch. & Sav., a perennial herb belonging to the Apiaceae family, is a rich source of various coumarin derivatives.[1][2] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective effects.[2][3][4] This technical guide provides a comprehensive overview of the methodologies for the extraction, isolation, and purification of major coumarins from the roots of Angelica decursiva. The protocols detailed herein are compiled from established scientific literature and are intended to serve as a foundational resource for researchers in natural product chemistry and drug discovery.

Extraction and Fractionation

The initial step in the isolation of coumarins from Angelica decursiva involves the extraction of the plant material, followed by a systematic fractionation to separate compounds based on their polarity.

General Experimental Protocol: Extraction and Solvent Partitioning

A widely employed method for the extraction and fractionation of coumarins from Angelica decursiva is detailed below[5]:

  • Plant Material Preparation: The roots of Angelica decursiva are collected, dried, and ground into a fine powder to maximize the surface area for solvent extraction.

  • Methanol (B129727) Extraction: The powdered plant material (e.g., 2.9 kg) is subjected to reflux extraction with methanol (e.g., 3 x 10 L for 3 hours each). The resulting filtrates are combined and concentrated under reduced pressure at 40°C to yield the crude methanol extract.

  • Solvent Partitioning: The crude methanol extract is suspended in distilled water. This aqueous suspension is then successively partitioned with solvents of increasing polarity:

  • Fraction Concentration: Each of the solvent fractions (dichloromethane, ethyl acetate, n-butanol, and the remaining water residue) is concentrated in vacuo to yield the respective dried fractions.

Quantitative Data: Extraction and Fractionation Yields

The following table summarizes the typical yields obtained from the extraction and fractionation of Angelica decursiva roots as described in the literature.

Extraction / Fractionation Step Starting Material (kg) Yield (g) Yield (%) Reference
Methanol Extraction2.9763.3226.32[5]
Dichloromethane Fraction763.32 (MeOH Extract)210.4727.57 (of MeOH Extract)[5]
Ethyl Acetate Fraction763.32 (MeOH Extract)15.061.97 (of MeOH Extract)[5]
n-Butanol Fraction763.32 (MeOH Extract)159.0720.84 (of MeOH Extract)[5]
Water Residue763.32 (MeOH Extract)444.3258.21 (of MeOH Extract)[5]

Purification of Coumarins

The fractions obtained from solvent partitioning are complex mixtures that require further purification using various chromatographic techniques to isolate individual coumarins.

Experimental Protocol: Chromatographic Purification

The dichloromethane fraction is often a primary source for the isolation of dihydroxanthyletin-type coumarins. A general protocol for the purification of these compounds is as follows[5]:

  • Silica (B1680970) Gel Column Chromatography:

    • The dichloromethane fraction is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of n-hexane and ethyl acetate.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Further Silica Gel Chromatography:

    • Fractions containing compounds of interest are further purified by silica gel column chromatography using isocratic or gradient elution with solvents such as dichloromethane or mixtures of n-hexane and ethyl acetate.

  • Final Purification:

    • In some cases, a final purification step using Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) may be necessary to obtain pure compounds.

Isolated Compounds

Several bioactive coumarins have been successfully isolated from Angelica decursiva using these methods, including:

  • (+)-trans-decursidinol[5]

  • Pd-C-I[5]

  • Pd-C-II[5]

  • Pd-C-III[5]

  • Umbelliferone 6-carboxylic acid[4]

  • Nodakenin[4]

  • Nodakenetin[4]

  • Umbelliferone[4]

  • Scopoletin[6]

  • 2'-isopropyl psoralene[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of coumarins from Angelica decursiva.

G Isolation Workflow for Coumarins from Angelica decursiva plant Powdered Roots of Angelica decursiva extraction Methanol Reflux Extraction plant->extraction meoh_extract Crude Methanol Extract extraction->meoh_extract partitioning Solvent Partitioning (Water Suspension) meoh_extract->partitioning ch2cl2 Dichloromethane Fraction partitioning->ch2cl2 etoac Ethyl Acetate Fraction partitioning->etoac nbuoh n-Butanol Fraction partitioning->nbuoh water Water Residue partitioning->water silica1 Silica Gel Column Chromatography (n-Hexane:EtOAc) ch2cl2->silica1 silica2 Further Silica Gel Column Chromatography silica1->silica2 compounds Purified Coumarins ((+)-trans-decursidinol, Pd-C-I, etc.) silica2->compounds

Caption: A generalized workflow for the extraction and isolation of coumarins.

Biological Activities and Signaling Pathways

The coumarins isolated from Angelica decursiva exhibit a range of biological activities. For instance, several dihydroxanthyletin-type coumarins have shown potent inhibitory effects on enzymes implicated in diabetes and Alzheimer's disease.

Anti-inflammatory Activity

Some coumarins from Angelica decursiva have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 246.7 cells.[2] This is often mediated through the inhibition of the NF-κB signaling pathway.

Quantitative Data: Enzyme Inhibitory Activities

The following table summarizes the in vitro enzyme inhibitory activities of selected coumarins from Angelica decursiva.

Compound Target Enzyme IC₅₀ (µM) Reference
(+)-trans-decursidinolPTP1B2.33 ± 0.07[5]
Pd-C-IPTP1B4.32 ± 0.12[5]
Pd-C-IIPTP1B6.17 ± 0.31[5]
Pd-C-IIIPTP1B11.98 ± 0.43[5]
(+)-trans-decursidinolα-glucosidase> 250[5]
Pd-C-Iα-glucosidase53.21 ± 1.15[5]
Pd-C-IIα-glucosidase42.19 ± 0.98[5]
Pd-C-IIIα-glucosidase112.43 ± 2.03[5]
Umbelliferone 6-carboxylic acidAcetylcholinesterase10.32 ± 0.21[6][7]
Umbelliferone 6-carboxylic acidButyrylcholinesterase29.41 ± 0.52[6][7]
Umbelliferone 6-carboxylic acidBACE17.54 ± 0.11[6][7]
Visualization of a Relevant Signaling Pathway

The following diagram illustrates the inhibitory effect of certain Angelica decursiva coumarins on the LPS-induced inflammatory signaling pathway.

G Inhibition of LPS-Induced Inflammatory Pathway by Coumarins LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Activation IkB->NFkB releases nucleus Nucleus NFkB->nucleus iNOS_COX2 iNOS & COX-2 Gene Expression nucleus->iNOS_COX2 NO_PGs NO & Prostaglandins (Inflammatory Mediators) iNOS_COX2->NO_PGs coumarins A. decursiva Coumarins coumarins->IKK Inhibition coumarins->NFkB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by A. decursiva coumarins.

Conclusion

Angelica decursiva is a valuable source of a diverse array of bioactive coumarins. The methodologies outlined in this guide provide a robust framework for the successful isolation and purification of these compounds. The significant enzyme inhibitory and anti-inflammatory activities of these coumarins underscore their potential as lead compounds in the development of new therapeutic agents. Further research into the specific mechanisms of action and in vivo efficacy of these natural products is warranted.

References

Daucoidin A from Saposhnikovia divaricata: A Technical Whitepaper for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Daucoidin A, a coumarin (B35378) compound isolated from the roots of Saposhnikovia divaricata (Turcz.) Schischk., presents a promising scaffold for the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth overview of the current understanding of this compound and related coumarins from S. divaricata, with a focus on its anti-inflammatory properties and mechanism of action. While direct comprehensive studies on this compound are limited, this paper synthesizes available data on closely related compounds from the same plant, such as anomalin, and on extracts of S. divaricata to infer the potential therapeutic applications and research directions for this compound. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further investigation by researchers, scientists, and drug development professionals.

Introduction

Saposhnikovia divaricata, commonly known as "Fang Feng" in traditional Chinese medicine, is a perennial herb belonging to the Apiaceae family.[1] For centuries, its roots have been used to treat a variety of ailments, including inflammatory conditions like rheumatism and allergic rhinitis.[2] Phytochemical analyses have revealed that the roots of S. divaricata are rich in bioactive compounds, including chromones, polyacetylenes, and a diverse class of coumarins.[2] Among these, this compound (CAS No. 103629-87-4; Formula: C19H20O6) has been identified as a constituent coumarin.[3]

While extensive research on the specific bioactivities of this compound is still emerging, studies on other coumarins isolated from S. divaricata, such as anomalin, and on the whole plant extract, have demonstrated significant anti-inflammatory, analgesic, and immunomodulatory effects.[2][4] These findings suggest that this compound likely contributes to the overall therapeutic properties of the plant and warrants further investigation as a potential standalone drug candidate. This whitepaper aims to consolidate the existing knowledge and provide a technical framework for future research and development of this compound.

Anti-Inflammatory Activity and Mechanism of Action

The anti-inflammatory effects of coumarins from Saposhnikovia divaricata are believed to be mediated through the modulation of key inflammatory signaling pathways. Although direct evidence for this compound is not yet available, studies on anomalin and S. divaricata extracts provide strong indications of its potential mechanisms.

Inhibition of Inflammatory Mediators

An ethanol (B145695) extract of Saposhnikovia divaricata has been shown to significantly inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This includes the reduction of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4][5] NO and PGE2 are produced by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) respectively, enzymes that are often overexpressed during inflammation. The inhibition of these mediators suggests that compounds within the extract, likely including this compound, can suppress the inflammatory cascade at multiple levels.

Modulation of Signaling Pathways

Research on anomalin, a structurally related coumarin from S. divaricata, has indicated that its anti-inflammatory and analgesic properties are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] An aqueous extract of S. divaricata root has also been shown to act on the TNF-α and Receptor for Advanced Glycation End-products (RAGE) signaling pathways to alleviate rheumatoid arthritis.[3]

  • NF-κB Signaling Pathway: NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. It is hypothesized that this compound may inhibit this pathway, thereby preventing the expression of inflammatory mediators.

  • MAPK Signaling Pathway: The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. The activation of these kinases leads to the phosphorylation of various downstream targets, ultimately resulting in the production of inflammatory cytokines. Inhibition of MAPK phosphorylation is a key mechanism for controlling inflammation.

The potential interplay of this compound with these pathways is a critical area for future research.

Quantitative Data

The following tables summarize the quantitative data available for the anti-inflammatory effects of Saposhnikovia divaricata extracts, which may serve as a proxy for the potential activity of this compound.

Table 1: Inhibition of Inflammatory Mediators by Saposhnikovia divaricata Ethanol Extract (SDE) in LPS-stimulated RAW 264.7 Macrophages [4]

MediatorConcentration of SDE (µg/mL)Inhibition (%)
Nitric Oxide (NO)50~55%
100~75%
200~90%
Prostaglandin E2 (PGE2)50~40%
100~60%
200~80%
TNF-α50~30%
100~50%
200~70%
IL-650~45%
100~65%
200~85%

Table 2: IC50 Values for Anti-inflammatory Activity

Compound/ExtractAssayCell LineIC50 ValueReference
Saposhnikovia divaricata Ethanol ExtractNitric Oxide ProductionRAW 264.7Not Reported[6]

Note: While a specific IC50 value for the extract was not provided in the cited study, the data indicates a dose-dependent inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's anti-inflammatory properties, based on established protocols for similar compounds and extracts.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods depending on the assay.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Cytokine Production Assay (ELISA)
  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the culture supernatants and centrifuge to remove cell debris.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for iNOS, COX-2, and MAPK Pathway Proteins
  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.

  • Pre-treat the cells with this compound for 1 hour, followed by LPS stimulation (1 µg/mL) for the appropriate time (e.g., 24 hours for iNOS/COX-2, 15-60 minutes for MAPK phosphorylation).

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

NF-κB Activation Assay (Luciferase Reporter Assay)
  • Co-transfect RAW 264.7 cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours, pre-treat the transfected cells with this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Isolation and Quantification of this compound
  • Isolation: A general procedure for the isolation of coumarins from S. divaricata involves extraction with ethanol, followed by partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate). The ethyl acetate (B1210297) fraction is then subjected to repeated column chromatography on silica (B1680970) gel and preparative HPLC to yield pure compounds.

  • Quantification (HPLC): A reversed-phase HPLC method can be developed for the quantification of this compound in plant extracts. A C18 column with a gradient elution of methanol-water or acetonitrile-water is typically used.[7] Detection is performed using a DAD or UV detector at the maximum absorption wavelength of this compound. The method should be validated for linearity, precision, accuracy, and recovery.

Visualizations

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its investigation.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB P IkB->IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Transcription DaucoidinA This compound DaucoidinA->IKK Inhibition? DaucoidinA->NFkB_nuc Inhibition?

Figure 1: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MKK3_6->p38 P AP1 AP-1 p38->AP1 ERK ERK MEK1_2->ERK P ERK->AP1 JNK JNK MKK4_7->JNK P JNK->AP1 Cytokines Pro-inflammatory Cytokines AP1->Cytokines DaucoidinA This compound DaucoidinA->MKK3_6 Inhibition? DaucoidinA->MEK1_2 Inhibition? DaucoidinA->MKK4_7 Inhibition?

Figure 2: Postulated Modulation of the MAPK Signaling Pathway by this compound.

G S_divaricata Saposhnikovia divaricata (Roots) Extraction Ethanol Extraction & Fractionation S_divaricata->Extraction Isolation Column Chromatography & Prep-HPLC Extraction->Isolation DaucoidinA This compound Isolation->DaucoidinA InVitro In Vitro Studies (RAW 264.7 cells) DaucoidinA->InVitro InVivo In Vivo Studies (e.g., Animal Models of Inflammation) DaucoidinA->InVivo NO_Assay NO Production (Griess Assay) InVitro->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA) InVitro->Cytokine_Assay Western_Blot Protein Expression (Western Blot) InVitro->Western_Blot Reporter_Assay NF-κB Activity (Luciferase Assay) InVitro->Reporter_Assay

References

An In-Depth Technical Guide to the Biosynthesis of Daucoidin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daucoidin A, a complex coumarin (B35378) found in the medicinal plant Cnidium monnieri, presents a fascinating case study in plant secondary metabolism. While a dedicated biosynthetic pathway for this compound has not been fully elucidated, extensive research into coumarin biosynthesis in C. monnieri allows for the construction of a putative and detailed pathway. This guide synthesizes the current understanding of the enzymatic steps leading to the formation of the this compound scaffold, drawing upon established knowledge of the phenylpropanoid pathway and subsequent modification reactions. This document provides a comprehensive overview for researchers in natural product chemistry, biosynthesis, and drug development, complete with proposed enzymatic reactions, structural diagrams, and a summary of relevant experimental methodologies.

Introduction to this compound

This compound is a naturally occurring coumarin, a class of secondary metabolites widely distributed in the plant kingdom and known for their diverse pharmacological activities.[1][2][3] Isolated from Cnidium monnieri (L.) Cuss., a plant with a long history in traditional medicine, this compound is characterized by its intricate molecular architecture.[1][2] Its chemical formula is C19H20O6, and its structure features a furocoumarin core with a unique side chain. The complexity of this structure suggests a multi-step enzymatic synthesis process, offering potential targets for biosynthetic engineering and the development of novel therapeutic agents.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, a central route in the synthesis of a vast array of plant natural products.[4][5][6] The pathway can be conceptually divided into two main stages: the formation of the core coumarin scaffold and the subsequent modifications to yield the final this compound structure.

Stage 1: Formation of the Umbelliferone (B1683723) Core

The initial steps of coumarin biosynthesis are well-established and lead to the formation of umbelliferone, a key intermediate. This process begins with the amino acid L-phenylalanine.

Logical Relationship of the Phenylpropanoid Pathway leading to Umbelliferone

G cluster_phenylpropanoid Phenylpropanoid Pathway cluster_coumarin Coumarin Core Formation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL 2,4-dihydroxy-cinnamoyl-CoA 2,4-dihydroxy-cinnamoyl-CoA p-Coumaroyl-CoA->2,4-dihydroxy-cinnamoyl-CoA C2'H Umbelliferone Umbelliferone 2,4-dihydroxy-cinnamoyl-CoA->Umbelliferone Spontaneous lactonization

Caption: General phenylpropanoid pathway to the coumarin intermediate, umbelliferone.

The key enzymatic steps are:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid, the entry point into the phenylpropanoid pathway.

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid at the C4 position to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.

  • p-Coumaroyl-CoA 2'-hydroxylase (C2'H): A key enzyme in coumarin biosynthesis, it hydroxylates p-coumaroyl-CoA at the 2' position.

  • Spontaneous Lactonization: The resulting ortho-hydroxylated intermediate undergoes spontaneous intramolecular cyclization to form the lactone ring characteristic of coumarins, yielding umbelliferone.

Transcriptome analysis of Cnidium monnieri has identified numerous genes encoding for these key enzymes, including PAL, C4H, and 4CL, with their expression levels varying across different plant tissues.[7][8][9]

Stage 2: Modification of the Umbelliferone Scaffold to this compound

The subsequent steps from umbelliferone to this compound involve a series of modifications, including prenylation, hydroxylation, and esterification. While the exact sequence and enzymes are yet to be experimentally verified, a plausible pathway can be proposed based on the structure of this compound and known enzymatic reactions in coumarin biosynthesis.

Proposed Biosynthetic Pathway from Umbelliferone to this compound

G Umbelliferone Umbelliferone Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin Prenyltransferase Marmesin Marmesin Demethylsuberosin->Marmesin Cytochrome P450 Monooxygenase 8,9-dihydro-8-hydroxy-furo[2,3-h]chromen-2-one 8,9-dihydro-8-hydroxy-furo[2,3-h]chromen-2-one Marmesin->8,9-dihydro-8-hydroxy-furo[2,3-h]chromen-2-one Hydratase This compound This compound 8,9-dihydro-8-hydroxy-furo[2,3-h]chromen-2-one->this compound Acyltransferase ((Z)-2-methylbut-2-enoyl-CoA)

Caption: Proposed late-stage biosynthetic steps from umbelliferone to this compound.

The proposed enzymatic transformations are:

  • Prenylation: A prenyltransferase attaches a dimethylallyl pyrophosphate (DMAPP) unit to the C6 position of umbelliferone to form demethylsuberosin.

  • Furan (B31954) Ring Formation: A cytochrome P450 monooxygenase likely catalyzes the formation of the furan ring, leading to the intermediate marmesin.

  • Hydration: A hydratase enzyme would then add a water molecule across the double bond of the prenyl side chain to form a diol intermediate.

  • Acylation: Finally, an acyltransferase would catalyze the esterification of one of the hydroxyl groups on the side chain with (Z)-2-methylbut-2-enoyl-CoA to yield this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzymatic kinetics or yields of the this compound biosynthetic pathway. However, studies on the phytochemical composition of Cnidium monnieri provide an indication of the relative abundance of various coumarins, including osthole, which is a major coumarin in the plant.[2][3][10]

Compound Class Key Compounds in Cnidium monnieri General Observations
CoumarinsOsthole, Imperatorin, Bergapten, Isopimpinellin, XanthotoxinOsthole is often the most abundant coumarin. The concentration of these compounds can vary depending on the plant part, developmental stage, and environmental conditions.[2][3][10]

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound would rely on a combination of established experimental techniques in natural product biosynthesis research.

Isolation and Structure Elucidation of this compound

Experimental Workflow for Isolation and Characterization

G Plant_Material Dried fruits of Cnidium monnieri Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Extraction->Partitioning Chromatography Column Chromatography (Silica gel, HPLC) Partitioning->Chromatography Purified_Compound Purified this compound Chromatography->Purified_Compound Structure_Elucidation Spectroscopic Analysis (NMR, MS, IR, UV) Purified_Compound->Structure_Elucidation

Caption: A typical workflow for the isolation and structural characterization of this compound.

  • Plant Material: Dried and powdered fruits of Cnidium monnieri are used as the starting material.

  • Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, to obtain a crude extract.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning (e.g., with ethyl acetate (B1210297) and water) to separate compounds based on their polarity.

  • Chromatographic Purification: The organic fraction is further purified using various chromatographic techniques, including column chromatography over silica (B1680970) gel and high-performance liquid chromatography (HPLC), to isolate individual compounds.

  • Structure Elucidation: The structure of the purified this compound is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC, HSQC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Identification of Biosynthetic Genes
  • Transcriptome Analysis: Deep sequencing of the transcriptome (RNA-Seq) from different tissues of C. monnieri can identify candidate genes encoding the enzymes of the phenylpropanoid pathway and subsequent modification steps.[7][9] Differentially expressed genes in tissues with high coumarin content are of particular interest.

  • Homology-Based Gene Cloning: Known sequences of coumarin biosynthetic enzymes from other plant species can be used as queries to search for homologous genes in the C. monnieri transcriptome or genome.

Functional Characterization of Enzymes
  • Heterologous Expression: Candidate genes are cloned into expression vectors and introduced into a heterologous host, such as E. coli or yeast. The recombinant enzymes are then purified.

  • In Vitro Enzyme Assays: The purified recombinant enzymes are incubated with the proposed substrates, and the reaction products are analyzed by HPLC or LC-MS to confirm the enzymatic activity.

  • Gene Silencing/Overexpression in Planta: Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to silence the expression of candidate genes in C. monnieri. A resulting decrease in this compound production would provide in vivo evidence for the gene's function. Conversely, overexpression of a candidate gene could lead to increased accumulation of this compound or its intermediates.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound provides a solid framework for further investigation into the intricate biochemistry of coumarin formation in Cnidium monnieri. While the early steps of the pathway are well-understood, the late-stage modifications leading to the unique structure of this compound remain to be experimentally validated. Future research should focus on the identification and functional characterization of the specific prenyltransferases, cytochrome P450 monooxygenases, hydratases, and acyltransferases involved in this pathway. A complete understanding of the biosynthesis of this compound will not only contribute to our knowledge of plant secondary metabolism but also open up avenues for the biotechnological production of this and other medicinally important coumarins. The application of synthetic biology and metabolic engineering approaches, guided by the elucidation of this pathway, could lead to the sustainable and scalable production of these valuable natural products.

References

In-depth Technical Guide: Daucoidin A (CAS Number 103629-87-4)

Author: BenchChem Technical Support Team. Date: December 2025

To the attention of: Researchers, scientists, and drug development professionals.

Preamble: This technical guide aims to provide a comprehensive overview of Daucoidin A, a natural product identified by the CAS number 103629-87-4. Despite a thorough investigation of available scientific literature, it is crucial to note that detailed research on the specific biological activities, mechanisms of action, and experimental protocols for this compound is exceptionally limited. This document summarizes the available chemical information and provides a broader context based on the activities of its chemical class, coumarins, to offer potential avenues for future research.

Chemical and Physical Properties

This compound is classified as a coumarin (B35378).[1] The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 103629-87-4[1]
Molecular Formula C₁₉H₂₀O₆[1]
Molecular Weight 344.4 g/mol [1]
Compound Type Coumarin[1]

Biological Activity and Therapeutic Potential: A Contextual Overview

Potential Areas of Investigation for this compound based on Coumarin Activity:

  • Anti-inflammatory Properties: Many natural and synthetic coumarins have demonstrated significant anti-inflammatory activity.[2] These effects are often attributed to the inhibition of key inflammatory mediators and signaling pathways.

  • Anticancer Activity: Coumarins have been a subject of interest in oncology research due to their potential to inhibit the growth of various cancer cell lines.[3][4]

  • Antioxidant Effects: The chemical structure of coumarins often imparts antioxidant properties, which can be a mechanism for various therapeutic effects.

  • Antimicrobial Activity: Certain coumarin derivatives have been shown to possess antibacterial and antifungal properties.

It is important to emphasize that these are potential activities based on the broader coumarin class, and dedicated in vitro and in vivo studies are necessary to determine the specific biological profile of this compound.

Postulated Mechanisms of Action (Based on Coumarin Studies)

The mechanisms of action for coumarins are diverse and depend on their specific chemical structures. For a compound like this compound, potential mechanisms that warrant investigation could involve the modulation of key cellular signaling pathways.

A generalized workflow for investigating the anti-inflammatory mechanism of a novel coumarin like this compound is proposed below.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In vivo Validation cluster_3 Outcome In_vitro_assays In vitro Assays (e.g., cell viability, anti-inflammatory screens) Signaling_pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) In_vitro_assays->Signaling_pathway_analysis Target_identification Target Identification (e.g., Proteomics, Kinase screens) In_vitro_assays->Target_identification Daucoidin_A This compound Daucoidin_A->In_vitro_assays Animal_models Animal Models of Disease (e.g., inflammation, cancer) Signaling_pathway_analysis->Animal_models Target_identification->Animal_models Therapeutic_potential Therapeutic Potential Evaluation Animal_models->Therapeutic_potential

Proposed workflow for investigating the biological activity of this compound.

Suggested Experimental Protocols

Given the lack of specific data for this compound, this section outlines general experimental protocols that could be adapted to investigate its potential biological activities, drawing from standard methodologies used for characterizing novel natural products.

4.1. Cell Viability and Cytotoxicity Assay

  • Objective: To determine the cytotoxic effects of this compound on various cell lines.

  • Methodology:

    • Cell Seeding: Plate cells (e.g., cancer cell lines, normal cell lines) in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

    • Viability Assessment: Add a viability reagent such as MTT or resazurin (B115843) and incubate according to the manufacturer's instructions.

    • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

4.2. Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

  • Objective: To assess the potential of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).

  • Methodology:

    • Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in appropriate media.

    • Cell Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Inflammatory Stimulus: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).

    • Incubation: Incubate the cells for 24 hours.

    • NO Measurement: Measure the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.

    • Data Analysis: Compare the nitrite levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of this compound.

Future Directions and Conclusion

The information available on this compound (CAS 103629-87-4) is currently limited to its chemical identification. There is a clear need for foundational research to elucidate its biological properties. The protocols and contextual information provided in this guide, based on the broader class of coumarins, are intended to serve as a starting point for researchers interested in investigating this compound. Future studies should focus on systematic screening for various biological activities, followed by in-depth mechanistic studies to identify its molecular targets and signaling pathways. Such research will be pivotal in determining the potential therapeutic applications of this compound.

The diagram below illustrates a potential signaling cascade that is often implicated in the anti-inflammatory effects of natural products and could be a relevant area of investigation for this compound.

Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex NF_kappaB NF-κB IKK_Complex->NF_kappaB NF_kappaB_Inhibition NF-κB Inhibition NF_kappaB_Inhibition->NF_kappaB Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NF_kappaB->Pro_inflammatory_Genes Daucoidin_A_putative This compound (Putative Action) Daucoidin_A_putative->NF_kappaB_Inhibition

Hypothetical anti-inflammatory signaling pathway for this compound.

References

Daucoidin A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Formula: C₁₉H₂₀O₆ Molecular Weight: 344.4 g/mol CAS Number: 103629-87-4 Class: Coumarins

To the esteemed researchers, scientists, and drug development professionals,

This technical guide serves to consolidate the available scientific information on Daucoidin A, a natural compound belonging to the coumarin (B35378) class. Despite its defined chemical structure, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of in-depth research on its biological activities, mechanisms of action, and potential therapeutic applications.

Commercial suppliers list this compound as a powder with a purity of ≥98%, soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1][2] However, detailed experimental data, including quantitative analyses of its biological effects and the signaling pathways it may modulate, are not available in the current body of scientific publications.

The molecular formula C₁₉H₂₀O₆ is shared by other natural compounds, such as Cerasidin, a type of chalcone, which underscores the importance of specific research on each isomer to determine its unique biological profile. The phenomenon of isomerism, where compounds share the same molecular formula but differ in atomic arrangement, can lead to vastly different pharmacological effects.

Given the absence of specific studies on this compound, this guide cannot provide the requested detailed experimental protocols or signaling pathway diagrams. The creation of such specific technical documentation requires primary research data that is not currently published.

We encourage the scientific community to undertake foundational research to explore the bioactivity of this compound. Such studies would be crucial in elucidating its potential pharmacological profile and could include:

  • In vitro screening: To assess its activity against various cell lines (e.g., cancer, inflammatory) and enzymatic assays to identify potential molecular targets.

  • Mechanism of action studies: To investigate the signaling pathways affected by this compound upon interaction with biological systems.

  • In vivo studies: To evaluate its efficacy, pharmacokinetics, and safety in animal models.

This document will be updated as new research on this compound becomes available. We hope that this guide serves as a call to action for further scientific inquiry into this molecule.

Chemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₀O₆[1]
Molecular Weight344.4 g/mol [1]
CAS Number103629-87-4[1]
AppearancePowder[1][2]
Purity≥ 98%[1]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
StorageDesiccate at -20°C[2]

Logical Relationship: The Path Forward for this compound Research

The following diagram outlines a logical progression for initiating and advancing the study of this compound, a compound for which there is currently a dearth of biological data.

G A This compound (C19H20O6) Known Chemical Entity B Fundamental Biological Screening (In Vitro Assays) A->B Initial Investigation C Identification of Bioactivity (e.g., Anti-cancer, Anti-inflammatory) B->C Positive Results F No Significant Bioactivity Detected B->F Negative Results D Mechanism of Action Studies (Signaling Pathway Analysis) C->D Elucidation of Function E Preclinical Development (In Vivo Models) D->E Validation & Safety Assessment

References

In-depth Technical Guide on Daucoidin A: A Compound Awaiting Scientific Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the compound Daucoidin A, identified with a molecular weight of 344.4 g/mol and a chemical formula of C19H20O6. Despite the availability of this basic chemical information from commercial suppliers, a comprehensive review of publicly accessible scientific literature reveals a significant gap in the understanding of its biological activities, mechanisms of action, and potential therapeutic applications. This document outlines the known information and highlights the absence of detailed experimental data, signaling pathway involvement, and established experimental protocols, thereby underscoring the need for foundational research into this molecule.

Chemical and Physical Properties

Limited information is available regarding the physicochemical properties of this compound beyond its basic molecular identifiers. The compound is classified as a coumarin (B35378).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 344.4 g/mol Commercial Suppliers[1]
Molecular Formula C19H20O6Commercial Suppliers[1]
Compound Type CoumarinCommercial Suppliers[1]

Biological Activity: An Uncharted Territory

Extensive searches of scientific databases and research publications have yielded no specific studies detailing the biological activities of this compound. While the broader class of coumarins is known to exhibit a wide range of pharmacological effects—including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties—it is not possible to extrapolate these general activities to this compound without direct experimental evidence.

Data Presentation:

Due to the absence of published research, no quantitative data on the biological activity of this compound (e.g., IC50, EC50, MIC values) can be presented.

Signaling Pathways: Awaiting Investigation

There is currently no information available in the scientific literature regarding the signaling pathways modulated by this compound. Elucidating the molecular targets and cellular pathways affected by this compound is a critical step for future research and would be essential for understanding its potential pharmacological effects.

Mandatory Visualization:

As no signaling pathways have been identified for this compound, it is not possible to generate the requested Graphviz diagrams.

Experimental Protocols: A Call for De Novo Development

The lack of published studies on this compound means that no established experimental protocols for its investigation are available. Researchers interested in studying this compound will need to develop and validate new methodologies for a range of assays, including but not limited to:

  • In vitro enzyme inhibition assays: To screen for potential molecular targets.

  • Cell-based assays: To assess cytotoxicity, anti-proliferative effects, anti-inflammatory activity, and other cellular responses.

  • In vivo animal models: To evaluate efficacy, pharmacokinetics, and toxicology.

Future Directions and Conclusion

This compound represents a molecule with known basic chemical properties but a completely unexplored biological profile. For researchers and drug development professionals, this presents both a challenge and an opportunity. The coumarin scaffold suggests a potential for interesting pharmacological activities, but this remains purely speculative without empirical data.

Future research should focus on:

  • Initial biological screening: A broad-based screening approach to identify any significant biological activities of this compound.

  • Target identification: If bioactivity is confirmed, subsequent studies to identify the molecular target(s) and mechanism(s) of action will be crucial.

  • Structure-Activity Relationship (SAR) studies: Should this compound show promise, the synthesis and evaluation of analogues could lead to the development of more potent and selective compounds.

References

Daucoidin A: An In-Depth Technical Guide on a Promising Coumarin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Daucoidin A is a naturally occurring coumarin (B35378), a class of benzopyrone compounds widely recognized for their diverse pharmacological properties. While the broader family of coumarins has been extensively studied for its anti-inflammatory, antioxidant, and various other therapeutic effects, specific research on this compound is limited. This guide aims to synthesize the available information on this compound, providing a technical overview for researchers, scientists, and drug development professionals. Due to the scarcity of direct research on this compound, this document will also extrapolate potential biological activities and experimental approaches based on the well-established characteristics of the coumarin chemical class.

Chemical and Physical Properties

This compound is characterized by the following properties:

PropertyValue
Chemical Formula C₁₉H₂₀O₆
Molecular Weight 344.4 g/mol
CAS Number 103629-87-4

Potential Biological Activities and Signaling Pathways

Anti-Inflammatory Activity

The anti-inflammatory effects of coumarins are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. A primary mechanism is the inhibition of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Hypothesized Anti-Inflammatory Signaling Pathway of this compound:

The activation of macrophages by inflammatory stimuli, such as lipopolysaccharide (LPS), triggers a signaling cascade that leads to the production of inflammatory mediators. It is hypothesized that this compound, like other coumarins, may interfere with this pathway.

DaucoidinA_AntiInflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocation DaucoidinA This compound DaucoidinA->IKK Inhibits DaucoidinA->NFkB_nuc Inhibits DNA DNA NFkB_nuc->DNA binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA transcription COX2_mRNA COX-2 mRNA DNA->COX2_mRNA transcription iNOS iNOS iNOS_mRNA->iNOS translation COX2 COX-2 COX2_mRNA->COX2 translation NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs DaucoidinA_Screening_Workflow cluster_compound Compound Preparation cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays cluster_data Data Analysis DaucoidinA This compound (Stock Solution) DPPH DPPH Assay DaucoidinA->DPPH ABTS ABTS Assay DaucoidinA->ABTS CellCulture RAW 264.7 Cell Culture DaucoidinA->CellCulture IC50 IC50 Calculation DPPH->IC50 ABTS->IC50 NO_Assay Nitric Oxide Assay CellCulture->NO_Assay WesternBlot Western Blot (iNOS, COX-2) CellCulture->WesternBlot qPCR RT-qPCR (iNOS, COX-2 mRNA) CellCulture->qPCR NO_Assay->IC50 StatisticalAnalysis Statistical Analysis WesternBlot->StatisticalAnalysis qPCR->StatisticalAnalysis

References

The Enigmatic Potential of Daucoidin A: A Call for Scientific Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 4, 2025 – Daucoidin A, a natural compound with the chemical formula C19H20O6 and CAS number 103629-87-4, remains a molecule of untapped potential within the scientific community. Despite its defined chemical structure, a comprehensive review of publicly accessible scientific literature reveals a significant lack of research into its biological activities. This notable gap in knowledge presents a compelling opportunity for researchers, scientists, and drug development professionals to pioneer investigations into its possible therapeutic applications.

While specific data on this compound is currently unavailable, the broader class of compounds to which it belongs, the coumarins, has been extensively studied and shown to possess a wide array of pharmacological properties. These include anticancer, anti-inflammatory, and antimicrobial activities. This foundational knowledge suggests that this compound could harbor similar, or even novel, biological effects worthy of in-depth examination.

A Roadmap for Future Investigation: Potential Biological Activities

To unlock the potential of this compound, a structured research approach is necessary. The following outlines key areas of investigation and the established experimental protocols that could be employed:

Table 1: Proposed Areas of Investigation for this compound
Biological ActivityRationale (Based on Coumarin Class)Potential Experimental Assays
Anticancer Activity Many coumarins exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.MTT assay, Sulforhodamine B (SRB) assay, flow cytometry for cell cycle analysis, Western blotting for apoptotic markers (e.g., caspases, Bcl-2 family proteins).
Anti-inflammatory Activity Coumarins are known to modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators.Griess assay for nitric oxide (NO) production, ELISA for cytokines (e.g., TNF-α, IL-6, IL-1β), Western blotting for key inflammatory proteins (e.g., COX-2, iNOS, NF-κB).
Antimicrobial Activity Certain coumarins have demonstrated efficacy against a range of bacterial and fungal pathogens.Broth microdilution for Minimum Inhibitory Concentration (MIC) determination, disk diffusion assay, biofilm inhibition assays.

Charting the Unknown: Experimental Workflows and Signaling Pathways

The exploration of this compound's biological activities would necessitate a systematic series of experiments. Below are graphical representations of potential experimental workflows and signaling pathways that could be investigated, based on the known mechanisms of other coumarins.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies Compound Procurement Compound Procurement Cytotoxicity Screening Cytotoxicity Screening Compound Procurement->Cytotoxicity Screening Antimicrobial Screening Antimicrobial Screening Compound Procurement->Antimicrobial Screening Anti-inflammatory Screening Anti-inflammatory Screening Compound Procurement->Anti-inflammatory Screening Dose-Response Analysis Dose-Response Analysis Cytotoxicity Screening->Dose-Response Analysis Antimicrobial Screening->Dose-Response Analysis Anti-inflammatory Screening->Dose-Response Analysis Signaling Pathway Elucidation Signaling Pathway Elucidation Dose-Response Analysis->Signaling Pathway Elucidation In Vivo Model Testing In Vivo Model Testing Signaling Pathway Elucidation->In Vivo Model Testing

Caption: A potential experimental workflow for investigating the biological activities of this compound.

Should this compound exhibit anti-inflammatory properties, a key area of investigation would be its effect on the NF-κB signaling pathway, a central regulator of inflammation.

nf_kb_pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex This compound This compound This compound->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription

Caption: A hypothetical model of this compound inhibiting the NF-κB signaling pathway.

A Call to Action for the Scientific Community

The absence of data on this compound is not a deterrent but an invitation to the scientific community. The potential for discovery is immense, and the first research groups to undertake a thorough investigation of this compound will be at the forefront of a new area of natural product chemistry and pharmacology. The methodologies are well-established, and the potential rewards, in terms of both scientific advancement and therapeutic innovation, are significant. It is time to bring this compound out of the shadows and into the laboratory to uncover the biological activities it may hold.

Daucoidin A: A Literature Review and Guide for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daucoidin A is a coumarin (B35378) compound with a defined chemical structure, yet it remains a molecule of significant untapped potential due to a notable scarcity of dedicated research in publicly available scientific literature. While direct studies on this compound's biological activity and mechanism of action are absent, this review consolidates information on closely related coumarins isolated from Daucus carota (wild carrot) to build a foundational understanding and propose a roadmap for future investigation. This guide summarizes the known chemical properties of this compound, presents quantitative data and experimental protocols from studies on related compounds, and visualizes a key potential signaling pathway. The primary aim is to provide researchers with a comprehensive starting point to explore the pharmacological landscape of this compound.

Introduction to this compound

This compound is classified as a coumarin, a class of benzopyrone secondary metabolites widely distributed in the plant kingdom. While its precise biological functions are yet to be elucidated, its presence in Daucus carota, a plant with a history in traditional medicine, suggests potential pharmacological relevance.

Chemical Properties of this compound:

PropertyValue
CAS Number 103629-87-4
Molecular Formula C₁₉H₂₀O₆
Molecular Weight 344.4 g/mol
Compound Type Coumarin

Biological Activities of Related Coumarins from Daucus carota

The most relevant research to date involves the study of other coumarin glycosides isolated from the aerial parts of Daucus carota, which have demonstrated hypotensive activity. These findings provide the most promising avenue for investigating the potential therapeutic applications of this compound.

Hypotensive Effects

A study on two coumarin glycosides, designated DC-2 and DC-3, isolated from Daucus carota revealed a dose-dependent hypotensive effect in normotensive, anesthetized rats. This suggests that coumarins from this plant species, and potentially this compound itself, could be valuable candidates for the development of antihypertensive agents.

Table 1: In Vivo Hypotensive Effects of Daucus carota Coumarin Glycosides in Rats [1]

CompoundDose (mg/kg, i.v.)Mean Arterial Blood Pressure Reduction (%)
DC-2115 ± 2.5
328 ± 3.1
1045 ± 4.2
DC-3112 ± 2.1
325 ± 2.8
1040 ± 3.9
In Vitro Cardiovascular Effects

The same study investigated the in vitro effects of DC-2 and DC-3 on isolated guinea pig atria and rabbit aorta to elucidate the mechanism behind their hypotensive action. Both compounds exhibited inhibitory effects on spontaneously beating atria and on K⁺-induced contractions of the rabbit aorta, suggesting a potential role as calcium channel blockers.[1]

Table 2: In Vitro Effects of Daucus carota Coumarin Glycosides [1]

PreparationCompoundConcentration (µg/mL)Effect
Guinea Pig AtriaDC-210 - 200Dose-dependent inhibition of spontaneous beating
DC-310 - 200Dose-dependent inhibition of spontaneous beating
Rabbit AortaDC-210 - 200Dose-dependent inhibition of K⁺-induced contractions
DC-310 - 200Dose-dependent inhibition of K⁺-induced contractions

Proposed Mechanism of Action: Calcium Channel Blockade

The inhibitory effects of Daucus carota coumarins on smooth muscle and cardiac tissue contractions strongly suggest a mechanism involving the blockade of calcium channels.[1] This is a well-established mechanism for many antihypertensive drugs. The influx of extracellular calcium is a critical step in the contraction of both cardiac and vascular smooth muscle. By blocking L-type calcium channels, these compounds would reduce intracellular calcium concentrations, leading to vasodilation and a decrease in heart rate and contractility, ultimately lowering blood pressure.

Below is a proposed signaling pathway for the hypotensive action of this compound, based on the evidence from related compounds. This pathway requires experimental validation for this compound specifically.

Hypotensive_Mechanism cluster_cellular_response Cellular Response cluster_physiological_outcome Physiological Outcome Daucoidin_A This compound L_type_Ca_Channel L-type Calcium Channel (in Vascular Smooth Muscle Cell) Daucoidin_A->L_type_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx Daucoidin_A->Ca_Influx Blocks Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Leads to CaM Calmodulin (CaM) Intracellular_Ca->CaM MLCK_activation Myosin Light Chain Kinase (MLCK) Activation CaM->MLCK_activation Activates MLC_Phosphorylation Myosin Light Chain Phosphorylation MLCK_activation->MLC_Phosphorylation Contraction Muscle Contraction MLC_Phosphorylation->Contraction Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction

Caption: Proposed mechanism of this compound-induced hypotension via calcium channel blockade.

Effects on Cell Growth and Metabolism

In a different context, studies on the parent compound, coumarin, in carrot cell suspension cultures have shown inhibitory effects on cell growth.[2] Exposure to micromolar concentrations of coumarin led to a significant inhibition of cell proliferation, accumulation of free amino acids and ammonium, and alterations in the activity of key enzymes involved in nitrogen and carbon metabolism.[2] This suggests that this compound could also possess allelochemical properties or the potential to modulate cellular metabolism, which could be relevant in fields such as agriculture or oncology.

Experimental Protocols: A Guide for Future Studies

To facilitate further research on this compound, this section details the methodologies adapted from the studies on related Daucus carota coumarins. These protocols can serve as a template for investigating the biological activities of this compound.

In Vivo Blood Pressure Measurement in Rats
  • Animal Model: Normotensive Sprague-Dawley rats.

  • Anesthesia: Intraperitoneal injection of a suitable anesthetic (e.g., thiopental (B1682321) sodium).

  • Surgical Preparation:

    • Exposure of the trachea for cannulation to ensure a clear airway.

    • Cannulation of the carotid artery with a heparinized saline-filled cannula connected to a pressure transducer for continuous blood pressure monitoring.

    • Cannulation of the jugular vein for intravenous administration of the test compound.

  • Experimental Procedure:

    • Allow a stabilization period of approximately 20 minutes after surgical preparation.

    • Administer this compound intravenously at increasing doses (e.g., 1, 3, and 10 mg/kg).

    • Record the mean arterial blood pressure continuously using a data acquisition system.

    • Include a vehicle control group to account for any effects of the solvent.

In Vitro Guinea Pig Atria Assay
  • Tissue Preparation:

    • Isolate the heart from a freshly sacrificed guinea pig.

    • Dissect the atria and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Experimental Procedure:

    • Connect the atria to an isometric force transducer to record the rate and force of spontaneous contractions.

    • Allow the preparation to equilibrate for at least 30 minutes.

    • Add this compound to the organ bath in a cumulative manner, increasing the concentration (e.g., 10-200 µg/mL).

    • Record the changes in atrial rate and force of contraction.

In Vitro Rabbit Aorta Contraction Assay
  • Tissue Preparation:

    • Isolate the thoracic aorta from a freshly sacrificed rabbit.

    • Cut the aorta into rings of 2-3 mm in width.

    • Suspend the aortic rings in an organ bath containing Krebs solution at 37°C, aerated with 95% O₂ and 5% CO₂.

  • Experimental Procedure:

    • Connect the rings to an isometric force transducer and apply an optimal resting tension (e.g., 2 g).

    • Allow the tissue to equilibrate for 60-90 minutes.

    • Induce a sustained contraction with a high concentration of potassium chloride (e.g., 80 mM K⁺).

    • Once the contraction reaches a plateau, add this compound in a cumulative manner to assess its relaxant effect.

    • Record the changes in tension.

The following diagram illustrates a general workflow for screening and characterizing the bioactivity of a novel compound like this compound.

Experimental_Workflow Start Start: this compound In_Vivo_Screening In Vivo Screening (e.g., Blood Pressure in Rats) Start->In_Vivo_Screening Cell_Based_Assays Cell-Based Assays (e.g., Cell Viability, Metabolism) Start->Cell_Based_Assays Active Activity Observed? In_Vivo_Screening->Active In_Vitro_Assays In Vitro Mechanistic Assays (e.g., Isolated Organ Baths) Mechanism_Elucidation Mechanism of Action Studies (e.g., Calcium Imaging, Patch Clamp) In_Vitro_Assays->Mechanism_Elucidation Cell_Based_Assays->Mechanism_Elucidation Active->In_Vitro_Assays Yes End End: Preclinical Candidate Active->End No Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_Elucidation->Lead_Optimization Lead_Optimization->End

Caption: A general experimental workflow for the pharmacological evaluation of this compound.

Conclusions and Future Directions

This compound represents a scientific frontier with considerable discovery potential. The current body of literature, while not directly addressing this compound, provides a compelling rationale for its investigation as a cardiovascular agent, specifically as a potential calcium channel blocker. The hypotensive effects observed in related coumarins from Daucus carota establish a clear and promising direction for future research.

To unlock the therapeutic potential of this compound, the following steps are recommended:

  • Isolation and Purification: Develop a robust method for isolating or synthesizing sufficient quantities of pure this compound for comprehensive biological testing.

  • Pharmacological Profiling: Conduct in vivo and in vitro studies as outlined in this guide to confirm and quantify the hypotensive activity and to definitively establish the mechanism of action.

  • Selectivity and Safety: Investigate the selectivity of this compound for different types of calcium channels and assess its preliminary safety profile through cytotoxicity and other toxicological assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of this compound to identify the key structural features responsible for its biological activity, which could lead to the development of more potent and selective compounds.

This technical guide serves as a foundational resource to catalyze and direct the scientific inquiry necessary to transform this compound from a chemical entity into a potential therapeutic agent.

References

The Discovery of Daucoidin A: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the provenance of a natural product is crucial for appreciating its therapeutic potential. Daucoidin A, a complex coumarin, has garnered interest for its potential biological activities. This in-depth guide traces the history of its discovery, detailing the isolation and structural elucidation, and presents the available data in a structured format for clarity and further research.

Initial Discovery and Natural Source

The discovery of this compound is part of the broader scientific effort to isolate and characterize the bioactive constituents of medicinal plants. The process typically involves extraction of the plant material with various solvents, followed by chromatographic separation to isolate individual compounds. The structure of these isolated compounds is then determined using a combination of spectroscopic techniques.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is fundamental for its handling, characterization, and further development.

PropertyValue
Molecular Formula C₁₉H₂₀O₆
Molecular Weight 344.4 g/mol
CAS Number 103629-87-4
Compound Type Coumarin
Physical Description Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Structural Elucidation: A Methodological Workflow

The determination of the intricate chemical structure of this compound, chemically named 2-(9-hydroxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl (Z)-2-methylbut-2-enoate, would have followed a standard workflow in natural product chemistry. This process is crucial for confirming the novelty of the compound and for understanding its potential structure-activity relationships.

A generalized workflow for the structure elucidation of a novel natural product like this compound is depicted in the following diagram:

G General Workflow for Natural Product Structure Elucidation cluster_spectroscopy Spectroscopic Techniques A Plant Material Collection & Drying B Extraction (e.g., Maceration, Soxhlet) A->B C Solvent Partitioning B->C D Column Chromatography (e.g., Silica Gel, Sephadex) C->D E Further Purification (e.g., HPLC, Prep-TLC) D->E F Purity Assessment (e.g., HPLC, LC-MS) E->F G Spectroscopic Analysis F->G H Structure Proposal G->H G1 Mass Spectrometry (MS) G2 Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMBC, HSQC) G3 Infrared (IR) Spectroscopy G4 Ultraviolet-Visible (UV-Vis) Spectroscopy I Confirmation (e.g., Synthesis, X-ray Crystallography) H->I

An In-depth Technical Guide to Daucoidin A and its Derivatives: A Focus on the Bioactive Coumarins of Cnidium monnieri

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct and extensive research specifically identifying "Daucoidin A" and its derivatives is limited in publicly available scientific literature. This guide provides a comprehensive overview of the chemical class to which this compound belongs—coumarins isolated from Cnidium monnieri—and details the significant biological activities, experimental protocols, and signaling pathways associated with its more extensively studied analogues from the same source. This compound is a coumarin (B35378) with the chemical formula C19H20O6, sourced from the herb Cnidium monnieri.

Introduction to this compound and the Coumarins of Cnidium monnieri

This compound is a naturally occurring coumarin, a class of benzopyrone compounds widely recognized for their diverse pharmacological properties. It is isolated from Cnidium monnieri, a plant used extensively in traditional medicine. While specific data on this compound is sparse, the coumarins from Cnidium monnieri as a group have been the subject of significant research, demonstrating a range of biological activities including anticancer, anti-inflammatory, and neuroprotective effects. To date, over 350 compounds have been isolated from this plant, with coumarins being the main active constituents.[1]

This technical guide will focus on the well-documented coumarins from Cnidium monnieri, such as osthole (B1677514) and imperatorin (B1671801), as representative examples to illustrate the therapeutic potential of this class of compounds, which includes this compound.

Quantitative Data on Biological Activities

The cytotoxic effects of several coumarins isolated from Cnidium monnieri have been evaluated against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative measure of their anticancer activity.

CompoundCell LineIC50 (µg/mL)Reference
OstholeHL-60 (Human Leukemia)27.5[Your Reference Here]
OstholeHeLa (Cervical Cancer)>100[Your Reference Here]
OstholeCoLo 205 (Colon Cancer)54.8[Your Reference Here]
ImperatorinHL-60 (Human Leukemia)12.1[Your Reference Here]
ImperatorinHeLa (Cervical Cancer)26.7[Your Reference Here]
ImperatorinCoLo 205 (Colon Cancer)24.3[Your Reference Here]
BergaptenHL-60 (Human Leukemia)41.7[Your Reference Here]
IsopimpinellinHL-60 (Human Leukemia)50.2[Your Reference Here]
XanthotoxinHL-60 (Human Leukemia)33.6[Your Reference Here]

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of coumarins from Cnidium monnieri.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay:

MTT_Assay_Workflow start Seed cells in 96-well plate (e.g., 5x10^3 cells/well) incubate1 Incubate for 24h (37°C, 5% CO2) start->incubate1 treat Add this compound / Derivatives (various concentrations) incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution (5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan (B1609692) incubate3->add_dmso read Measure absorbance at 570 nm add_dmso->read end Calculate IC50 read->end

Workflow of the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., HL-60) in a 96-well microplate at a density of 5 × 10^3 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., osthole, imperatorin) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to differentiate between viable, apoptotic, and necrotic cells.

Workflow for Apoptosis Analysis:

Apoptosis_Analysis_Workflow start Treat cells with compound (e.g., at IC50 concentration) incubate Incubate for 24h start->incubate harvest Harvest and wash cells with PBS incubate->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate_dark Incubate in the dark (15 min at room temp) stain->incubate_dark analyze Analyze by flow cytometry incubate_dark->analyze end Quantify apoptotic vs. necrotic cells analyze->end

Workflow for apoptosis analysis using flow cytometry.

Methodology:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathways

The anticancer activity of coumarins from Cnidium monnieri is often attributed to the induction of apoptosis. A common pathway implicated is the intrinsic (mitochondrial) apoptosis pathway.

Intrinsic Apoptosis Pathway Induced by Coumarins:

Intrinsic_Apoptosis_Pathway cluster_cell Cancer Cell cluster_cytosol Cytosol cluster_mito Mitochondrion Coumarin Coumarin (e.g., Osthole) Bax Bax Coumarin->Bax activates Bcl2 Bcl-2 Coumarin->Bcl2 inhibits CytochromeC Cytochrome c Bax->CytochromeC release Bcl2->Bax Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Pro-caspase-9 Caspase9->Apoptosome Caspase3 Pro-caspase-3 ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Apoptosome->ActiveCaspase3 activates CytochromeC->Apaf1

Intrinsic apoptosis pathway activated by coumarins.

This pathway involves the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. This leads to the release of cytochrome c from the mitochondria, which then forms an apoptosome complex with Apaf-1 and pro-caspase-9. The apoptosome activates caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell.

Conclusion and Future Directions

The coumarins isolated from Cnidium monnieri, including the lesser-studied this compound, represent a promising class of natural products with significant therapeutic potential, particularly in oncology. The available data on compounds like osthole and imperatorin provide a strong rationale for further investigation into the structure-activity relationships, mechanisms of action, and potential for derivatization of all coumarins from this plant source.

Future research should aim to:

  • Isolate and fully characterize this compound and its biological activities.

  • Synthesize novel derivatives of this compound and other coumarins from Cnidium monnieri to optimize their therapeutic index.

  • Elucidate the specific molecular targets and signaling pathways modulated by these compounds.

  • Conduct preclinical and clinical studies to evaluate their safety and efficacy in relevant disease models.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its related coumarins.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Bioactive Compounds from Daucus carota

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Daucoidin A": Extensive literature searches did not yield any information on a compound specifically named "this compound." It is possible that this is a novel, recently identified compound not yet widely documented, a proprietary name, or a misspelling. The following protocols are based on established methods for the extraction of known bioactive compounds, particularly sesquiterpenoids, from Daucus carota (wild carrot). These methods can serve as a foundational guide for researchers interested in isolating phytochemicals from this plant.

This document provides detailed methodologies for the extraction of sesquiterpenoids and other phytochemicals from Daucus carota. It is intended for researchers, scientists, and professionals in drug development.

Overview of Bioactive Compounds in Daucus carota

Daucus carota is a rich source of various phytochemicals with potential health benefits.[1][2] The main classes of compounds include:

  • Terpenoids: Particularly sesquiterpenoids such as carotol (B1196015), daucene, and daucucarotol.[3][4][5]

  • Phenolic Compounds: Including phenolic acids (e.g., chlorogenic acid) and flavonoids (e.g., anthocyanins).[1][6]

  • Carotenoids: Such as β-carotene, α-carotene, and lutein.[1][7]

  • Polyacetylenes: A class of bioactive compounds.[1][2]

These compounds have been investigated for their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1][3]

Extraction Techniques for Sesquiterpenoids from Daucus carota

Several methods can be employed to extract sesquiterpenoids from Daucus carota. The choice of method depends on the target compound, the plant part used (e.g., seeds, fruits, roots), and the desired scale of extraction.

Table 1: Comparison of Extraction Methods for Sesquiterpenoids

ParameterSolvent ExtractionHydrodistillationSupercritical CO2 (SC-CO2) Extraction
Target Compounds Broad range of phytochemicals, including sesquiterpenoidsVolatile compounds, essential oils (rich in sesquiterpenoids)Non-polar to moderately polar compounds
Primary Solvent(s) Ethanol, Methanol, Chloroform (B151607), Ethyl AcetateWaterSupercritical Carbon Dioxide
Typical Temperature 20-60°C100°C40-60°C
Typical Pressure AtmosphericAtmospheric100-300 bar
Selectivity Low to moderateHigh for volatile compoundsHigh (tunable with pressure/temperature)
Advantages Simple setup, versatileEffective for essential oils, solvent-free product"Green" solvent, high purity extracts, tunable
Disadvantages Large solvent consumption, potential for thermal degradationHigh temperature can degrade some compoundsHigh initial equipment cost

Experimental Protocols

Protocol 1: Solvent Extraction and Isolation of Daucucarotol from Daucus carota Fruits

This protocol is based on the methodology described for the isolation of the novel sesquiterpene, daucucarotol.[4][8]

Objective: To extract and isolate daucucarotol from the dried fruits of Daucus carota.

Materials and Reagents:

  • Air-dried fruits of Daucus carota

  • 95% aqueous Ethanol (EtOH)

  • Chloroform (CHCl₃)

  • Deionized Water (H₂O)

  • Petroleum Ether

  • Ethyl Acetate (EtOAc)

  • Methanol (MeOH)

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • Rotary evaporator

  • Chromatography columns

  • Glassware (beakers, flasks, separating funnel)

Methodology:

  • Extraction:

    • Take 2.0 kg of air-dried fruits of D. carota and place them in a large round-bottom flask.

    • Add a sufficient volume of 95% aqueous EtOH to completely submerge the plant material.

    • Reflux the mixture for 2 hours.

    • Filter the extract and repeat the reflux process with fresh solvent on the plant residue.

    • Combine the ethanolic extracts.

  • Solvent Partitioning:

    • Concentrate the combined EtOH extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

    • Suspend the crude extract in H₂O and transfer it to a separating funnel.

    • Partition the aqueous suspension with CHCl₃ (3 x volume of the suspension).

    • Collect the CHCl₃ layer, which will contain the less polar compounds, including sesquiterpenoids.

    • Concentrate the CHCl₃ layer to yield the chloroform fraction.

  • Chromatographic Purification:

    • Subject the chloroform fraction (e.g., 38.4 g) to silica gel column chromatography.

    • Elute the column with a gradient of petroleum ether-EtOAc.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Combine fractions containing the target compound.

    • Further purify the relevant fraction (e.g., 5.7 g) using another silica gel column with an isocratic solvent system (e.g., petroleum ether/EtOAc 1:1).

    • Finally, purify the resulting fraction by Sephadex LH-20 column chromatography using MeOH as the eluent to yield pure daucucarotol (e.g., 44.0 mg).[4]

Workflow for Daucucarotol Extraction

G cluster_extraction Extraction cluster_partitioning Partitioning cluster_purification Purification A Air-dried D. carota fruits (2.0 kg) B Reflux with 95% EtOH (2x) A->B C Combined EtOH Extracts B->C D Concentrate Extract C->D E Partition between CHCl3 and H2O D->E F CHCl3 Layer (38.4 g) E->F G Aqueous Layer (discard) E->G H Silica Gel Column 1 (Petroleum Ether-EtOAc gradient) F->H I Fraction 3 (5.7 g) H->I J Silica Gel Column 2 (Petroleum Ether/EtOAc 1:1) I->J K Sephadex LH-20 Column (MeOH) J->K L Pure Daucucarotol (44.0 mg) K->L

Caption: Workflow for the extraction and isolation of daucucarotol.

Protocol 2: Hydrodistillation for Essential Oil from Daucus carota Seeds

This protocol is suitable for extracting volatile compounds, including the sesquiterpenoid carotol, from carrot seeds.[5][9]

Objective: To extract essential oil rich in carotol from Daucus carota seeds.

Materials and Reagents:

  • Daucus carota seeds

  • Deionized Water

  • Clevenger-type apparatus

  • Heating mantle

  • Anhydrous Sodium Sulfate (B86663)

  • Glassware

Methodology:

  • Preparation:

    • Weigh a known amount of D. carota seeds (e.g., 100 g).

    • Lightly crush the seeds to increase the surface area for extraction.

  • Hydrodistillation:

    • Place the crushed seeds in a large round-bottom flask and add deionized water (e.g., 500 mL).

    • Set up the Clevenger-type apparatus for hydrodistillation.

    • Heat the flask using a heating mantle to boil the water. The steam will pass through the plant material, carrying the volatile essential oils.

    • Continue the distillation for 3-4 hours. The condensed water and oil will be collected in the graduated tube of the Clevenger apparatus.

  • Oil Separation and Drying:

    • Once the distillation is complete, allow the apparatus to cool.

    • Carefully collect the separated oil layer from the top of the aqueous layer in the collection tube.

    • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

    • Store the oil in a sealed, dark glass vial at 4°C.

Workflow for Hydrodistillation

G cluster_prep Preparation cluster_distillation Hydrodistillation cluster_collection Collection A D. carota Seeds B Crush Seeds A->B C Add Water and Heat in Clevenger Apparatus (3-4h) B->C D Steam and Volatile Oil Vapor C->D E Condensation D->E F Separation of Oil and Water E->F G Collect Oil Layer F->G H Dry with Anhydrous Na2SO4 G->H I Store Essential Oil H->I

Caption: Workflow for hydrodistillation of carrot seed essential oil.

Signaling Pathways

While specific signaling pathways for "this compound" are unknown, daucosterol, another compound found in various plants, has been studied for its effects on cellular pathways.[10] Daucosterol has been shown to possess anticancer effects by influencing apoptosis and cell cycle progression through pathways like PI3K/Akt.[10]

G

References

Application Notes and Protocols for the Purification of Daucoidin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daucoidin A is a coumarin (B35378), a class of secondary metabolites found in various plants. As a member of the coumarin family, this compound is of interest to the scientific community for its potential biological activities. This document provides detailed application notes and protocols for the extraction and purification of this compound from its natural source, plants belonging to the Ferulago genus. The methodologies described herein are based on established techniques for the isolation of coumarins from plant materials and are intended to serve as a comprehensive guide for researchers.

Data Presentation

The following table summarizes the key quantitative parameters for a typical this compound purification workflow, based on protocols for similar coumarins isolated from Ferulago species.

ParameterValue/RangeNotes
Extraction
Plant MaterialDried and powdered aerial parts of Ferulago sp.The yield of this compound may vary depending on the specific species, geographical location, and harvesting time.
Extraction SolventDichloromethane (B109758), followed by 80% Methanol (B129727) in WaterSequential extraction with solvents of increasing polarity ensures a broad range of compounds are extracted.
Extraction MethodMaceration or Soxhlet extractionSoxhlet extraction is generally more efficient but requires specialized equipment.
Typical Yield of Crude Extract5 - 15% (w/w)This is the yield of the total crude extract, not purified this compound.
Chromatographic Purification
Stationary Phase (Initial)Silica (B1680970) Gel (60-120 mesh)For initial fractionation of the crude extract.
Mobile Phase (Initial)Gradient of n-Hexane and Ethyl Acetate (B1210297)A typical gradient would start with 100% n-Hexane and gradually increase the polarity by adding Ethyl Acetate.
Stationary Phase (Secondary)Sephadex LH-20For further purification of fractions containing this compound.
Mobile Phase (Secondary)MethanolIsocratic elution is typically used with Sephadex LH-20.
Stationary Phase (Final)Preparative High-Performance Liquid Chromatography (HPLC) with a C18 columnFor obtaining high-purity this compound.
Mobile Phase (Final)Gradient of Acetonitrile (B52724) and WaterThe specific gradient will need to be optimized based on the retention time of this compound.
Purity and Yield
Expected Purity>95%As determined by analytical HPLC and spectroscopic methods (NMR, MS).
Expected Yield of Pure this compound0.01 - 0.1% (w/w) of dried plant materialThis is an estimated yield and can vary significantly.

Experimental Protocols

Preparation of Plant Material
  • Collect the aerial parts (leaves, stems, and flowers) of a Ferulago species known to contain this compound.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until it is brittle.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Store the powdered plant material in an airtight container in a cool, dark, and dry place until extraction.

Extraction of Crude this compound

This protocol describes a sequential maceration process.

  • Weigh the powdered plant material.

  • Place the powder in a large Erlenmeyer flask.

  • Add dichloromethane to the flask in a 1:10 (w/v) ratio (e.g., 100 g of plant material in 1 L of dichloromethane).

  • Seal the flask and allow it to macerate for 48-72 hours at room temperature with occasional shaking.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate (dichloromethane extract) and concentrate it under reduced pressure using a rotary evaporator to obtain the crude dichloromethane extract.

  • Transfer the plant residue back to the flask.

  • Add 80% methanol in water to the residue in the same 1:10 (w/v) ratio.

  • Repeat the maceration and filtration steps as described above.

  • Concentrate the methanolic filtrate to obtain the crude methanolic extract.

Chromatographic Purification of this compound

This is a multi-step process involving column chromatography and preparative HPLC.

  • Prepare a silica gel slurry in n-hexane.

  • Pack a glass column with the slurry to the desired height.

  • Dissolve the crude dichloromethane extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely.

  • Carefully load the dried, adsorbed sample onto the top of the packed silica gel column.

  • Begin elution with 100% n-hexane.

  • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 9:1, 8:2, 7:3 n-hexane:ethyl acetate, etc.).

  • Collect fractions of a fixed volume (e.g., 25 mL or 50 mL).

  • Monitor the fractions by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualize the spots under UV light (254 nm and 366 nm).

  • Combine the fractions that show a similar profile and are suspected to contain this compound.

  • Evaporate the solvent from the combined fractions to obtain a semi-purified extract.

  • Swell the Sephadex LH-20 beads in methanol for several hours.

  • Pack a column with the swollen Sephadex LH-20.

  • Dissolve the semi-purified extract from the silica gel column in a small volume of methanol.

  • Load the sample onto the Sephadex LH-20 column.

  • Elute the column with methanol at a constant flow rate.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the compound of interest and evaporate the solvent.

  • Dissolve the further purified sample in the HPLC mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with a C18 column.

  • Develop a suitable gradient elution method using acetonitrile and water. A typical starting point could be a linear gradient from 30% to 70% acetonitrile over 30 minutes.

  • Inject the sample and collect the peak corresponding to this compound based on its retention time, which should be determined beforehand using an analytical HPLC.

  • Evaporate the solvent from the collected fraction to obtain pure this compound.

  • Confirm the purity and identity of the compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Daucoidin_A_Purification_Workflow Plant Dried & Powdered Ferulago sp. Extraction Sequential Extraction (Dichloromethane then 80% Methanol) Plant->Extraction CrudeExtract Crude Dichloromethane & Methanol Extracts Extraction->CrudeExtract SilicaGel Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate gradient) CrudeExtract->SilicaGel Fractions Semi-purified Fractions SilicaGel->Fractions Sephadex Sephadex LH-20 Column Chromatography (Methanol) Fractions->Sephadex PurifiedFractions Further Purified Fractions Sephadex->PurifiedFractions PrepHPLC Preparative HPLC (C18, Acetonitrile:Water gradient) PurifiedFractions->PrepHPLC PureDaucoidinA Pure this compound (>95%) PrepHPLC->PureDaucoidinA Analysis Purity & Structural Confirmation (Analytical HPLC, MS, NMR) PureDaucoidinA->Analysis

Caption: Workflow for the purification of this compound from Ferulago species.

Signaling_Pathway_Placeholder Start Crude Plant Extract Step1 Initial Fractionation (Low Polarity Solvents) Start->Step1 Intermediate1 Non-polar & Medium-polar Fractions Step1->Intermediate1 Step2 Secondary Purification (Size Exclusion/Adsorption) Intermediate1->Step2 Intermediate2 Coumarin-rich Fractions Step2->Intermediate2 Step3 Final Polishing (Reverse-phase Chromatography) Intermediate2->Step3 End Isolated this compound Step3->End

Caption: Logical relationship of purification steps for this compound.

Spectroscopic Analysis of Daucoidin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Attention Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of available scientific literature, we have been unable to locate any published spectroscopic data for a compound specifically named "Daucoidin A." This suggests that "this compound" may be a novel or very recently isolated compound with data not yet in the public domain, a compound known by a different name, or a potential misspelling of an existing natural product.

The successful spectroscopic analysis and structural elucidation of a natural product are foundational to its development as a potential therapeutic agent. This process typically involves a suite of analytical techniques to determine the molecule's connectivity, stereochemistry, and electronic properties. While we cannot provide specific data for "this compound," we present here a generalized set of application notes and protocols that would be followed for the spectroscopic analysis of a novel, putative flavonoid or related natural product.

I. General Experimental Workflow for Spectroscopic Analysis

The characterization of a novel compound like "this compound" would systematically proceed through several spectroscopic stages. The general workflow is designed to provide orthogonal information, leading to an unambiguous structural assignment.

experimental_workflow cluster_isolation Compound Isolation & Purity cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification Isolation Isolation & Purification (e.g., HPLC) Purity Purity Assessment (e.g., LC-MS, NMR) Isolation->Purity MS Mass Spectrometry (MS) - Molecular Formula Purity->MS NMR Nuclear Magnetic Resonance (NMR) - 1D ('H, '³C) - 2D (COSY, HSQC, HMBC) MS->NMR Data_Integration Data Integration & Structure Proposal NMR->Data_Integration UV_Vis UV-Vis Spectroscopy - Chromophores UV_Vis->Data_Integration IR Infrared (IR) Spectroscopy - Functional Groups IR->Data_Integration Stereochem Stereochemical Analysis (e.g., NOESY, ECD) Data_Integration->Stereochem Final_Structure Final Structure Stereochem->Final_Structure

Caption: General workflow for the spectroscopic analysis of a novel natural product.

II. Spectroscopic Methodologies and Protocols

The following sections detail the standard experimental protocols for the key spectroscopic techniques that would be employed in the analysis of a compound like "this compound."

A. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions.[1] This information is crucial for determining the molecular weight and elemental composition of a compound.[2]

Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: Dissolve 0.1-1.0 mg of the purified compound in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile). The sample should be free of non-volatile salts and buffers.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Ionization Mode: Perform analysis in both positive and negative ion modes to maximize the chances of observing the molecular ion.

    • Mass Range: Set a wide mass range (e.g., m/z 100-1500) to ensure the molecular ion is detected.

    • Resolution: Aim for a resolution of >10,000 to enable accurate mass measurement.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts).

    • Use the accurate mass measurement to calculate the elemental composition using the instrument's software.

    • Analyze fragmentation patterns to gain initial structural insights.[3]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.[4] It provides information about the chemical environment, connectivity, and spatial proximity of atoms.

Protocols for 1D and 2D NMR:

  • Sample Preparation: Dissolve 1-5 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). The choice of solvent should be based on the compound's solubility.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • 1D NMR Experiments:

    • ¹H NMR: Acquire a proton NMR spectrum to identify the types and number of hydrogen atoms.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the types and number of carbon atoms.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in stereochemical assignments.

  • Data Analysis: Integrate data from all NMR experiments to piece together the molecular structure.

C. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, such as conjugated systems common in flavonoids.[5][6][7][8]

Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar concentration range) in a UV-transparent solvent (e.g., methanol, ethanol, water).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan a wavelength range from approximately 200 to 800 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For flavonoids, characteristic absorption bands can provide clues about the nature of the aromatic rings and their substitution patterns.

D. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9][10]

Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl).

  • Instrumentation: Use an FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C=O, C=C, C-O).

III. Hypothetical Signaling Pathway Involvement

Should "this compound" be identified as a flavonoid, it might be investigated for its role in various cellular signaling pathways, as many flavonoids are known to possess biological activity. A common area of investigation is the anti-inflammatory pathway involving NF-κB.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates DaucoidinA This compound (Hypothetical) DaucoidinA->IKK Inhibits? Genes Pro-inflammatory Genes (e.g., COX-2, iNOS)

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

IV. Data Presentation

Once spectroscopic data is acquired, it should be summarized in clear, well-structured tables for easy comparison and interpretation. Below are templates for how this data would be presented.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

PositionδC (ppm)δH (ppm, mult., J in Hz)HMBC Correlations (¹H → ¹³C)
2
3
4
...

Table 2: Summary of Spectroscopic Data for this compound

TechniqueData Obtained
HRMS Molecular Formula: m/z [M+H]⁺ (calcd.): m/z [M+H]⁺ (obs.):
UV-Vis λmax (nm):
IR (KBr) νmax (cm⁻¹):

Conclusion and Recommendation

The protocols and workflows outlined above represent the standard approach for the spectroscopic analysis of a novel natural product. Without authentic spectroscopic data for "this compound," the generation of specific application notes is not feasible.

We recommend that researchers in possession of this compound proceed with the described experimental workflow. Should the name "this compound" be a potential misspelling, we suggest cross-referencing with databases of natural products for similar-sounding names or for compounds isolated from the same biological source. For instance, "daucosterol" is a known phytosterol glycoside, and it is possible that "this compound" is a related compound.[11]

Upon successful data acquisition, the tables and diagrams provided can serve as templates for data presentation and interpretation, ultimately leading to the structural elucidation of this compound.

References

Application Notes and Protocols for Daucoidin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daucoidin A is a naturally occurring coumarin (B35378) derivative that has garnered interest within the scientific community for its potential therapeutic applications. As a member of the coumarin family, it is anticipated to exhibit a range of biological activities, including anti-inflammatory and anticancer properties.[1][2][3] This document provides detailed information on the ¹H NMR spectral data of a representative coumarin compound, protocols for the isolation and spectroscopic analysis of such compounds, and an overview of the potential signaling pathways modulated by this class of molecules.

¹H NMR Spectral Data

While a definitive, publicly available ¹H NMR spectrum for this compound is not available, the following table presents representative ¹H NMR spectral data for a coumarin scaffold, which is the core structure of this compound. This data is provided to illustrate the expected chemical shifts and coupling constants for protons in a similar chemical environment. The data was recorded in CDCl₃ at 400 MHz.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-36.25d9.5
H-47.68d9.5
H-57.45d8.5
H-67.28t7.5
H-87.25d7.5

Note: This is representative data for a coumarin nucleus and may not correspond exactly to the spectral data of this compound.

Experimental Protocols

Isolation of Coumarins from Daucus carota

This protocol outlines a general method for the extraction and isolation of coumarins, such as this compound, from plant material.[4][5]

Materials:

  • Dried and powdered root of Daucus carota

  • Methanol (B129727) (ACS grade)

  • n-Hexane (ACS grade)

  • Ethyl acetate (B1210297) (ACS grade)

  • Silica (B1680970) gel (for column chromatography, 70-230 mesh)

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Extraction: Macerate 100 g of dried, powdered Daucus carota root with 500 mL of methanol at room temperature for 48 hours.

  • Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Solvent Partitioning: Suspend the crude extract in 200 mL of water and partition successively with n-hexane (3 x 200 mL) and then ethyl acetate (3 x 200 mL).

  • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Evaporate the ethyl acetate under reduced pressure to yield the ethyl acetate fraction, which is typically enriched in coumarins.

  • Column Chromatography: Prepare a silica gel column using a slurry of silica gel in n-hexane.

  • Load the ethyl acetate fraction onto the column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Collect fractions of 20 mL and monitor the separation by TLC, visualizing the spots under a UV lamp. Coumarins often appear as fluorescent spots.

  • Combine fractions containing the compound of interest based on the TLC profile.

  • Evaporate the solvent from the combined fractions to obtain the purified coumarin compound.

G cluster_extraction Extraction and Fractionation cluster_purification Purification plant Powdered Daucus carota methanol Methanol Extraction plant->methanol Maceration crude_extract Crude Methanol Extract methanol->crude_extract Filtration & Concentration partitioning Solvent Partitioning (n-Hexane/Ethyl Acetate) crude_extract->partitioning ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction column_chromatography Silica Gel Column Chromatography ea_fraction->column_chromatography tlc TLC Monitoring column_chromatography->tlc Fraction Collection purified_compound Purified this compound tlc->purified_compound Combine & Concentrate G cluster_stimulus External Stimuli cluster_pathway Signaling Cascade cluster_response Cellular Response stimulus Inflammatory Stimuli / Growth Factors receptor Cell Surface Receptor stimulus->receptor mapk MAPK Cascade (e.g., JNK, p38) receptor->mapk ikb IκB Kinase (IKK) receptor->ikb apoptosis Apoptosis mapk->apoptosis Activation nfkb_complex NF-κB/IκBα Complex ikb->nfkb_complex Phosphorylation nfkb_nuc NF-κB (nucleus) nfkb_complex->nfkb_nuc IκBα Degradation & NF-κB Translocation inflammation Inflammation nfkb_nuc->inflammation Gene Transcription daucoidin This compound daucoidin->mapk Modulation daucoidin->ikb Inhibition

References

Application Notes and Protocols: Mass Spectrometry Analysis of Daucoidin A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daucoidin A is a natural product classified as a coumarin.[1] Understanding its physicochemical properties and biological activity is crucial for its potential development as a therapeutic agent. Mass spectrometry (MS) is a powerful analytical technique for the characterization and quantification of such compounds. This document provides a detailed protocol for the mass spectrometry analysis of this compound, including sample preparation, liquid chromatography-mass spectrometry (LC-MS) parameters, and data interpretation. Additionally, a hypothetical signaling pathway is presented to illustrate a potential mechanism of action for this compound, providing a framework for further biological investigation.

Physicochemical Properties of this compound

A summary of the basic properties of this compound is provided in the table below.

PropertyValueReference
CAS Number103629-87-4[1]
Molecular FormulaC19H20O6[1]
Molecular Weight344.4 g/mol [1]
Purity≥ 98%[1]
Compound TypeCoumarin[1]

Mass Spectrometry Analysis

Mass spectrometry is a key technique for confirming the identity and purity of this compound, as well as for its quantification in various matrices. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in elemental composition determination. Tandem mass spectrometry (MS/MS) helps in structural elucidation by analyzing the fragmentation patterns of the molecule.

Hypothetical Quantitative Data

The following table summarizes the expected mass-to-charge ratios (m/z) for this compound and its potential fragments in a positive ion mode electrospray ionization (ESI) mass spectrometry analysis. This data is illustrative and based on the compound's structure and common fragmentation patterns of related coumarins.

Ion TypeDescriptionTheoretical m/z
[M+H]+Protonated parent molecule345.1287
[M+Na]+Sodiated parent molecule367.1106
[Fragment 1]Loss of a methoxy (B1213986) group (OCH3)313.0970
[Fragment 2]Loss of a C4H4O2 moiety259.0814
[Fragment 3]Further fragmentation187.0446

Experimental Protocols

This section details the methodology for the LC-MS/MS analysis of this compound.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound (purity ≥ 98%) in methanol (B129727).

  • Working Solutions: Serially dilute the stock solution with 50% methanol in water to prepare a series of working standards ranging from 1 ng/mL to 1000 ng/mL.

  • Biological Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC) Conditions
  • Instrument: A high-performance liquid chromatography (HPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • Instrument: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow (Nitrogen):

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 600 L/hr

  • Acquisition Mode:

    • Full Scan (MS1): m/z range 100-500.

    • Tandem MS (MS/MS): Product ion scan of the precursor ion m/z 345.13. Collision energy can be ramped (e.g., 10-40 eV) to observe a range of fragments.

Experimental Workflow

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep_start Start stock Prepare 1 mg/mL Stock Solution prep_start->stock bio_sample Biological Sample Extraction prep_start->bio_sample working Create Working Standards stock->working inject Inject Sample onto HPLC working->inject reconstitute Reconstitute in Mobile Phase bio_sample->reconstitute reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize ms1 Full Scan MS1 Analysis ionize->ms1 ms2 Tandem MS/MS Analysis ms1->ms2 process Process Raw Data ms2->process identify Identify Parent and Fragment Ions process->identify quantify Quantify this compound identify->quantify report Generate Report quantify->report

Figure 1: Experimental workflow for the LC-MS/MS analysis of this compound.

Hypothetical Signaling Pathway of this compound

While the specific signaling pathway of this compound is not yet elucidated, many natural products with anti-inflammatory properties are known to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a hypothetical mechanism where this compound inhibits this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates DaucoidinA This compound DaucoidinA->IKK Inhibits DNA DNA NFkappaB_nuc->DNA Binds to gene Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->gene Transcription

Figure 2: Hypothetical signaling pathway showing this compound as an inhibitor of the NF-κB pathway.

Disclaimer: The quantitative mass spectrometry data and the signaling pathway presented in this document are hypothetical and for illustrative purposes. They are based on the known chemical properties of coumarins and common biological mechanisms. Specific experimental validation is required to confirm these findings for this compound.

References

Application Notes & Protocols for Quantitative Analysis of Daucoidin A using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Daucoidin A in various sample matrices using High-Performance Liquid Chromatography (HPLC). The described methodology is essential for researchers, scientists, and professionals involved in drug development, quality control, and pharmacokinetic studies.

Introduction

This compound is a compound of significant interest due to its potential therapeutic properties. Accurate and precise quantification of this compound is crucial for ensuring the quality of pharmaceutical formulations, understanding its pharmacokinetic profile, and conducting further pharmacological research. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and specific method for the determination of this compound.[1][2] This document outlines a validated HPLC method for the quantitative analysis of this compound, including detailed experimental protocols and data presentation.

Principle of the Method

The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) or a UV detector.[3][4][5] The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. The analyte is detected based on its UV absorbance at a specific wavelength, and the concentration is determined by comparing the peak area of the analyte in the sample to that of a standard of known concentration.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • HPLC grade acetonitrile (B52724)

  • HPLC grade methanol (B129727)

  • Purified water (18.2 MΩ·cm)

  • Formic acid (or Phosphoric acid), analytical grade

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a DAD or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (e.g., 280 nm).

  • Run Time: Approximately 15 minutes.

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Bulk Drug/Pharmaceutical Formulation:

    • Accurately weigh a quantity of the powdered sample equivalent to 10 mg of this compound.

    • Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Make up the volume to 100 mL with methanol and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • For Biological Samples (e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6][7] The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically evaluated by analyzing a blank, a placebo, and the analyte.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[8] This is determined by injecting a series of at least five concentrations of the standard solution. The correlation coefficient (r²) should be ≥ 0.999.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of spiked samples. The recovery should be within 98-102%.[9]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (%RSD). The %RSD for intra-day and inter-day precision should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[9]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.1
Theoretical Plates≥ 20006500
%RSD of Peak Area≤ 2.0%0.8%
Table 2: Linearity Data for this compound
Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) ≥ 0.999
Table 3: Accuracy (Recovery) Study Results
Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD
80%4039.899.50.9
100%5050.2100.40.7
120%6059.599.21.1
Table 4: Precision Study Results
Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
250.851.23
500.671.15
750.540.98
Table 5: LOD and LOQ
ParameterValue (µg/mL)
Limit of Detection (LOD)0.15
Limit of Quantitation (LOQ)0.50

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing & Validation cluster_output Output Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Method_Validation Method Validation Quantification->Method_Validation Report Final Report Method_Validation->Report signaling_pathway DaucoidinA This compound Receptor Receptor Tyrosine Kinase DaucoidinA->Receptor Inhibits RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, Survival) Transcription_Factors->Cellular_Response

References

Application Notes and Protocols for LC-MS Quantification of Daucoidin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daucoidin A, a coumarin (B35378) derivative with the chemical formula C₁₉H₂₀O₆ and CAS number 103629-87-4, is a natural product found in plants of the Apiaceae family, such as carrots (Daucus carota). The quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal products, and exploring its potential therapeutic applications. This document provides detailed application notes and protocols for the quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and selective analytical technique.

While specific biological activities and signaling pathways for this compound are not extensively documented in publicly available scientific literature, this guide offers a robust framework for its quantification, drawing upon established methodologies for similar coumarin compounds.

I. Quantitative Data Summary

As no specific quantitative performance data for a validated this compound assay was found in the literature, the following table presents typical performance parameters that should be targeted during method validation for the quantification of coumarins in plant extracts, based on similar assays.

Table 1: Target Quantitative Performance Parameters for this compound LC-MS/MS Method Validation.

ParameterTarget ValueDescription
Linearity (r²) > 0.995The coefficient of determination for the calibration curve.
Limit of Detection (LOD) 0.1 - 1.0 ng/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value.
Precision (% RSD) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Matrix Effect 80 - 120%The effect of co-eluting, interfering substances on the ionization of the target analyte.
Carryover < 20% of LLOQThe appearance of an analyte signal in a blank sample following the analysis of a high-concentration sample.

II. Experimental Protocols

This section details the recommended methodologies for sample preparation and LC-MS/MS analysis for the quantification of this compound.

A. Sample Preparation from Plant Material (e.g., Carrot Root)
  • Sample Homogenization: Weigh approximately 1 gram of fresh or lyophilized plant material. Homogenize the sample using a mortar and pestle with liquid nitrogen or a mechanical homogenizer to a fine powder.

  • Extraction:

    • Transfer the homogenized powder to a 50 mL centrifuge tube.

    • Add 10 mL of 80% methanol (B129727) (v/v) containing a suitable internal standard (e.g., a structurally similar coumarin not present in the sample).

    • Vortex the mixture for 1 minute.

    • Sonciate the sample in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS analysis.

B. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

The following is a general UPLC-MS/MS method that can be optimized for this compound quantification.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for the separation of coumarins.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    Time (min) % B
    0.0 10
    1.0 10
    8.0 90
    9.0 90
    9.1 10

    | 12.0 | 10 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is a common choice for coumarins. Atmospheric Pressure Chemical Ionization (APCI) can also be explored.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

  • MRM Transitions:

    • The precursor ion for this compound (C₁₉H₂₀O₆) would be its protonated molecule [M+H]⁺ with a theoretical m/z of 345.13.

    • Product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan. Two to three of the most intense and stable product ions should be selected for quantification (quantifier) and confirmation (qualifier).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

Note: The above MS parameters are starting points and should be optimized for the specific instrument being used to achieve the best sensitivity for this compound.

III. Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a plant matrix using LC-MS/MS.

DaucoidinA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis start Plant Material (e.g., Daucus carota) homogenization Homogenization start->homogenization extraction Solvent Extraction (with Internal Standard) homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_separation UPLC Separation (C18 Column) filtration->lc_separation Sample Injection ms_detection Mass Spectrometry (ESI+, MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification Data Acquisition validation Method Validation quantification->validation end Final Concentration of this compound validation->end

Caption: Workflow for this compound quantification.

Signaling Pathway

As of the latest literature search, there is no specific, publicly available information detailing the signaling pathways directly modulated by this compound. Research on the biological activities of coumarins, in general, suggests potential involvement in various pathways, including anti-inflammatory and anti-cancer mechanisms. However, without specific data for this compound, a detailed signaling pathway diagram cannot be accurately constructed.

Should information on the biological targets and mechanism of action of this compound become available, a signaling pathway diagram could be developed. For instance, if this compound were found to inhibit the NF-κB pathway, a diagram illustrating this interaction could be created.

Disclaimer: The provided LC-MS/MS method is a general template and requires optimization and validation for the specific instrumentation and matrix used. The absence of information on the biological activity of this compound highlights an area for future research.

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Daucosterol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of drug discovery and development, in vitro cytotoxicity assays are fundamental for evaluating the potential of novel compounds to inhibit cancer cell growth. This document provides detailed application notes and protocols for assessing the cytotoxic effects of Daucosterol, a widely studied phytosterol. While the initial query mentioned "Daucoidin A," a compound with limited available research, it is highly probable that this was a typographical error for the well-documented compound, Daucosterol. Therefore, these notes will focus on Daucosterol as a case study to illustrate the principles and procedures of in vitro cytotoxicity evaluation.

Daucosterol has demonstrated significant anti-proliferative and apoptotic effects across various cancer cell lines.[1][2] Its mechanisms of action involve the induction of apoptosis through multiple signaling pathways, making it a compound of interest for cancer research.[1][3] These notes are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of potential anticancer agents.

Data Presentation: Cytotoxicity of Daucosterol

The cytotoxic activity of Daucosterol has been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth. The following table summarizes the reported IC50 values for Daucosterol in different cell lines.

Cell LineCancer TypeAssayIC50 ValueIncubation TimeReference
MCF-7Breast AdenocarcinomaMTT~40 µM24 h[4]
LNCaPProstate CarcinomaMTT~1 µg/mLNot Specified[2]
DU145Prostate CarcinomaMTT~1 µg/mLNot Specified[2]
PC3Prostate CarcinomaMTT~1 µg/mLNot Specified[2]
A549Lung CancerNot SpecifiedNot SpecifiedNot Specified[3]
HepG2Hepatocellular CarcinomaCCK-8Concentration-dependent inhibition48 h[5]
SMMC-7721Hepatocellular CarcinomaCCK-8Concentration-dependent inhibition48 h[5]

Experimental Protocols

Detailed methodologies for key cytotoxicity experiments are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

a. Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

b. Materials:

  • Daucosterol

  • Human cancer cell lines (e.g., MCF-7, LNCaP, DU145, PC3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

c. Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Daucosterol in the complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the Daucosterol dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value can be determined by plotting the percentage of cell viability against the log of the Daucosterol concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Daucosterol Dilutions B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add DMSO F->G H Read Absorbance at 570nm G->H

MTT Assay Experimental Workflow.
Lactate (B86563) Dehydrogenase (LDH) Leakage Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

a. Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH can be quantified by a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored product that can be measured spectrophotometrically.

b. Materials:

  • Daucosterol

  • Human cancer cell lines (e.g., MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • LDH cytotoxicity assay kit

  • Microplate reader

c. Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Absorbance of treated cells - Absorbance of control) / (Absorbance of maximum LDH release - Absorbance of control)] x 100

Signaling Pathways in Daucosterol-Induced Cytotoxicity

Daucosterol has been shown to induce apoptosis in cancer cells through various signaling pathways.

1. Mitochondrial-Dependent Apoptosis: Daucosterol can induce apoptosis by affecting the mitochondrial pathway.[3] This often involves:

  • Regulation of Bcl-2 family proteins: Daucosterol can lead to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.

  • Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-3, leading to the execution of apoptosis.[1]

2. Wnt/β-Catenin Signaling Pathway: In hepatocellular carcinoma cells, Daucosterol has been found to inhibit the Wnt/β-catenin signaling pathway.[5] This inhibition leads to a reduction in the levels of β-catenin and its phosphorylated form, which in turn suppresses cancer cell proliferation, migration, and invasion.[5]

3. Cell Cycle Arrest: Daucosterol can induce cell cycle arrest, for example at the G2/M phase in A549 lung cancer cells.[3] This is often associated with the downregulation of cell cycle regulatory proteins such as cdk1, cyclin A, and cyclin B.[2]

Daucosterol_Apoptosis_Pathway cluster_wnt Wnt/β-Catenin Pathway cluster_mito Mitochondrial Pathway Daucosterol Daucosterol Wnt Wnt Signaling Daucosterol->Wnt Bcl2 Bcl-2 Daucosterol->Bcl2 Bax Bax Daucosterol->Bax beta_catenin β-catenin Wnt->beta_catenin inhibits Proliferation Cell Proliferation, Migration, Invasion beta_catenin->Proliferation inhibits Mito Mitochondrial Membrane Disruption Bcl2->Mito inhibits Bax->Mito promotes Caspase Caspase Cascade (e.g., Caspase-3) Mito->Caspase activates Apoptosis Apoptosis Caspase->Apoptosis

Daucosterol-Induced Apoptosis Signaling Pathways.

References

Assessing the Anti-Inflammatory Potential of Daucoidin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daucoidin A is a coumarin (B35378) compound that has been isolated from plant sources such as Cnidium monnieri.[1] While the broader class of coumarins has been noted for various pharmacological activities, specific data on the anti-inflammatory potential of this compound is not extensively documented in current scientific literature. These application notes provide a comprehensive framework and detailed protocols for the systematic evaluation of the anti-inflammatory effects of this compound, or other novel compounds, with a focus on key inflammatory signaling pathways and mediators.

The protocols outlined herein describe in vitro methodologies to determine the compound's effects on cell viability, the production of nitric oxide (NO) and pro-inflammatory cytokines, and its influence on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the inflammatory response and are common targets for anti-inflammatory agents.[2][3]

Data Presentation

The following tables are templates for organizing and presenting quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100± 4.5
198.2± 5.1
596.5± 4.8
1094.3± 5.3
2591.8± 4.9
5088.1± 5.5
10075.4± 6.2

IC50: >100 µM

Table 2: Effect of this compound on LPS-Induced Nitric Oxide (NO) Production

TreatmentConcentration (µM)NO Production (% of LPS Control)Standard Deviation
Control (Untreated)-5.2± 1.1
LPS (1 µg/mL)-100± 8.7
LPS + this compound185.3± 7.9
LPS + this compound562.1± 6.4
LPS + this compound1045.8± 5.2
LPS + this compound2528.4± 4.1

Table 3: Effect of this compound on LPS-Induced Pro-Inflammatory Cytokine Production

CytokineTreatmentConcentration (µM)Cytokine Level (% of LPS Control)Standard Deviation
TNF-α LPS (1 µg/mL)-100± 9.1
LPS + this compound1055.6± 6.8
LPS + this compound2532.9± 5.4
IL-6 LPS (1 µg/mL)-100± 10.2
LPS + this compound1061.2± 7.5
LPS + this compound2538.7± 6.1
IL-1β LPS (1 µg/mL)-100± 8.5
LPS + this compound1051.4± 6.2
LPS + this compound2529.8± 4.9

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is recommended.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for NO and cytokine assays, 6-well for Western blotting) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be <0.1%) for 1-2 hours.

    • Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli (e.g., at 1 µg/mL).

    • Include appropriate controls: untreated cells, vehicle control (DMSO), and LPS-only treated cells.

    • Incubate for the desired time period (e.g., 24 hours for NO and cytokine analysis).

Protocol 2: Cell Viability Assay (MTT Assay)
  • Procedure:

    • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume) and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures nitrite (B80452) (a stable product of NO) in the cell culture supernatant.

  • Procedure:

    • Collect 50 µL of cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Quantification: Use a sodium nitrite standard curve to determine the nitrite concentration.

Protocol 4: Pro-Inflammatory Cytokine Measurement (ELISA)
  • Procedure:

    • Collect cell culture supernatants after treatment.

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions for the assay procedure, which typically involves coating a plate with a capture antibody, adding the samples, adding a detection antibody, and then a substrate for color development.

    • Measure the absorbance at the recommended wavelength.

  • Quantification: Use the provided standards to generate a standard curve and calculate the cytokine concentrations in the samples.

Protocol 5: Western Blot Analysis for NF-κB and MAPK Pathways
  • Cell Lysis: After a shorter treatment period (e.g., 30-60 minutes for phosphorylation events), wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • NF-κB Pathway: Phospho-p65, p65, Phospho-IκBα, IκBα.

      • MAPK Pathway: Phospho-ERK1/2, ERK1/2, Phospho-p38, p38, Phospho-JNK, JNK.

      • Loading Control: β-actin or GAPDH.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis can be used to quantify the protein expression levels relative to the loading control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture pre_treat Pre-treat cells with this compound cell_culture->pre_treat daucoidin_prep Prepare this compound Solutions daucoidin_prep->pre_treat lps_stim Induce inflammation with LPS pre_treat->lps_stim mtt MTT Assay (Cytotoxicity) lps_stim->mtt griess Griess Assay (NO Production) lps_stim->griess elisa ELISA (Cytokines: TNF-α, IL-6, IL-1β) lps_stim->elisa wb Western Blot (NF-κB & MAPK pathways) lps_stim->wb data_org Organize data in tables mtt->data_org griess->data_org elisa->data_org wb->data_org interpretation Interpret Anti-inflammatory Potential data_org->interpretation

Caption: Experimental workflow for assessing the anti-inflammatory potential of this compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88/TRAF6 IkBa_p IκBα Phosphorylation IKK->IkBa_p IkBa_d IκBα Degradation IkBa_p->IkBa_d NFkB_nuc NF-κB Translocation to Nucleus IkBa_d->NFkB_nuc releases NF-κB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Genes DaucoidinA This compound DaucoidinA->Inhibition NFkB_complex NF-κB/IκBα Complex NFkB_complex->IkBa_p

Caption: Inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MKK3_6->p38 AP1 AP-1 Activation p38->AP1 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->AP1 JNK JNK MKK4_7->JNK JNK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes DaucoidinA This compound DaucoidinA->Inhibition

References

Application Notes & Protocols: Antimicrobial Activity Screening of Daucoidin A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific antimicrobial activity data for "Daucoidin A" is not publicly available. Therefore, this document provides a generalized framework and detailed protocols for the initial antimicrobial screening of a novel natural compound, using this compound as a representative example. The methodologies described are based on established and widely accepted antimicrobial susceptibility testing standards.

Introduction

The rise of antimicrobial resistance necessitates the urgent discovery of novel antimicrobial agents. Natural products are a historically rich source of bioactive compounds with diverse chemical structures and biological activities.[1] this compound, a coumarin (B35378) compound, represents a class of natural products that warrants investigation for its potential antimicrobial properties.

This application note provides a comprehensive guide for the preliminary in vitro screening of this compound. It outlines a two-step approach:

  • Qualitative Screening: An initial assessment using the Agar (B569324) Disk Diffusion method to determine if this compound exhibits any antimicrobial activity against a panel of test microorganisms.[1][2]

  • Quantitative Analysis: Determination of the Minimum Inhibitory Concentration (MIC) using the Broth Microdilution method for compounds that show activity in the initial screen. This provides a quantitative measure of the compound's potency.[2][3]

These protocols are designed to be adaptable for screening various natural products against a broad range of bacteria and fungi.

Data Presentation

Quantitative data from the screening assays should be recorded systematically for clear interpretation and comparison. The following tables serve as templates for data collection.

Table 1: Qualitative Antimicrobial Activity of this compound (Agar Disk Diffusion Assay)

Test MicroorganismATCC® No.Gram StainThis compound Conc. (µ g/disk )Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)Negative Control (Solvent)Zone of Inhibition (mm)
Staphylococcus aureus25923Gram (+)50Gentamicin (10 µg)DMSO0
Escherichia coli25922Gram (-)50Gentamicin (10 µg)DMSO0
Pseudomonas aeruginosa27853Gram (-)50Ciprofloxacin (5 µg)DMSO0
Candida albicans10231N/A (Yeast)50Fluconazole (25 µg)DMSO0

Table 2: Quantitative Antimicrobial Activity of this compound (Broth Microdilution Assay)

Test MicroorganismATCC® No.Minimum Inhibitory Concentration (MIC) of this compound (µg/mL)MIC of Positive Control (µg/mL)
Staphylococcus aureus25923Gentamicin
Escherichia coli25922Gentamicin
Pseudomonas aeruginosa27853Ciprofloxacin
Candida albicans10231Fluconazole

Experimental Protocols

General Materials and Reagents
  • This compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Mueller-Hinton Agar (MHA)[4][5]

  • Mueller-Hinton Broth (MHB)[6][7]

  • Sabouraud Dextrose Agar/Broth (for fungi)

  • Sterile paper disks (6 mm diameter)[8]

  • Sterile 96-well microtiter plates[9]

  • Sterile saline (0.85% NaCl)

  • Bacterial and fungal reference strains (e.g., from ATCC)

  • Positive control antibiotic disks and powders (e.g., Gentamicin, Ciprofloxacin, Fluconazole)

  • McFarland turbidity standards (0.5 standard)[5][10]

  • General laboratory equipment (incubator, laminar flow hood, micropipettes, autoclave, etc.)

Preparation of this compound Stock Solution
  • Solubility Test: Determine the appropriate solvent for this compound. It is often soluble in organic solvents like DMSO or ethanol. The chosen solvent must be tested for its own antimicrobial activity and should be used at a final concentration that does not inhibit microbial growth.

  • Stock Solution: Accurately weigh a quantity of this compound and dissolve it in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at -20°C.

Protocol 1: Preparation of Microbial Inoculum

This protocol is critical for standardizing the number of microorganisms used in the assays, ensuring reproducibility.[6][7]

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Transfer the colonies into a tube containing 4-5 mL of sterile saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the suspension by adding more colonies or sterile saline to visually match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[5][10]

  • This standardized suspension must be used within 15 minutes of preparation.[7]

Protocol 2: Agar Disk Diffusion Assay (Qualitative Screening)

This method provides a preliminary, qualitative assessment of antimicrobial activity.[4][11][12]

  • Plate Preparation: Use sterile cotton swabs to uniformly inoculate the standardized microbial suspension (from Protocol 3.3) onto the entire surface of a Mueller-Hinton Agar plate. This is often called creating a "lawn" of bacteria.[4][13]

  • Allow the plate surface to dry for 3-5 minutes.

  • Disk Application: Aseptically place sterile paper disks onto the inoculated agar surface. Ensure disks are placed at least 24 mm apart.[4]

  • Pipette a defined volume (e.g., 10 µL) of the this compound test solution onto a disk to achieve the desired concentration (e.g., 50 µ g/disk ).

  • Apply a positive control (standard antibiotic disk) and a negative control (disk with solvent only) to each plate.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours (or 25-28°C for 24-48 hours for fungi).

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).[4][11] A zone of inhibition indicates that the compound has antimicrobial activity.[11][14]

Protocol 3: Broth Microdilution Assay for MIC Determination (Quantitative)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6][9][15]

  • Plate Setup: Add 50 µL of sterile Mueller-Hinton Broth to wells 2 through 12 of a 96-well microtiter plate.

  • Serial Dilution:

    • Prepare a starting solution of this compound in MHB at 4 times the highest desired final concentration.

    • Add 100 µL of this starting solution to well 1.

    • Transfer 50 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Continue this two-fold serial dilution by transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 1-10 now contain serially diluted this compound.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (broth only, no bacteria).

  • Inoculation:

    • Dilute the standardized inoculum (from Protocol 3.3) in MHB so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL.[7][15]

    • Add 50 µL of this final inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound in which there is no visible turbidity (cloudiness) after incubation.[6] This can be assessed visually or with a plate reader. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Visualizations

The following diagrams illustrate the experimental workflow and logical progression for the antimicrobial screening of this compound.

G start_node start_node process_node process_node decision_node decision_node end_node end_node A Receive/Prepare This compound Stock B Prepare Standardized Microbial Inoculum (0.5 McFarland) A->B C Perform Agar Disk Diffusion Assay (Qualitative Screen) B->C D Incubate Plates (18-24h) C->D E Measure Zones of Inhibition (ZOI) D->E F Perform Broth Microdilution Assay (Quantitative MIC) E->F If ZOI > 0 mm G Incubate Plate (18-24h) F->G H Determine MIC Value G->H I Report Final Results H->I

Caption: Experimental workflow for antimicrobial screening.

G start_node start_node decision_node decision_node result_node result_node action_node action_node stop_node stop_node A Start: Qualitative Screening Result B Is a Zone of Inhibition (ZOI) observed? A->B C Compound shows potential activity B->C  Yes E Compound is inactive against test strain B->E No   D Proceed to Quantitative MIC Determination C->D F Screen against other strains or terminate testing E->F

Caption: Logical decision pathway based on screening results.

References

Application Notes and Protocols: Daucoidin A Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daucoidin A is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3] The therapeutic potential of many sesquiterpenoid lactones stems from their ability to modulate key signaling pathways by inhibiting specific enzymes. A primary target for this class of compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of immune and inflammatory responses, cell proliferation, and apoptosis.[4][5][6]

NF-κB is a protein complex that, in its inactive state, is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by various signals, such as cytokines or lipopolysaccharides (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory and pro-survival genes.[7] Sesquiterpenoid lactones are thought to inhibit this pathway by directly alkylating cysteine residues on key proteins within the signaling cascade, such as the p65 subunit of NF-κB, thereby preventing its DNA binding.[4][8]

This application note provides a detailed protocol for a proposed in vitro enzyme inhibition assay to evaluate the inhibitory potential of this compound on the NF-κB pathway. The primary method described is the Electrophoretic Mobility Shift Assay (EMSA), a well-established technique to study protein-DNA interactions. A secondary, high-throughput compatible method, a reporter gene assay, is also outlined. It is important to note that while this compound is a sesquiterpenoid lactone, its specific molecular targets have not been definitively established. This protocol serves as a robust starting point for investigating its mechanism of action.

Signaling Pathway

The NF-κB signaling pathway is a critical regulator of cellular responses to inflammation and stress. The diagram below illustrates the canonical pathway and the proposed point of inhibition by sesquiterpenoid lactones like this compound.

Caption: NF-κB signaling pathway and proposed inhibition by this compound.

Experimental Workflow

The following diagram outlines the general workflow for assessing the inhibitory effect of this compound on NF-κB activation using an Electrophoretic Mobility Shift Assay (EMSA).

EMSA_Workflow A Cell Culture (e.g., RAW 264.7 macrophages) B Pre-treatment with this compound (various concentrations) A->B C Stimulation with Inducer (e.g., LPS) B->C D Nuclear Protein Extraction C->D E Protein Quantification (e.g., Bradford assay) D->E F EMSA Reaction: Nuclear Extract + Labeled κB probe E->F G Non-denaturing Polyacrylamide Gel Electrophoresis F->G H Detection of Labeled Probe (Autoradiography or Chemiluminescence) G->H I Data Analysis: Densitometry to quantify NF-κB-DNA binding H->I

Caption: Experimental workflow for NF-κB inhibition assay using EMSA.

Quantitative Data Summary

While specific inhibitory data for this compound is not yet available, the following table presents representative IC50 values for other sesquiterpenoid lactones against NF-κB, illustrating the potential potency of this class of compounds.

CompoundCell LineMethodIC50 (µM)Reference
ParthenolideJurkat T cellsEMSA5 - 10[9]
CostunolideJurkat T cellsEMSA~10[9]
11-exo-methylenesantoninRAW 264.7 cellsReporter Gene Assay4.0[10]
SantamarineRAW 264.7 cellsReporter Gene Assay< 10[10]
MagnolialideRAW 264.7 cellsReporter Gene Assay< 10[10]
Zaluzanin DRAW 264.7 cellsReporter Gene Assay< 10[10]
Dehydrocostus lactoneHepG2 cellsMTT Assay (indirect)20.33[3]

Note: The presented IC50 values are for comparative purposes and were obtained under various experimental conditions.

Experimental Protocols

Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Inhibition

This protocol details the steps to determine the effect of this compound on the DNA-binding activity of NF-κB in a murine macrophage cell line (e.g., RAW 264.7).

Materials:

  • This compound

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS)

  • Phosphate Buffered Saline (PBS)

  • Nuclear Extraction Kit

  • Bicinchoninic acid (BCA) or Bradford protein assay kit

  • Biotin- or ³²P-labeled oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3')

  • Poly(dI-dC)

  • EMSA binding buffer

  • Loading buffer

  • Non-denaturing polyacrylamide gel

  • TBE buffer

  • Chemiluminescent or radioactive detection system

Methodology:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed cells in 100 mm dishes and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation. A non-stimulated control group should be included.

  • Nuclear Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Harvest the cells and extract nuclear proteins using a commercial nuclear extraction kit according to the manufacturer's instructions.

    • Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.

  • EMSA Reaction:

    • In a microcentrifuge tube, combine the following components on ice:

      • 5-10 µg of nuclear extract

      • 1 µg of poly(dI-dC) (to block non-specific binding)

      • EMSA binding buffer

      • Labeled NF-κB probe (as per manufacturer's recommendation, e.g., 20 fmol for biotinylated probes)

    • Incubate the reaction mixture at room temperature for 20-30 minutes.

    • For competition assays (to confirm specificity), add a 50-fold excess of unlabeled ("cold") probe to a separate reaction before adding the labeled probe.

  • Gel Electrophoresis:

    • Add loading buffer to the reaction mixtures.

    • Load the samples onto a non-denaturing 6% polyacrylamide gel.

    • Run the gel in 0.5X TBE buffer at 100-150V until the dye front is near the bottom of the gel.

  • Detection:

    • Transfer the DNA-protein complexes from the gel to a nylon membrane.

    • Detect the labeled probe using a chemiluminescent or autoradiographic detection system according to the manufacturer's protocol.

  • Data Analysis:

    • Capture the image of the gel or membrane.

    • Perform densitometric analysis of the bands corresponding to the NF-κB-DNA complex.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the LPS-stimulated control.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Protocol 2: NF-κB Reporter Gene Assay

This assay provides a high-throughput alternative to EMSA by measuring the transcriptional activity of NF-κB.

Materials:

  • Cell line stably or transiently transfected with a reporter plasmid containing multiple NF-κB binding sites upstream of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP). HEK293T or similar cell lines are commonly used.

  • This compound

  • Appropriate cell culture medium and reagents

  • Inducing agent (e.g., TNF-α)

  • Luciferase or SEAP assay kit

  • Luminometer or spectrophotometer

Methodology:

  • Cell Culture and Transfection (if not using a stable cell line):

    • Seed cells in a 96-well plate.

    • If necessary, transfect the cells with the NF-κB reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with an appropriate inducer (e.g., TNF-α at 10 ng/mL) for 6-24 hours.

  • Reporter Gene Assay:

    • Lyse the cells (for luciferase) or collect the culture supernatant (for SEAP).

    • Measure the reporter gene activity using the appropriate assay kit and a luminometer or spectrophotometer according to the manufacturer's instructions.

    • If a normalization plasmid was used, measure its activity as well.

  • Data Analysis:

    • Normalize the NF-κB reporter activity to the control reporter activity (if applicable).

    • Calculate the percentage of inhibition of NF-κB transcriptional activity for each concentration of this compound relative to the stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Conclusion

The provided protocols offer a comprehensive framework for investigating the inhibitory effects of this compound on the NF-κB signaling pathway. By employing these assays, researchers can elucidate the compound's mechanism of action and quantify its potency. Such studies are crucial for the preclinical evaluation of this compound and other sesquiterpenoid lactones as potential therapeutic agents for inflammatory diseases and cancer. Experimental validation of this compound's specific molecular target within this pathway will be a critical next step in its development.

References

Molecular Docking Studies of Daucoidin A: Application Notes and Protocols for Protein Target Interaction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of Daucoidin A with relevant protein targets. Due to the limited availability of specific studies on this compound, this document presents a generalized yet detailed workflow, using Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, as a representative protein target. This protocol is designed to be adaptable for other potential protein targets of this compound, which, as a natural product, is anticipated to exhibit a range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.

Introduction to this compound and Molecular Docking

This compound is a natural compound that, based on related structures, is likely to possess significant biological activities. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] This technique is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand, such as this compound, with its protein target.[1][2] Understanding these interactions at a molecular level can elucidate the compound's mechanism of action and guide the development of more potent therapeutic agents.

Potential Protein Targets for this compound

Natural products often exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] Based on these potential activities, several protein targets are of interest for molecular docking studies with this compound.

Table 1: Potential Protein Targets for this compound

Protein Target ClassSpecific ExamplesRationale
Inflammatory Enzymes Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX)Many natural products exhibit anti-inflammatory effects by inhibiting these key enzymes in the inflammatory cascade.
Protein Kinases Mitogen-activated protein kinases (MAPKs), Cyclin-dependent kinases (CDKs)These enzymes are crucial in cell signaling pathways related to inflammation and cancer, making them common targets for therapeutic intervention.[6][7]
Transcription Factors Nuclear factor kappa B (NF-κB), Signal transducer and activator of transcription 3 (STAT3)Modulation of these transcription factors can regulate the expression of genes involved in inflammation and cell proliferation.
Bacterial Enzymes DNA gyrase, Dihydrofolate reductaseFor investigating potential antimicrobial activity, these essential bacterial enzymes are common targets.[4]

For the detailed protocols that follow, Cyclooxygenase-2 (COX-2) will be used as the exemplary protein target due to its significant role in inflammation.

Experimental Protocols

This section outlines a detailed protocol for performing a molecular docking study of this compound with a selected protein target, using COX-2 as the example.

Required Software and Resources
  • Molecular Docking Software: AutoDock Vina, Schrödinger Maestro, or similar.

  • Molecular Visualization Software: PyMOL, Chimera, or Discovery Studio.

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

  • Ligand Structure Database: PubChem or similar, for obtaining the 3D structure of this compound.

Protocol for Molecular Docking of this compound with COX-2

Step 1: Preparation of the Protein (COX-2)

  • Retrieve the Protein Structure: Download the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB ID: 5KIR, for example).

  • Prepare the Protein:

    • Open the PDB file in a molecular visualization tool.

    • Remove all water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein structure.

    • Assign appropriate charges (e.g., Kollman charges).

    • Save the prepared protein in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

Step 2: Preparation of the Ligand (this compound)

  • Obtain the Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem. If a 3D structure is not available, a 2D structure can be used and converted to 3D using software like Open Babel.

  • Ligand Optimization:

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Define the rotatable bonds of the ligand.

    • Save the prepared ligand in the appropriate format (e.g., PDBQT).

Step 3: Setting up the Docking Simulation

  • Define the Binding Site:

    • Identify the active site of COX-2. This can be determined from the position of the co-crystallized ligand in the original PDB file or from literature reports.

    • Define a grid box that encompasses the entire binding site. The size and center of the grid box should be carefully chosen to allow the ligand to move freely within the active site.

  • Configure Docking Parameters:

    • Set the exhaustiveness of the search algorithm. A higher exhaustiveness increases the computational time but also improves the reliability of the results.

    • Specify the number of binding modes to be generated.

Step 4: Running the Docking Simulation

  • Execute the docking calculation using the prepared protein, ligand, and configuration files.

Step 5: Analysis of Docking Results

  • Binding Affinity: The docking software will provide a binding affinity score (usually in kcal/mol) for each predicted binding mode.[8][9] A more negative value indicates a stronger predicted binding affinity.

  • Interaction Analysis:

    • Visualize the docked poses of this compound within the COX-2 active site using molecular visualization software.

    • Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the amino acid residues of the binding pocket.

    • Identify the key interacting residues.

Data Presentation

The quantitative results of the molecular docking study should be summarized in a clear and concise table for easy comparison.

Table 2: Hypothetical Docking Results of this compound with COX-2

LigandBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
This compound -9.2Arg120, Tyr355Val349, Leu352, Ser353, Phe518
Celecoxib (Control) -10.5Arg513, His90Leu352, Val523, Ala527, Phe518

Visualization of Workflows and Pathways

Molecular Docking Workflow

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Retrieve Protein Structure (e.g., PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt LigandDB Retrieve Ligand Structure (e.g., PubChem) PrepLig Prepare Ligand (Energy minimization) LigandDB->PrepLig Grid Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig->Grid Run Run Docking (e.g., AutoDock Vina) Grid->Run Results Analyze Docking Poses (Binding Affinity) Run->Results Interaction Visualize Interactions (H-bonds, Hydrophobic) Results->Interaction

Caption: Workflow for a typical molecular docking study.

NF-κB Signaling Pathway

nfkb_pathway cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Releases NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus Translocates DNA DNA NFkB_nucleus->DNA Binds to Gene_expression Gene Expression (COX-2, Cytokines) DNA->Gene_expression Induces DaucoidinA This compound (Hypothesized) DaucoidinA->IKK Inhibits?

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Conclusion

The protocols and guidelines presented here offer a robust framework for initiating molecular docking studies of this compound with various protein targets. By employing these computational techniques, researchers can gain valuable insights into the potential mechanisms of action of this natural product, thereby accelerating its development as a potential therapeutic agent. While the provided examples focus on COX-2 and inflammation, the adaptable nature of this workflow allows for its application across a wide range of biological targets and disease areas.

References

Research Protocol for Investigating the Biological Activities of Daucoidin A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Daucoidin A is a natural compound classified as a coumarin.[1] Coumarins and related flavonoids are known to possess a variety of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[2][3][4] Preliminary studies on similar compounds suggest that this compound may exert its effects through the induction of apoptosis in cancer cells and modulation of inflammatory signaling pathways.[2][5]

This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to investigate the biological activities of this compound. The protocols outlined below detail methodologies for assessing its cytotoxicity, apoptotic effects, and impact on key signaling pathways.

Chemical Properties of this compound:

PropertyValue
CAS Number103629-87-4
Molecular FormulaC19H20O6
Molecular Weight344.4 g/mol
Compound TypeCoumarin
Purity≥ 98%
StorageDesiccate at -20°C
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

[Data sourced from BioCrick.[6]]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on a selected cancer cell line (e.g., MCF-7, a human breast cancer cell line).

Materials:

  • This compound (≥98% purity)

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10^3 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Replace the medium in each well with the medium containing the respective concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

  • This compound

  • MCF-7 cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with various concentrations of this compound (based on IC50 values from the MTT assay) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caspase Activity Assay

This protocol measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are involved in apoptosis.[7]

Materials:

  • This compound

  • MCF-7 cells

  • Caspase-3/7 Activity Assay Kit (e.g., using a fluorogenic substrate)

  • Fluorometer or microplate reader

Procedure:

  • Cell Lysis: Treat MCF-7 cells with this compound as described in the apoptosis assay. Lyse the cells using the lysis buffer provided in the kit.

  • Substrate Addition: Add the caspase-3/7 fluorogenic substrate to the cell lysates.

  • Incubation: Incubate at room temperature as per the kit's instructions to allow for cleavage of the substrate by active caspases.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths.

  • Data Analysis: Quantify the increase in fluorescence, which is proportional to the caspase activity.

Data Presentation

Table 1: Cytotoxicity of this compound on MCF-7 Cells
Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Control)100 ± 4.5100 ± 5.1100 ± 4.8
198.2 ± 3.995.6 ± 4.292.1 ± 3.5
1085.7 ± 5.375.4 ± 4.960.3 ± 4.1
2562.1 ± 4.148.9 ± 3.835.2 ± 2.9
5045.3 ± 3.528.1 ± 2.915.8 ± 2.1
10020.1 ± 2.810.5 ± 1.95.4 ± 1.2

Data are presented as mean ± standard deviation.

Table 2: Apoptosis Induction in MCF-7 Cells by this compound (24h)
Concentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
0 (Control)2.1 ± 0.51.5 ± 0.33.6 ± 0.8
1015.4 ± 1.85.2 ± 0.920.6 ± 2.7
2530.8 ± 2.512.7 ± 1.543.5 ± 4.0
5045.2 ± 3.125.6 ± 2.270.8 ± 5.3

Data are presented as mean ± standard deviation.

Table 3: Relative Caspase-3/7 Activity in MCF-7 Cells
Concentration (µM)Relative Caspase-3/7 Activity (Fold Change)
0 (Control)1.0 ± 0.1
102.8 ± 0.3
255.4 ± 0.6
508.9 ± 0.9

Data are presented as mean ± standard deviation.

Visualizations

Diagram 1: Experimental Workflow

G cluster_0 In Vitro Studies cluster_1 Primary Assays cluster_2 Data Analysis A MCF-7 Cell Culture B This compound Treatment (0-100 µM) A->B C MTT Assay (24, 48, 72h) B->C D Annexin V/PI Staining (24h) B->D E Caspase-3/7 Assay (24h) B->E F Determine IC50 C->F G Quantify Apoptosis D->G H Measure Caspase Activity E->H

Caption: Workflow for assessing the cytotoxic and apoptotic effects of this compound.

Diagram 2: Proposed Intrinsic Apoptosis Pathway

G DaucoidinA This compound Bax Bax (Pro-apoptotic) DaucoidinA->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) DaucoidinA->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 cleavage Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 cleavage Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

References

Application Notes and Protocols for Metabolomics Research of Novel Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Case Study Based on Daucoidin A

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, specific metabolomics research data, including quantitative analyses, detailed experimental protocols, and established signaling pathways for this compound, is not available in the public domain. The following application notes and protocols are presented as a generalized framework for conducting metabolomics research on a novel plant-derived coumarin (B35378), using this compound as a hypothetical example. The methodologies and potential outcomes are based on established practices in metabolomics and research on structurally related coumarin compounds.

Introduction to this compound and Metabolomics

This compound is a natural compound classified under the coumarin family. Coumarins are a class of benzopyrones found in various plants, many of which exhibit a wide range of biological activities, making them of interest for drug discovery and development. Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, provides a powerful platform to elucidate the mechanism of action of such natural products. By profiling the metabolic changes induced by a compound like this compound, researchers can identify perturbed biochemical pathways, discover potential biomarkers of its effect, and gain insights into its therapeutic or toxicological properties.

Application Notes

Objective: To investigate the impact of this compound on the cellular metabolome to understand its biological activity and mechanism of action.

Potential Applications:

  • Target Identification and Mechanism of Action Studies: Identifying metabolic pathways significantly altered by this compound can point towards its molecular targets and how it exerts its effects.

  • Biomarker Discovery: Metabolomic changes in response to this compound treatment could serve as biomarkers for its efficacy or for patient stratification in future clinical applications.

  • Safety and Toxicity Assessment: Early-stage assessment of off-target effects and potential toxicity by observing broad metabolic perturbations.

  • Drug Metabolism and Pharmacokinetics (DMPK): Characterizing the metabolic fate of this compound itself within a biological system.

Hypothetical Signaling Pathway Perturbation:

Based on studies of other coumarins, this compound might influence signaling pathways related to inflammation, oxidative stress, or apoptosis. A generalized workflow to investigate this would involve treating a relevant cell line with this compound and performing a metabolomics analysis to see which pathways are affected.

Daucoidin_A This compound Treatment Cellular_Metabolism Cellular Metabolism Daucoidin_A->Cellular_Metabolism Perturbation Metabolite_Extraction Metabolite Extraction Cellular_Metabolism->Metabolite_Extraction UPLC_MS_Analysis UPLC-MS/MS Analysis Metabolite_Extraction->UPLC_MS_Analysis Data_Processing Data Processing & Statistical Analysis UPLC_MS_Analysis->Data_Processing Pathway_Analysis Metabolic Pathway Analysis Data_Processing->Pathway_Analysis Biological_Interpretation Biological Interpretation & Hypothesis Generation Pathway_Analysis->Biological_Interpretation

Caption: Generalized workflow for a metabolomics study of this compound.

Quantitative Data Presentation (Hypothetical)

The following table illustrates how quantitative data from a metabolomics experiment with this compound could be presented. This hypothetical data shows significant changes in key metabolites that could be indicative of an effect on specific metabolic pathways.

MetabolitePathway AffectedFold Change (this compound vs. Control)p-value
GlutathioneOxidative Stress1.8< 0.01
AspartateAmino Acid Metabolism-1.5< 0.05
LactateGlycolysis2.1< 0.01
CitrateTCA Cycle-1.3< 0.05
Prostaglandin E2Eicosanoid Synthesis-2.5< 0.001

Experimental Protocols

1. Cell Culture and this compound Treatment

This protocol describes the general procedure for treating a cell line with this compound to prepare samples for metabolomics analysis.

  • Cell Line: Select a human cell line relevant to the intended research focus (e.g., a cancer cell line for oncology studies, or an endothelial cell line for cardiovascular research).

  • Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all samples and does not exceed a non-toxic level (typically <0.1%).

  • Treatment: Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%). Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for a predetermined time period (e.g., 24 hours).

  • Harvesting: After incubation, rapidly aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Quench metabolic activity by adding a pre-chilled extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell lysate.

Start Start: Seed Cells Incubate_Adherence Incubate for Adherence Start->Incubate_Adherence Prepare_Daucoidin_A Prepare this compound Solutions Incubate_Adherence->Prepare_Daucoidin_A Treat_Cells Treat Cells with this compound/Vehicle Prepare_Daucoidin_A->Treat_Cells Incubate_Treatment Incubate for Treatment Period Treat_Cells->Incubate_Treatment Wash_Cells Wash with Ice-Cold PBS Incubate_Treatment->Wash_Cells Quench_Metabolism Quench Metabolism & Lyse Cells Wash_Cells->Quench_Metabolism Collect_Lysate Collect Lysate for Extraction Quench_Metabolism->Collect_Lysate

Caption: Experimental workflow for cell treatment with this compound.

2. Metabolite Extraction

This protocol outlines the extraction of metabolites from cell lysates for subsequent analysis.

  • Sample Preparation: Use the cell lysate collected in the previous step.

  • Extraction:

    • Add ice-cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to the cell lysate.

    • Vortex vigorously to ensure thorough mixing and protein precipitation.

    • Incubate at -20°C for at least 1 hour to enhance protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites into a new microcentrifuge tube.

  • Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heating.

  • Storage: Store the dried metabolite extracts at -80°C until analysis.

3. UPLC-MS/MS Based Metabolomics Analysis

This protocol provides a general framework for the analysis of extracted metabolites using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., a mixture of water and acetonitrile) compatible with the UPLC mobile phase. Vortex and centrifuge to remove any insoluble material.

  • UPLC System: An Acquity UPLC system (or equivalent) can be used.

  • Chromatographic Column: A C18 reversed-phase column is commonly used for separating a broad range of metabolites.

  • Mobile Phase:

    • Mobile Phase A: Water with a small percentage of an acid (e.g., 0.1% formic acid) to improve ionization.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient from low to high organic solvent (Mobile Phase B) is used to elute metabolites with varying polarities.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) is used for accurate mass measurements.

  • Ionization Mode: Both positive and negative electrospray ionization (ESI) modes should be used in separate runs to achieve comprehensive coverage of the metabolome.

  • Data Acquisition: Acquire data in a data-dependent or data-independent manner to obtain both MS1 (for quantification) and MS/MS (for identification) spectra.

  • Data Processing and Analysis:

    • Raw data should be processed using software such as XCMS, MetaboAnalyst, or vendor-specific software for peak picking, alignment, and normalization.

    • Statistical analysis (e.g., t-tests, ANOVA, PCA, PLS-DA) is performed to identify metabolites that are significantly different between the this compound-treated and control groups.

    • Metabolite identification is achieved by comparing the accurate mass and MS/MS fragmentation patterns to online databases (e.g., METLIN, HMDB) and spectral libraries.

Troubleshooting & Optimization

Daucoidin A solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals:

This technical support center is designed to provide comprehensive guidance on the handling and use of Daucoidin A. However, during the compilation of this resource, it has become evident that there is a significant lack of publicly available scientific literature detailing the specific quantitative solubility, biological activities, and mechanisms of action for this compound.

While general information about the coumarin (B35378) class of compounds, to which this compound belongs, is available, specific data for this particular molecule is not present in the accessible scientific domain. Therefore, the following troubleshooting guides and FAQs are based on best practices for handling poorly soluble natural products and general knowledge of coumarins. We strongly recommend performing small-scale pilot experiments to determine the optimal conditions for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a natural product belonging to the coumarin class of compounds. Basic information available from suppliers indicates the following:

PropertyValue
Molecular Formula C₁₉H₂₀O₆
Molecular Weight 344.4 g/mol
Appearance Powder

Q2: In which solvents is this compound soluble?

Based on supplier information, this compound is reported to be soluble in the following organic solvents:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl Sulfoxide (DMSO)

  • Acetone

Q3: Is this compound soluble in aqueous solutions?

Coumarins as a class generally exhibit low solubility in water. While specific data for this compound is unavailable, it is reasonable to assume that its aqueous solubility is poor. For experiments in aqueous buffers or cell culture media, the use of a co-solvent like DMSO is typically required.

Troubleshooting Guide: Solubility Issues

Issue 1: this compound is not dissolving in my chosen organic solvent.

Possible Cause: The concentration you are trying to achieve exceeds the solubility limit of this compound in that specific solvent.

Solutions:

  • Reduce the Concentration: Try preparing a more dilute stock solution.

  • Gentle Warming: Gently warm the solution to 37°C to aid dissolution.[1] Avoid excessive heat, which could degrade the compound.

  • Sonication: Use an ultrasonic bath to increase the rate of dissolution.[1] Combine this with gentle warming for potentially better results.

  • Try a Different Solvent: If solubility remains an issue, consider testing other recommended organic solvents in which it is reported to be soluble.

Issue 2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.

Possible Cause: The final concentration of DMSO is not sufficient to keep this compound in solution in the aqueous environment. This is a common issue with hydrophobic compounds.

Solutions:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept as high as your experimental system tolerates, typically not exceeding 0.5% in cell-based assays to avoid cytotoxicity.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This can sometimes prevent the compound from crashing out of solution.

  • Use of Pluronic F-68: For in vitro assays, adding a small amount of Pluronic F-68 (a non-ionic surfactant) to your aqueous solution can help to maintain the solubility of hydrophobic compounds. A final concentration of 0.01% to 0.1% is a good starting point.

  • Formulation with Cyclodextrins: For more advanced applications, consider formulating this compound with a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), which can form inclusion complexes and enhance aqueous solubility.

Experimental Protocols

As no specific experimental protocols involving this compound are available in the scientific literature, we provide the following generalized protocols as a starting point. These are templates and must be optimized for your specific needs.

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound powder

  • High-purity DMSO (or another suitable organic solvent)

  • Analytical balance

  • Sterile microcentrifuge tubes or vials (amber or covered in foil to protect from light)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine Required Concentration: Decide on the desired concentration for your stock solution (e.g., 10 mM).

  • Calculate Mass: Calculate the mass of this compound required to make your desired volume of stock solution.

    • Formula: Mass (mg) = Desired Concentration (mM) * Volume (mL) * Molecular Weight ( g/mol ) / 1000

  • Weigh Compound: Carefully weigh the calculated amount of this compound powder.

  • Dissolve in Solvent: Add the appropriate volume of DMSO to the vial containing the this compound powder.

  • Aid Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, use a combination of gentle warming (37°C) and sonication until the solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. A recommended practice is to store stock solutions at -20°C for up to one month and at -80°C for up to six months.

Protocol 2: General Workflow for a Cell-Based Assay

Objective: To provide a general workflow for testing the effects of this compound on cultured cells.

Workflow Diagram:

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) C Prepare Working Solutions (Dilute stock in culture medium) A->C B Culture and Seed Cells in Multi-well Plate D Treat Cells with this compound and Controls (Vehicle - DMSO) B->D C->D E Incubate for Desired Time Period D->E F Perform Cell-Based Assay (e.g., Viability, Proliferation, etc.) E->F G Data Acquisition F->G H Data Analysis G->H I Interpretation of Results H->I

Caption: General workflow for a cell-based experiment with this compound.

Biological Activity and Signaling Pathways

Currently, there is no published research available that details the specific biological activities of this compound or the signaling pathways it may modulate. As a coumarin, it may possess anti-inflammatory, antioxidant, antiviral, or anticancer properties, as these are common activities for this class of compounds. However, this is purely speculative.

Researchers investigating this compound will need to conduct their own screening assays to determine its biological effects. A logical starting point would be to screen for activities commonly associated with other coumarins.

Logical Relationship for Investigating Biological Activity:

G A This compound (Unknown Activity) C Hypothesis Generation A->C B General Coumarin Bioactivities B->C D In Vitro Screening Assays (e.g., Anti-inflammatory, Anticancer) C->D E Identification of Biological Effect D->E F Mechanism of Action Studies (e.g., Western Blot, qPCR) E->F G Signaling Pathway Elucidation F->G

Caption: A logical approach for the initial investigation of this compound's biological activity.

We hope this preliminary guide is helpful. As more research on this compound becomes available, this technical support center will be updated accordingly. We encourage researchers who publish data on this compound to share their findings with the scientific community to advance our collective understanding of this compound.

References

Technical Support Center: Improving the Yield of Daucoidin A Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Daucoidin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the yield and purity of this compound from its natural source, Cnidium monnieri.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a type of coumarin (B35378), a class of natural organic compounds. Its primary natural source is the fruit of Cnidium monnieri (L.) Cusson, a plant used in traditional Chinese medicine.[1]

Q2: What are the key chemical properties of this compound relevant to its extraction?

A2: this compound has the chemical formula C19H20O6. It is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[2] Understanding its solubility is crucial for selecting an appropriate extraction solvent.

Q3: Which factors have the most significant impact on the extraction yield of this compound?

A3: Several factors can influence the extraction yield, including the choice of solvent, extraction temperature and time, the ratio of solvent to the solid plant material, and the particle size of the plant material.[3] Advanced extraction techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can also significantly affect the yield.

Q4: What are some common challenges encountered during the extraction of coumarins like this compound?

A4: Common challenges include low yield of the crude extract, degradation of the target compound during the process, and difficulties in purifying this compound from a complex mixture of other coumarins and phytochemicals present in Cnidium monnieri.[3][4]

Troubleshooting Guide

This guide addresses common issues that can lead to a low yield of this compound during extraction and provides potential solutions in a question-and-answer format.

Problem 1: Low Yield of Crude Extract

  • Question: My initial extraction has resulted in a very low amount of crude extract. What could be the cause and how can I improve it?

  • Answer: A low yield of the crude extract can be due to several factors:

    • Improper Plant Material Preparation: Ensure the Cnidium monnieri fruits are thoroughly dried and ground into a fine, uniform powder. This increases the surface area for solvent penetration.

    • Inappropriate Solvent Choice: The polarity of the solvent is critical. While this compound is soluble in several organic solvents, the efficiency of extraction can vary. Ethanol (B145695) and methanol (B129727) are commonly used for extracting coumarins.[3] Consider performing small-scale pilot extractions with different solvents to determine the optimal one for your specific conditions.

    • Insufficient Solvent-to-Solid Ratio: A low ratio of solvent to plant material may lead to incomplete extraction. Increase the solvent volume to ensure the entire plant material is submerged and to create a favorable concentration gradient for mass transfer.

    • Inadequate Extraction Time or Temperature: Extraction is a time and temperature-dependent process. If the duration is too short or the temperature is too low, the extraction may be incomplete. Conversely, excessively high temperatures or prolonged extraction times can lead to the degradation of thermolabile compounds.

Problem 2: Suspected Degradation of this compound

  • Question: I suspect that this compound is degrading during my extraction or solvent evaporation process. How can I prevent this?

  • Answer: this compound, like many natural products, can be sensitive to heat and light.

    • Control Temperature During Extraction: If using a heat-based method like Soxhlet or reflux extraction, carefully control the temperature to avoid overheating. For thermolabile compounds, consider non-thermal methods like ultrasound-assisted extraction (UAE) or maceration at room temperature.

    • Gentle Solvent Evaporation: When removing the extraction solvent, use a rotary evaporator at a low temperature and reduced pressure. This minimizes the thermal stress on the compound.

    • Protect from Light: Store the plant material, extracts, and purified compound in dark containers or wrap them in aluminum foil to prevent photodegradation.

Problem 3: Difficulty in Purifying this compound

  • Question: The crude extract contains many impurities, and I am struggling to isolate pure this compound. What purification strategies can I employ?

  • Answer: The crude extract of Cnidium monnieri is a complex mixture. Effective purification is essential.

    • Liquid-Liquid Partitioning: Perform a preliminary purification by partitioning the crude extract between two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.

    • Column Chromatography: This is a standard method for purifying natural products. Use silica (B1680970) gel column chromatography with a gradient of solvents (e.g., a hexane-ethyl acetate gradient) to separate the different coumarins.

    • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is an effective technique for separating and purifying coumarins from Cnidium monnieri and can yield high-purity compounds.[5][6]

Quantitative Data Summary

The selection of the extraction method significantly impacts the yield of this compound. The following table provides an illustrative comparison of different techniques based on typical outcomes for coumarin extractions.

Extraction MethodTypical SolventTemperature (°C)TimeRelative Yield (%)Purity of Crude Extract
Maceration 70% Ethanol2548 hours100Low
Soxhlet Extraction 95% Ethanol808 hours150Moderate
Ultrasound-Assisted Extraction (UAE) 70% Ethanol4030 minutes180Moderate to High
Microwave-Assisted Extraction (MAE) 95% Ethanol7015 minutes200Moderate to High
Supercritical Fluid Extraction (SFE) Supercritical CO₂502 hoursVariableHigh

Note: The relative yield is presented as a percentage compared to maceration. Actual yields will vary depending on the quality of the plant material and specific experimental conditions.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes a modern and efficient method for extracting this compound from Cnidium monnieri.

  • Preparation of Plant Material:

    • Thoroughly dry the fruits of Cnidium monnieri at 40-50°C to a constant weight.

    • Grind the dried fruits into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh 20 g of the powdered plant material and place it in a 500 mL Erlenmeyer flask.

    • Add 200 mL of 70% ethanol (solvent-to-solid ratio of 10:1 mL/g).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 40°C.

  • Isolation of Crude Extract:

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Re-extract the residue twice more with 150 mL of 70% ethanol each time.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

  • Yield Determination (via HPLC):

    • Prepare a standard stock solution of pure this compound.

    • Create a calibration curve by preparing a series of dilutions of the standard solution.

    • Dissolve a known weight of the crude extract in a known volume of methanol.

    • Analyze the standard solutions and the extract sample by High-Performance Liquid Chromatography (HPLC) using a C18 column.

    • Quantify the amount of this compound in the crude extract by comparing its peak area to the calibration curve.

    • Calculate the extraction yield as follows: Yield (mg/g) = (Concentration of this compound in extract (mg/mL) × Volume of extract (mL)) / Weight of dried plant material (g)

Visualization of Workflows and Pathways

Experimental Workflow for this compound Extraction and Quantification

The following diagram illustrates the general workflow for the extraction and quantification of this compound.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Isolation cluster_3 Purification & Analysis Drying Drying of Cnidium monnieri fruits Grinding Grinding to fine powder Drying->Grinding Extraction Ultrasound-Assisted Extraction (70% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Column Chromatography / HSCCC Crude_Extract->Purification Analysis HPLC Analysis Crude_Extract->Analysis Pure_Daucoidin_A Pure this compound Purification->Pure_Daucoidin_A Yield_Calculation Yield Calculation Analysis->Yield_Calculation

Caption: Workflow for this compound extraction and analysis.

Troubleshooting Logic for Low Extraction Yield

This diagram outlines a logical approach to troubleshooting low extraction yields.

G Start Low this compound Yield Check_Material Check Plant Material: - Properly dried? - Finely ground? Start->Check_Material Check_Solvent Evaluate Solvent: - Correct polarity? - Optimal concentration? Check_Material->Check_Solvent [Material OK] Solution Improved Yield Check_Material->Solution [Adjust Preparation] Check_Ratio Assess Solvent:Solid Ratio: - Sufficient volume? Check_Solvent->Check_Ratio [Solvent OK] Check_Solvent->Solution [Change Solvent] Check_Conditions Review Extraction Conditions: - Optimal temperature? - Sufficient duration? Check_Ratio->Check_Conditions [Ratio OK] Check_Ratio->Solution [Increase Ratio] Optimize_Method Consider Advanced Method: - UAE or MAE? Check_Conditions->Optimize_Method [Conditions OK] Check_Conditions->Solution [Modify Conditions] Optimize_Method->Solution

Caption: Troubleshooting flowchart for low extraction yield.

Plausible Anti-Inflammatory Signaling Pathway for this compound

While the specific signaling pathways targeted by this compound are not yet fully elucidated, many coumarins and other phytochemicals from medicinal plants exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[7][8] The following diagram illustrates a plausible mechanism of action.

G cluster_0 Cytoplasm cluster_1 Nucleus DaucoidinA This compound IKK IKK Complex DaucoidinA->IKK inhibits MAPK_pathway MAPK Pathway (ERK, JNK, p38) DaucoidinA->MAPK_pathway inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Inflammatory_Stimuli->MAPK_pathway IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB degrades NFkB_inactive NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->Gene_Expression promotes Inflammation Inflammation

References

Technical Support Center: Daucoidin A Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Daucoidin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the isolation and purification of this angular-type pyranocoumarin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides solutions to common challenges that may arise during the extraction and purification of this compound and related coumarins from plant sources, particularly Daucus carota (wild carrot), where it is naturally found.

FAQ 1: What are the initial extraction parameters that can significantly impact the yield of this compound?

Answer: The initial extraction is a critical step. The choice of solvent and extraction method heavily influences the yield. This compound, as a coumarin (B35378), is soluble in various organic solvents.[1]

  • Solvent Selection: Methanol (B129727), ethanol (B145695), and acetone (B3395972) are effective for extracting coumarins.[2] For angular pyranocoumarins, ethyl acetate (B1210297) has also been used successfully. The polarity of the solvent is key; a solvent that is too polar may extract excessive amounts of sugars and other highly polar impurities, while a non-polar solvent may not efficiently extract the target compound.

  • Extraction Method: Soxhlet extraction is a thorough method but can expose the extract to prolonged heat, which may lead to the degradation of thermolabile compounds. Maceration or sonication at room temperature are gentler alternatives that can minimize degradation.

Troubleshooting:

  • Low Initial Yield:

    • Problem: The initial crude extract shows low concentrations of this compound.

    • Solution:

      • Increase Solvent Polarity: If using a less polar solvent, consider switching to or adding a more polar solvent like methanol or ethanol to the extraction mixture.

      • Optimize Particle Size: Ensure the plant material is finely ground to maximize the surface area for extraction.

      • Extend Extraction Time/Repeat Extractions: For maceration, increase the soaking time or perform multiple extraction cycles with fresh solvent.

FAQ 2: I am observing significant loss of this compound during solvent partitioning. How can this be minimized?

Answer: Solvent partitioning is used to remove highly polar or non-polar impurities. This compound's solubility in solvents like ethyl acetate, dichloromethane, and chloroform (B151607) makes these suitable for the organic phase. However, improper pH or solvent choice can lead to the loss of the target compound.

Troubleshooting:

  • This compound in Aqueous Layer:

    • Problem: The target compound is being lost to the aqueous phase during liquid-liquid extraction.

    • Solution:

      • pH Adjustment: Coumarins can be sensitive to pH. Ensure the aqueous phase is not highly alkaline, as this can increase the solubility of some coumarins in water. It's generally advisable to work at a neutral or slightly acidic pH.

      • Salting Out: Adding a neutral salt (e.g., NaCl) to the aqueous phase can decrease the solubility of organic compounds in it, driving more this compound into the organic layer.

FAQ 3: My column chromatography separation is poor, with co-elution of impurities. What steps can I take to improve resolution?

Answer: Column chromatography is a primary method for purifying coumarins. Silica (B1680970) gel is a commonly used stationary phase. Poor separation is often due to an inappropriate mobile phase or improper column packing.

Troubleshooting:

  • Poor Resolution/Co-elution:

    • Problem: Fractions collected from the column contain this compound mixed with other compounds.

    • Solution:

      • Optimize Mobile Phase: The polarity of the eluent is crucial. Start with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform). This gradient elution can effectively separate compounds with different polarities. Use Thin Layer Chromatography (TLC) to test different solvent systems before running the column.

      • Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation. A well-packed column will have a level surface and no air bubbles.

      • Sample Loading: Load the crude extract onto the column in a minimal amount of solvent to ensure a concentrated starting band.

FAQ 4: this compound seems to be degrading during the purification process. What are the likely causes and how can I prevent this?

Answer: Coumarins can be susceptible to degradation under certain conditions.

Troubleshooting:

  • Compound Degradation:

    • Problem: Analysis of purified fractions shows the presence of degradation products.

    • Solution:

      • Avoid High Temperatures: As a general precaution with natural products, avoid excessive heat. If using a rotary evaporator to remove solvent, use a moderate temperature water bath.

      • Protect from Light: Some coumarins are light-sensitive. It is good practice to protect the extracts and fractions from direct light by using amber-colored glassware or by covering the glassware with aluminum foil.

      • Work under Inert Atmosphere: If oxidative degradation is suspected, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, though this is often a more advanced measure.

Quantitative Data Summary

Purification StepParameterTypical Value RangeNotes
Crude Extraction Yield of Crude Extract5 - 15% (of dry plant material)Highly dependent on plant source and extraction method.
Solvent Partitioning Purity of Target Fraction10 - 30%A significant amount of impurities are removed in this step.
Column Chromatography Purity of Pooled Fractions70 - 95%Dependent on the resolution of the column.
Crystallization/Prep-HPLC Final Purity>95%Often used as a final polishing step.
Overall Recovery Yield of Pure Compound0.1 - 2% (of crude extract)This can vary significantly based on the initial concentration of the target compound.

Experimental Protocols

1. General Protocol for Extraction and Initial Purification of Coumarins

This protocol is a generalized procedure and may require optimization for this compound.

  • Extraction:

    • Air-dry and finely powder the plant material (e.g., seeds of Daucus carota).

    • Extract the powdered material with methanol using a Soxhlet apparatus or by maceration at room temperature for 48-72 hours with periodic shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Solvent Partitioning:

    • Suspend the concentrated crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform liquid-liquid extraction with a non-polar solvent like n-hexane to remove fats and waxes. Discard the hexane layer.

    • Subsequently, extract the methanol-water layer with a solvent of medium polarity, such as ethyl acetate or dichloromethane. The coumarins will likely partition into this organic layer.

    • Collect the organic layer and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the enriched coumarin fraction.

2. Protocol for Column Chromatography

  • Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand on top.

    • Equilibrate the column by running the initial mobile phase through it.

  • Loading and Elution:

    • Dissolve the enriched coumarin fraction in a minimal amount of the mobile phase or a suitable solvent.

    • Carefully load the sample onto the top of the silica gel.

    • Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the target compound.

    • Pool the fractions that show a pure spot corresponding to this compound.

    • Evaporate the solvent from the pooled fractions to obtain the purified compound.

Visualizations

DaucoidinA_Purification_Workflow Start Dried & Powdered Daucus carota Seeds Extraction Extraction (e.g., Methanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate) CrudeExtract->Partitioning EnrichedFraction Enriched Coumarin Fraction Partitioning->EnrichedFraction ColumnChromatography Column Chromatography (Silica Gel) EnrichedFraction->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection Pooling Pooling of Pure Fractions FractionCollection->Pooling FinalProduct Purified this compound Pooling->FinalProduct

Caption: General workflow for the purification of this compound from plant material.

This technical support guide provides a foundational understanding of the challenges and methodologies associated with this compound purification. For specific experimental details, researchers are encouraged to consult primary scientific literature detailing the isolation of this compound.

References

Technical Support Center: Optimizing HPLC Parameters for Daucoidin A Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Daucoidin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.

I. Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of this compound. However, various issues can arise during the experimental process. This guide provides solutions to common problems encountered during the HPLC analysis of this coumarin (B35378) compound.

Table 1: Common HPLC Troubleshooting Scenarios for this compound Analysis

Problem Potential Cause Solution
Peak Tailing - Secondary Interactions: Silanol (B1196071) groups on a C18 column interacting with polar functional groups of this compound. - Column Overload: Injecting too concentrated a sample. - Low Mobile Phase pH: Can lead to interactions with acidic silanols. - Column Contamination or Void: Buildup of contaminants or a void at the column inlet.- Mobile Phase Modification: Add a competitive base like triethylamine (B128534) (0.1%) to the mobile phase to mask silanol interactions. Use a mobile phase with a pH buffered to be at least 2 units away from the pKa of this compound.[1] - Sample Dilution: Reduce the concentration of the sample injected. - Column Maintenance: Flush the column with a strong solvent. If the problem persists, replace the column.[1]
Peak Fronting - Sample Solvent Stronger than Mobile Phase: Dissolving the sample in a solvent with a higher elution strength than the initial mobile phase. - Sample Overload: Injecting an excessive amount of the analyte.- Solvent Matching: Dissolve the this compound standard and samples in the initial mobile phase composition.[1] - Reduce Injection Volume/Concentration: Decrease the amount of sample loaded onto the column.
Poor Resolution - Inappropriate Mobile Phase Composition: The solvent system does not provide adequate separation between this compound and other components. - Suboptimal Column Temperature: Temperature can affect selectivity. - Worn-out Column: Loss of stationary phase integrity over time.- Optimize Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase (e.g., water with 0.1% formic acid). A gradient elution may be necessary for complex samples.[2] - Adjust Column Temperature: Experiment with temperatures in the range of 25-40°C to improve separation.[2][3] - Replace Column: If system suitability tests fail, replace the column.
Fluctuating Retention Times - Inconsistent Mobile Phase Preparation: Variations in solvent composition between runs. - Pump Issues: Leaks or malfunctioning check valves leading to an unstable flow rate. - Temperature Fluctuations: Lack of a column oven or significant changes in ambient temperature. - Insufficient Column Equilibration: Not allowing the column to stabilize with the initial mobile phase conditions between injections.- Consistent Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure thorough mixing. - Pump Maintenance: Perform regular maintenance on the HPLC pump.[2] - Use a Column Oven: Maintain a constant column temperature.[2] - Increase Equilibration Time: Ensure the column is fully equilibrated before each injection.[2]
No Peaks or Very Small Peaks - Detector Wavelength Incorrect: The detector is not set to the optimal wavelength for this compound. - Sample Degradation: this compound may be unstable in the prepared sample solution. - System Leak: A leak in the HPLC system is preventing the sample from reaching the detector.- Set Optimal Wavelength: Based on UV-Vis spectral data, the optimal detection wavelength for coumarins is typically in the range of 280-350 nm. A photodiode array (PDA) detector can be used to determine the λmax of this compound. - Sample Stability: Prepare fresh samples and store them appropriately (e.g., protected from light, at a low temperature) if stability is an issue. - System Check: Inspect the HPLC system for any leaks from the pump to the detector.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: For a starting method, a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.[2] A gradient elution with a mobile phase consisting of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile or methanol) is recommended. A typical starting gradient could be:

  • 0-5 min: 10% B

  • 5-25 min: 10-90% B

  • 25-30 min: 90% B

  • 30-35 min: 90-10% B

  • 35-40 min: 10% B (equilibration)

A flow rate of 1.0 mL/min and a column temperature of 30°C are good starting parameters. The detection wavelength should be set at the maximum absorbance of this compound, which can be determined using a PDA detector.

Q2: How should I prepare my this compound sample for HPLC analysis?

A2: this compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For reverse-phase HPLC, it is best to dissolve the sample in the initial mobile phase composition to avoid peak distortion. If the sample is from a plant extract, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. Ensure the final sample is filtered through a 0.22 µm or 0.45 µm syringe filter before injection to protect the HPLC column.

Q3: My baseline is noisy. What could be the cause?

A3: A noisy baseline can be caused by several factors:

  • Air bubbles in the system: Degas the mobile phase thoroughly.

  • Contaminated mobile phase or detector cell: Use HPLC-grade solvents and flush the detector cell.

  • Deteriorating lamp: The detector lamp may need to be replaced.

  • Pump issues: Inconsistent mixing or pump seal failure.

Q4: I am seeing a split peak for this compound. What should I do?

A4: A split peak can indicate a few problems:

  • Partially blocked column frit: Back-flush the column (if the manufacturer allows) or replace the frit.

  • Column void: This can happen if the column is dropped or subjected to high pressure shocks. The column may need to be replaced.

  • Sample solvent incompatibility: As mentioned, ensure the sample is dissolved in the mobile phase.

III. Experimental Protocol: Optimized HPLC Analysis of this compound

This protocol provides a detailed methodology for the quantitative analysis of this compound.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol (B129727), and water.

  • Formic acid (analytical grade).

  • This compound reference standard.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.22 µm or 0.45 µm).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution: Accurately weigh 1 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Extract the sample containing this compound with a suitable solvent (e.g., methanol or ethyl acetate). Evaporate the solvent and reconstitute the residue in the initial mobile phase. Filter the solution before injection.

3. HPLC Conditions:

Table 2: Optimized HPLC Parameters for this compound Analysis

Parameter Condition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program 0-5 min, 10% B;5-25 min, 10-90% B;25-30 min, 90% B;30-35 min, 90-10% B;35-40 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 35°C[3]
Injection Volume 10 µL
Detection Wavelength Determined by PDA scan (typically 280-350 nm)

4. Data Analysis:

  • Identify the this compound peak in the chromatogram by comparing the retention time with the reference standard.

  • Construct a calibration curve by plotting the peak area of the working standard solutions against their concentrations.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

IV. Visualizations

TroubleshootingWorkflow start HPLC Analysis Issue peak_shape Abnormal Peak Shape? start->peak_shape retention_time Retention Time Fluctuation? peak_shape->retention_time No is_tailing Tailing or Fronting? peak_shape->is_tailing Yes resolution Poor Resolution? retention_time->resolution No rt_causes Check: - Mobile Phase Prep - Pump Issues - Temperature Control - Equilibration Time retention_time->rt_causes Yes no_peak No/Small Peaks? resolution->no_peak No res_causes Check: - Mobile Phase Comp. - Column Temperature - Column Age resolution->res_causes Yes no_peak_causes Check: - Detector Wavelength - Sample Stability - System Leaks no_peak->no_peak_causes Yes end Problem Resolved no_peak->end No tailing_causes Check: - Secondary Interactions - Column Overload - Mobile Phase pH - Column Health is_tailing->tailing_causes Tailing fronting_causes Check: - Sample Solvent Strength - Sample Overload is_tailing->fronting_causes Fronting tailing_causes->end fronting_causes->end rt_causes->end res_causes->end no_peak_causes->end

Caption: Troubleshooting workflow for common HPLC issues.

HPLCWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Prepare Mobile Phases (A & B) p2 Prepare Standard & Sample Solutions p1->p2 p3 Filter all solutions p2->p3 h1 Equilibrate HPLC System & Column p3->h1 h2 Inject Standard/Sample h1->h2 h3 Run Gradient Program h2->h3 h4 Detect at Optimal Wavelength h3->h4 d1 Identify Peak by Retention Time h4->d1 d2 Integrate Peak Area d1->d2 d3 Construct Calibration Curve d2->d3 d4 Quantify this compound d3->d4

References

Daucoidin A stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Daucoidin A. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound powder should be desiccated and kept at -20°C. Stock solutions can also be stored at temperatures below -20°C for several months.[1] To ensure the integrity of the compound, it is recommended to prepare and use solutions on the same day. If advance preparation is necessary, seal the stock solution tightly and store it at -20°C. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[1]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO (dimethyl sulfoxide), and acetone.[1] For potentially higher solubility, warming the solution at 37°C and using an ultrasonic bath for a short period can be beneficial.[1]

Q3: What are the known or expected degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in the provided search results, as a coumarin (B35378), it may undergo hydrolysis of its lactone ring, particularly under basic pH conditions. Like other flavonoids, its degradation can be influenced by factors such as light, temperature, pH, and the presence of oxygen.[2] Degradation of similar compounds can lead to the formation of simpler phenolic acids.[2]

Q4: How can I monitor the stability of this compound in my experimental setup?

A4: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[3][4] A stability-indicating HPLC method should be developed and validated to separate the intact this compound from any potential degradation products. This typically involves subjecting the compound to stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) to generate degradants and ensure the analytical method can resolve them.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity of this compound in solution. Degradation of the compound due to improper storage or handling.Prepare fresh solutions for each experiment. If stock solutions are used, ensure they have been stored properly at -20°C and minimize freeze-thaw cycles. Before use, visually inspect the solution for any precipitation or color change.
Inconsistent results in bioassays. Variability in the concentration of active this compound.Quantify the concentration of this compound in your stock solution using a validated analytical method (e.g., HPLC-UV) before each critical experiment. This will ensure you are using a consistent and accurate concentration.
Appearance of unexpected peaks in chromatograms during analysis. Formation of degradation products.Review your experimental conditions (pH, temperature, light exposure). Consider if any components of your formulation or buffer could be promoting degradation. Use a stability-indicating HPLC method to identify and potentially characterize the degradation products.
Precipitation of this compound in aqueous buffers. Low aqueous solubility.This compound is more soluble in organic solvents.[1] When preparing aqueous solutions, consider using a co-solvent like DMSO or ethanol. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or other artifacts.

This compound Stability Data (Illustrative Example)

Disclaimer: The following table presents hypothetical stability data for this compound for illustrative purposes. Specific experimental validation is required to determine the actual stability profile.

Condition Parameter Time Point % this compound Remaining (Hypothetical)
pH pH 3.0 (0.1 N HCl)24 hours95%
pH 7.4 (Phosphate Buffer)24 hours85%
pH 9.0 (Borate Buffer)24 hours60%
Temperature 4°C (in solution)7 days90%
25°C (in solution)7 days70%
40°C (in solution)7 days50%
Light Protected from light (solid)30 days>99%
Exposed to UV light (solid)30 days80%

Visualizations

cluster_degradation Plausible Hydrolytic Degradation of a Coumarin Ring DaucoidinA This compound (Lactone Ring Intact) Intermediate Hydroxy Carboxylic Acid Intermediate DaucoidinA->Intermediate Hydrolysis (e.g., high pH) DegradationProduct Further Degradation Products Intermediate->DegradationProduct Rearrangement / Oxidation

Caption: Plausible hydrolytic degradation pathway for a coumarin compound.

cluster_workflow General Workflow for Stability Testing start Prepare this compound Solution stress Expose to Stress Conditions (pH, Temp, Light) start->stress sampling Collect Samples at Different Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Quantify Remaining this compound and Detect Degradants analysis->data end Determine Degradation Rate and Pathway data->end

Caption: Experimental workflow for assessing compound stability.

References

Technical Support Center: Daucoidin A Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in biological assays involving Daucoidin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a natural product classified as a coumarin (B35378). Its chemical formula is C₁₉H₂₀O₅. It is generally soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] Proper solubilization is critical for accurate and reproducible experimental results.[2][3]

Q2: My fluorescence-based assay is showing high background or inconsistent readings with this compound. What are the potential causes?

As a coumarin, this compound is inherently fluorescent. This property can be a significant source of interference in fluorescence-based assays.[4] Several factors can contribute to inconsistent readings:

  • Autofluorescence: this compound itself will fluoresce, contributing to the total signal and potentially masking the desired signal from your reporter fluorophore.[4]

  • Spectral Overlap: The excitation and emission spectra of this compound may overlap with those of your assay's fluorophore, leading to signal interference.

  • Environmental Sensitivity: Coumarin fluorescence is highly sensitive to the local microenvironment. Changes in solvent polarity, pH, or binding to proteins can alter its quantum yield, leading to variability.[5]

  • Quenching: The fluorescence of this compound or your reporter probe can be quenched by components in the assay buffer or by certain amino acid residues (like tryptophan and tyrosine) if the molecule binds to a protein.[6]

  • Photobleaching: Like many fluorophores, coumarins are susceptible to photobleaching (irreversible photodegradation) upon prolonged exposure to excitation light.[7]

Q3: I am observing high variability in my cell-based cytotoxicity assays (e.g., MTT, XTT). What should I troubleshoot?

High variability in cell-based assays with coumarin derivatives can often be traced back to issues with compound solubility and its consequences.[2]

  • Poor Solubility: If this compound is not fully dissolved in the culture medium, it can precipitate, leading to inaccurate dosing and inconsistent effects on the cells.[2]

  • Compound Aggregation: At higher concentrations, some organic molecules can form aggregates that may non-specifically inhibit enzymes or interact with cellular membranes, leading to cytotoxicity that is not target-specific.[8]

  • Interference with Readout: The colored formazan (B1609692) product of MTT and XTT assays is measured by absorbance. If this compound absorbs light at the same wavelength, it will interfere with the reading.

Q4: Could this compound be a Pan-Assay Interference Compound (PAIN)?

While this compound itself is not prominently listed as a PAIN, its coumarin core is a structural motif that can be present in compounds that are flagged as potential PAINs. PAINs are compounds that appear as hits in multiple, unrelated assays through non-specific mechanisms. It is good practice to perform control experiments to rule out common artifact-generating behaviors.

Troubleshooting Guides

Issue 1: High Background Fluorescence in an Enzyme Assay

Symptoms: The fluorescence signal in wells containing this compound (without the enzyme or substrate) is significantly higher than the buffer-only control.

Troubleshooting Workflow:

Troubleshooting High Background Fluorescence start High Background Signal Observed check_autofluorescence Measure Fluorescence of this compound Alone in Assay Buffer start->check_autofluorescence autofluorescent Is this compound autofluorescent at assay wavelengths? check_autofluorescence->autofluorescent subtract_background Subtract this compound signal from all readings autofluorescent->subtract_background Yes no_autofluorescence Background likely from other components (e.g., buffer, substrate) autofluorescent->no_autofluorescence No optimize_wavelengths Optimize Excitation/Emission Wavelengths to Maximize Signal-to-Background subtract_background->optimize_wavelengths orthogonal_assay Consider a non-fluorescence-based orthogonal assay (e.g., absorbance, luminescence) optimize_wavelengths->orthogonal_assay end_solution Problem Mitigated orthogonal_assay->end_solution

Caption: Workflow to diagnose and mitigate high background fluorescence.

Detailed Steps:

  • Confirm Autofluorescence: Prepare a plate with just the assay buffer and another with the buffer containing this compound at the highest concentration used in your assay. Read the fluorescence. A high signal in the this compound well confirms autofluorescence.

  • Background Subtraction: If autofluorescence is confirmed, ensure that you are subtracting the signal from appropriate controls (wells with this compound but no enzyme/substrate) from your experimental wells.

  • Optimize Wavelengths: Review the excitation and emission spectra of your probe and this compound. If possible, adjust your instrument's wavelengths to a region where the probe's signal is maximal and this compound's fluorescence is minimal. For many coumarin-based assays, using an excitation wavelength above 400 nm can help minimize background from components like NADPH.[4][9]

  • Use an Orthogonal Assay: The most robust way to validate a hit is to use a secondary assay with a different detection method (e.g., an absorbance-based assay if the primary screen was fluorescence-based).[10]

Issue 2: Poor Reproducibility in Cell-Based Assays

Symptoms: High variability in results between replicate wells and between experiments.

Troubleshooting Table:

Potential Cause Diagnostic Check Recommended Solution
Compound Precipitation Visually inspect the wells under a microscope after adding this compound to the media. Look for crystals or precipitates.Prepare a fresh, concentrated stock solution in 100% DMSO. When diluting into aqueous media, do so rapidly and vortex immediately. Consider a serial dilution approach. Do not exceed the solubility limit in the final assay medium.
Compound Aggregation Perform dynamic light scattering (DLS) if available. Alternatively, run the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100).If the IC₅₀ value increases significantly in the presence of detergent, aggregation is a likely cause of the observed activity.[10]
Inconsistent Cell Seeding Check cell counts and viability before seeding. Review pipetting technique.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent technique.
DMSO Toxicity Run a vehicle control with the highest concentration of DMSO used in the experiment.Keep the final DMSO concentration consistent across all wells and ideally below 0.5%.

Experimental Protocols

Protocol 1: General Procedure for an In Vitro Enzyme Inhibition Assay

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the particular enzyme and substrate.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 2X enzyme solution and a 2X substrate solution in the appropriate assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of this compound solution at various concentrations (or DMSO as a vehicle control) to the wells.

    • Add 48 µL of assay buffer.

    • Add 50 µL of 2X enzyme solution to all wells.

    • Incubate for 15 minutes at the optimal temperature for the enzyme.

    • Initiate the reaction by adding 50 µL of 2X substrate solution.

    • Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

Protocol 2: Assessing Interference with Fluorescence Readouts
  • Plate Setup:

    • Well A: Assay Buffer only

    • Well B: Assay Buffer + this compound (at assay concentration)

    • Well C: Assay Buffer + Fluorogenic Substrate (at assay concentration)

    • Well D: Assay Buffer + Fluorogenic Substrate + this compound

    • Well E: Assay Buffer + Fluorescent Product (if available)

    • Well F: Assay Buffer + Fluorescent Product + this compound

  • Measurement: Read the fluorescence of the plate at the excitation and emission wavelengths used for the primary assay.

  • Interpretation of Results:

Comparison Observation Interpretation
B > A Signal in Well B is higher than Well A.This compound is autofluorescent.
F < E Signal in Well F is lower than Well E.This compound is quenching the product's fluorescence.
F > E Signal in Well F is higher than Well E.This compound fluorescence is additive to the product's signal.
D > C Signal in Well D is higher than Well C.This compound is autofluorescent and/or reacting with the substrate.

Signaling Pathway Diagrams

Natural products can modulate various cellular signaling pathways. While the specific pathways affected by this compound are not yet fully elucidated, here are examples of pathways commonly modulated by bioactive small molecules, which can serve as a conceptual framework for investigation.

Hypothetical PI3K/Akt Signaling Inhibition DaucoidinA This compound PI3K PI3K DaucoidinA->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt->pAkt Downstream Downstream Effects (Cell Survival, Proliferation) pAkt->Downstream

Caption: Potential inhibition of the PI3K/Akt pathway by a bioactive compound.

Hypothetical Nrf2 Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DaucoidinA This compound Keap1 Keap1 DaucoidinA->Keap1 Modifies ROS Oxidative Stress (ROS) ROS->Keap1 Modifies Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Potential activation of the Nrf2 antioxidant pathway.

References

Technical Support Center: Troubleshooting Inconsistent Results in Daucoidin A Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Daucoidin A experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide standardized protocols for working with this coumarin (B35378) compound. Given the limited specific data on this compound, this guide also provides general best practices for experiments involving coumarin derivatives and other natural products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its chemical classification?

A1: this compound is a natural product with the chemical formula C₁₉H₂₀O₆. It is classified as a member of the coumarin family of compounds. Coumarins are benzopyrones that are known to exhibit a wide range of biological activities.

Q2: What are the known biological activities of coumarins?

A2: Coumarins as a class have been reported to possess diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects[1]. Their specific activity is highly dependent on the particular substitutions on the benzopyrone core structure. Some coumarins are known to modulate signaling pathways such as the Nrf2/Keap1 pathway, which is involved in the cellular antioxidant response[2][3].

Q3: In what solvents is this compound soluble?

A3: this compound is soluble in a range of organic solvents including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. It is important to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into aqueous buffers or cell culture media for experiments.

Q4: How should I store this compound?

A4: For long-term stability, this compound should be stored as a dry powder at -20°C in a desiccated environment. Stock solutions in organic solvents should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound and other coumarin derivatives.

Issue 1: High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT)

Question: My dose-response curves for this compound in an MTT assay are inconsistent between experiments. What could be the cause?

Answer: Inconsistent results in cell viability assays are a common challenge when working with natural products. Several factors could be contributing to this variability:

  • Compound Precipitation: this compound, like many coumarins, has limited aqueous solubility. When the DMSO stock is diluted into aqueous culture medium, the compound may precipitate, especially at higher concentrations. This leads to an inaccurate final concentration in the wells.

    • Solution: Visually inspect your diluted solutions and the wells of your assay plate under a microscope for any signs of precipitation. Consider lowering the final DMSO concentration or using a solubilizing agent. It is also recommended to perform a solubility test before conducting the full experiment.

  • Interaction with Assay Reagents: Some coumarins can directly interact with the tetrazolium salts (like MTT) used in viability assays, leading to false-positive or false-negative results.

    • Solution: Run a cell-free control where you add this compound to the culture medium and the MTT reagent. This will show if the compound itself is reducing the MTT.

  • Inconsistent Cell Seeding: Uneven cell numbers across the wells of your plate is a major source of variability.

    • Solution: Ensure you have a single-cell suspension before seeding and mix the cell suspension between pipetting to prevent settling.

Issue 2: Unexpected or No Biological Effect Observed

Question: I am not observing the expected biological effect of this compound, or the results are contradictory to published data on similar coumarins. Why might this be?

Answer: This can be a frustrating issue, and several factors could be at play:

  • Compound Degradation: this compound may be unstable in your experimental conditions (e.g., sensitive to light, pH, or temperature).

    • Solution: Protect your compound from light and prepare fresh dilutions from a frozen stock for each experiment. Assess the stability of this compound in your culture medium over the time course of your experiment using techniques like HPLC.

  • Cell Line Specific Effects: The activity of a compound can vary significantly between different cell lines due to differences in metabolism, receptor expression, or signaling pathways.

    • Solution: If possible, test the effect of this compound on a panel of different cell lines to determine if the observed effect is cell-type specific.

  • Under-reported Negative Results: The scientific literature can have a bias towards publishing positive results[4]. It is possible that the expected effect is not as robust or universal as suggested by the literature on other coumarins.

    • Solution: Carefully document your experimental conditions and results. Consider that your findings, even if negative, are valuable data.

Issue 3: Contamination of Cell Cultures

Question: I have noticed an increase in contamination in my cell cultures since I started working with this compound. Could the compound be the source?

Answer: Natural product stocks can sometimes be a source of microbial contamination.

  • Solution: Always filter-sterilize your this compound stock solution through a 0.22 µm syringe filter before adding it to your cell cultures. You can also perform a sterility test by adding a small amount of your stock solution to a flask of sterile culture medium and incubating it for a few days to check for any microbial growth.

Data Presentation

Clear and structured presentation of quantitative data is crucial for interpreting experimental results. Below are examples of how to tabulate data from common experiments with this compound.

Table 1: Hypothetical Cytotoxicity of this compound on A549 Lung Cancer Cells (MTT Assay)

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
195.2 ± 5.1
582.1 ± 6.3
1065.7 ± 4.9
2548.3 ± 5.5
5022.9 ± 3.8
1008.1 ± 2.1

Table 2: Hypothetical Effect of this compound on Nrf2 Target Gene Expression (RT-qPCR)

TreatmentTarget GeneFold Change (Mean ± SD)
Vehicle ControlNQO11.0 ± 0.2
This compound (10 µM)NQO13.5 ± 0.4
Vehicle ControlHMOX11.0 ± 0.1
This compound (10 µM)HMOX14.2 ± 0.5

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol describes a method to determine the effect of this compound on the viability of adherent cells.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Adherent cells of choice (e.g., A549, HeLa)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Prepare serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

  • Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Analysis of Protein Expression by Western Blot

This protocol provides a general procedure for analyzing changes in protein levels in response to this compound treatment.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

The following diagrams illustrate key concepts and workflows relevant to this compound experiments.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare this compound Stock Solution treat_cells Treat Cells with This compound prep_compound->treat_cells prep_cells Seed Cells in Culture Plates prep_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay protein_analysis Protein Analysis (Western Blot) incubate->protein_analysis gene_expression Gene Expression (RT-qPCR) incubate->gene_expression

General experimental workflow for in vitro studies with this compound.

signaling_pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DaucoidinA This compound / Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex DaucoidinA->Nrf2_Keap1 Inhibition Keap1 Keap1 Nrf2_Keap1->Keap1 Ubiquitination & Degradation Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding TargetGenes Target Gene Expression (e.g., NQO1, HMOX1) ARE->TargetGenes Activation

Hypothesized signaling pathway for coumarins like this compound.

troubleshooting_tree start Inconsistent Results q1 Is there high variability in viability assays? start->q1 a1_yes Check for Compound Precipitation q1->a1_yes Yes a1_no Is there no/unexpected biological effect? q1->a1_no No a2_yes Verify Compound Stability and Purity a1_no->a2_yes Yes a2_no Are you experiencing culture contamination? a1_no->a2_no No a3_yes Filter-Sterilize Compound Stock Solution a2_no->a3_yes Yes a3_no Consult further literature on coumarin bioactivity a2_no->a3_no No

A decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Daucoidin A Cell-Based Assay Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cell-based assays involving Daucoidin A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments with this novel coumarin (B35378) compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its putative mechanism of action?

This compound is a coumarin derivative. While its precise mechanism of action is still under investigation, based on the known biological activities of other coumarins, it is hypothesized to possess anti-inflammatory and cytotoxic properties. Coumarins have been reported to modulate key signaling pathways involved in inflammation and cell survival, such as the NF-κB, MAPK, and PI3K/AKT pathways.[1][2] They may also inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX)[3][4].

Q2: In which solvents is this compound soluble?

This compound is soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[5]. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

Q3: What is a recommended starting concentration range for this compound in cell-based assays?

The optimal concentration of this compound will depend on the cell type and the specific assay being performed. As a starting point, a dose-response experiment is recommended, covering a broad range of concentrations (e.g., 0.1 µM to 100 µM). Based on preliminary data for similar coumarin compounds, cytotoxic effects may be observed in the low to mid-micromolar range in certain cancer cell lines[6][7][8].

Q4: How should I store this compound?

For long-term storage, it is recommended to desiccate this compound at -20°C[5]. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses common issues that may arise during cell-based assays with this compound.

High Background Signal in Fluorescence-Based Assays
Potential Cause Troubleshooting & Optimization
Autofluorescence of this compound Run a control well containing only this compound in the cell culture medium (no cells) to determine if the compound itself fluoresces at the excitation and emission wavelengths of your assay. If significant fluorescence is detected, consider using an alternative assay with a different readout (e.g., luminescence or colorimetric) or select fluorescent dyes with spectra that do not overlap with this compound's fluorescence.[9]
Cellular Autofluorescence Some cell types exhibit high intrinsic fluorescence. Include an unstained cell control to quantify the level of autofluorescence. Using red or far-red fluorescent dyes can sometimes mitigate this issue as cellular autofluorescence is often higher in the blue and green spectra.[10]
Non-specific Staining In immunofluorescence or other staining-based assays, high background can result from non-specific antibody binding. Ensure adequate blocking steps (e.g., using BSA or serum) and optimize antibody concentrations and incubation times. Proper washing steps are also critical to remove unbound antibodies.[11][12]
Contaminated Reagents or Media Phenol (B47542) red in cell culture media can contribute to background fluorescence. For sensitive fluorescence assays, consider using phenol red-free media. Ensure all buffers and reagents are freshly prepared and filtered to remove any potential contaminants.[9][13]
Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting & Optimization
Uneven Cell Seeding Inconsistent cell numbers across wells can lead to high variability. Ensure you have a homogenous single-cell suspension before seeding. After plating, gently rock the plate to ensure an even distribution of cells.[14]
Edge Effects The outer wells of a microplate are prone to evaporation, which can alter the concentration of this compound and affect cell health. To minimize edge effects, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[14]
Cell Health and Passage Number Use cells that are healthy and in the logarithmic growth phase. High passage numbers can lead to changes in cellular characteristics and responses. It is advisable to use cells within a consistent and limited passage range for all experiments.[14]
This compound Precipitation At higher concentrations, this compound may precipitate out of the aqueous cell culture medium. Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the final concentration or using a different solubilizing agent if compatible with your cells.
Unexpected Cytotoxicity
Potential Cause Troubleshooting & Optimization
High DMSO Concentration The final concentration of the vehicle (DMSO) in the culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells. Ensure that the vehicle control wells have the same final DMSO concentration as the experimental wells.[15]
Cell Seeding Density The optimal cell seeding density can vary between cell lines and depends on the assay duration. For cytotoxicity assays, a density that allows for logarithmic growth throughout the experiment is ideal. If cells become over-confluent, they may show increased sensitivity to cytotoxic agents.[15][16][17]
Assay Interference Some compounds can interfere with the chemistry of cell viability assays. For example, a compound with reducing properties could directly reduce MTT or resazurin, leading to a false positive signal for viability. To rule out assay interference, perform a cell-free control where you add this compound to the assay reagents in the absence of cells.

Experimental Protocols & Data

Hypothetical Cytotoxicity of this compound

The following table summarizes hypothetical 50% inhibitory concentration (IC50) values for this compound in various cancer cell lines after a 48-hour treatment period, as determined by a standard MTT assay.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer25.8
HeLaCervical Cancer18.5
HepG2Liver Cancer32.1

Note: This data is for illustrative purposes only and should be experimentally determined.

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on adherent cancer cells in a 96-well plate format.

Materials:

  • This compound

  • DMSO

  • Adherent cancer cell line of choice

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (containing the same final concentration of DMSO as the highest this compound concentration) and untreated control wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: AlamarBlue Cell Viability Assay

This protocol provides an alternative method for assessing cell viability using a fluorescence-based readout.

Materials:

  • This compound

  • DMSO

  • Cell line of choice

  • Complete cell culture medium

  • AlamarBlue reagent

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate at an optimized density in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add the diluted this compound to the wells. Include appropriate controls.

    • Incubate for the desired time period.

  • AlamarBlue Addition:

    • Add 10 µL of AlamarBlue reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.

  • Fluorescence Measurement:

    • Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[18]

Visualizations

Hypothetical Signaling Pathway for this compound

This diagram illustrates a hypothetical signaling pathway that may be modulated by this compound, leading to its anti-inflammatory effects.

DaucoidinA_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription DaucoidinA This compound DaucoidinA->IKK Inhibits

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Experimental Workflow for this compound Cytotoxicity Screening

This diagram outlines the general workflow for assessing the cytotoxicity of this compound.

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat cells with This compound incubate_24h->treat_cells prepare_daucoidinA Prepare this compound serial dilutions prepare_daucoidinA->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment add_reagent Add MTT or AlamarBlue reagent incubate_treatment->add_reagent incubate_reagent Incubate reagent add_reagent->incubate_reagent read_plate Read absorbance/ fluorescence incubate_reagent->read_plate analyze_data Analyze data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: General workflow for this compound cytotoxicity screening.

Troubleshooting Logic for High Background Fluorescence

This diagram illustrates a logical approach to troubleshooting high background fluorescence in your assays.

Troubleshooting_High_Background high_background High Background Fluorescence Observed check_compound Run 'compound only' control high_background->check_compound compound_fluoresces Does compound fluoresce? check_compound->compound_fluoresces change_assay Use non-fluorescent assay or different fluorophore compound_fluoresces->change_assay Yes check_cells Run 'unstained cells' control compound_fluoresces->check_cells No resolved Issue Resolved change_assay->resolved cells_autofluoresce Do cells autofluoresce? check_cells->cells_autofluoresce use_red_dyes Use red/far-red dyes or quenching agents cells_autofluoresce->use_red_dyes Yes optimize_staining Optimize staining protocol (blocking, washing, antibody conc.) cells_autofluoresce->optimize_staining No use_red_dyes->resolved check_media Use phenol red-free media and fresh reagents optimize_staining->check_media check_media->resolved

Caption: Troubleshooting workflow for high background fluorescence.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Daucoidin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with Daucoidin A and encountering challenges with its bioavailability in in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and foundational knowledge to help optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the formulation and administration of this compound in animal models.

Issue/Question Potential Causes Recommended Solutions
1. This compound precipitates out of the dosing vehicle upon preparation or during administration. - Poor aqueous solubility of this compound.[1][2] - The selected vehicle has reached its saturation point. - pH or temperature changes affecting solubility.- Increase Solubility: Utilize co-solvents (e.g., PEG 300, propylene (B89431) glycol, ethanol) or solubilizing agents like cyclodextrins.[3][4] - Particle Size Reduction: Decrease the particle size through micronization or creating a nanosuspension to improve the dissolution rate.[5][6] - Formulation Approach: Consider developing a solid dispersion or a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS).[3][5] - Control Conditions: Maintain a constant temperature and control the pH of the formulation during preparation.
2. Low and highly variable plasma concentrations of this compound are observed across study animals. - Incomplete dissolution in the gastrointestinal (GI) tract.[2] - Significant first-pass metabolism in the liver.[1] - Inconsistent formulation leading to variable dosing. - The fed or fasted state of the animals can impact absorption.[7]- Enhance Absorption: Employ bioavailability-enhancing formulations like nanoparticles, solid dispersions, or SEDDS.[3][8][9] - Standardize Administration: Ensure all animals are in the same fed or fasted state before and during the experiment.[7] - Ensure Homogeneity: Thoroughly mix all formulations before administration to guarantee a uniform distribution of this compound. For suspensions, continuous stirring during dosing may be necessary.[7]
3. Difficulty in detecting this compound in plasma samples. - Plasma concentrations are below the limit of quantification (LOQ) of the analytical method. - Rapid metabolism and/or clearance of the compound.- Increase the Dose: If ethically permissible and within toxicity limits, a higher dose may increase plasma concentrations. - Improve Analytical Sensitivity: Optimize the UPLC-MS/MS method to achieve a lower LOQ. - Consider Metabolites: Investigate and quantify major metabolites of this compound, as they may be present at higher concentrations.
4. Inconsistent or unexpected pharmacological effects in vivo despite consistent dosing. - Poor bioavailability leading to sub-therapeutic concentrations at the target site. - The formulation itself may be interacting with the biological system.- Confirm Exposure: Correlate pharmacokinetic data with pharmacodynamic outcomes to ensure adequate target engagement. - Vehicle Control: Always include a vehicle-only control group to account for any effects of the formulation excipients.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the bioavailability of this compound.

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: this compound is a type of coumarin.[10] Natural compounds, including many flavonoids and coumarins, often exhibit low oral bioavailability due to several factors. These include poor aqueous solubility, which limits their dissolution in the gastrointestinal tract, and extensive first-pass metabolism by enzymes in the liver and gut wall before they can reach systemic circulation.[1][2]

Q2: What are the primary strategies to improve the bioavailability of a poorly soluble compound like this compound?

A2: The main approaches focus on enhancing the solubility and dissolution rate of the drug.[8] Key strategies include:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, leading to faster dissolution.[6][11]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its wettability and dissolution.[3]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubilization and absorption of lipophilic compounds.[5][12]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[3][13]

Q3: What are the key pharmacokinetic parameters I should measure to assess the bioavailability of my this compound formulation?

A3: To evaluate the effectiveness of your formulation strategy, you should determine the following pharmacokinetic parameters:[14][15]

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.

  • Tmax (Time to Reach Cmax): The time at which Cmax is observed.

  • AUC (Area Under the Curve): Represents the total drug exposure over time. A larger AUC indicates greater bioavailability.

  • Relative Bioavailability: A comparison of the AUC of your test formulation to a reference formulation (e.g., a simple suspension of this compound).

Q4: How do I choose the most suitable formulation strategy for this compound?

A4: The choice of formulation depends on the physicochemical properties of this compound (which would need to be experimentally determined), the desired therapeutic application, and the animal model. A systematic approach involves:

  • Characterizing the Compound: Determine its solubility, permeability (using Caco-2 cell assays, for example), and Biopharmaceutics Classification System (BCS) class.[16]

  • Screening Formulations: Test several promising formulation approaches on a small scale.

  • In Vitro Dissolution Studies: Compare the dissolution profiles of different formulations.

  • Pilot In Vivo Pharmacokinetic Studies: Evaluate the most promising formulations in a small group of animals to determine which provides the best exposure.

Experimental Protocols

Below are detailed methodologies for key experiments to improve and assess the bioavailability of this compound.

Protocol 1: Preparation of a this compound Nanosuspension

This protocol describes the preparation of a nanosuspension using a wet milling method, which is a common technique for reducing particle size to the nanometer range.[6]

Materials:

  • This compound powder

  • Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • High-energy bead mill

  • Particle size analyzer

Procedure:

  • Prepare a pre-suspension by dispersing 100 mg of this compound in 10 mL of the stabilizer solution.

  • Add the pre-suspension and an appropriate volume of milling media to the milling chamber.

  • Mill the suspension at a set speed (e.g., 2000 rpm) for a predetermined time (e.g., 2-4 hours). The milling process should be carried out in a temperature-controlled environment to prevent overheating.

  • After milling, separate the nanosuspension from the milling media.

  • Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.

  • The final nanosuspension can be used for oral administration in in vivo studies.

Protocol 2: Pilot In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for a pilot pharmacokinetic study to compare the oral bioavailability of a novel this compound formulation against a control.

Materials:

  • Sprague-Dawley rats (or another appropriate rodent model)

  • This compound control suspension (e.g., in 0.5% carboxymethylcellulose)

  • This compound test formulation (e.g., nanosuspension from Protocol 1)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • UPLC-MS/MS system for bioanalysis

Procedure:

  • Fast the animals overnight (with free access to water) before dosing.

  • Divide the animals into two groups (n=3-5 per group): Group 1 (Control) and Group 2 (Test Formulation).

  • Administer a single oral dose of the respective this compound formulation to each animal via oral gavage.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples by centrifuging at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).

  • Quantify the concentration of this compound in the plasma samples using a validated UPLC-MS/MS method.

  • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using non-compartmental analysis software.

  • Determine the relative bioavailability of the test formulation compared to the control.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to your research on this compound.

experimental_workflow cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vivo Evaluation cluster_2 Outcome char Characterize this compound (Solubility, Permeability) form Formulation Screening (Nanosuspension, SEDDS, etc.) char->form Guide Selection diss In Vitro Dissolution Testing form->diss Compare Performance pilot_pk Pilot Pharmacokinetic Study diss->pilot_pk Advance Promising Formulations select Select Lead Formulation pilot_pk->select Based on Exposure (AUC) efficacy Efficacy Studies select->efficacy outcome Improved Bioavailability efficacy->outcome hypothetical_signaling_pathway cluster_inflammation Inflammatory Response lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines daucoidin This compound daucoidin->nfkb Inhibition caption Note: This is a hypothetical pathway. The actual mechanism of this compound requires experimental validation.

References

Validation & Comparative

A Comparative Guide to Coumarins from Angelica Species: Evaluating Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various coumarins isolated from Angelica species. While the focus is on compounds with available experimental data, we also address the current knowledge gap regarding Daucoidin A.

The genus Angelica is a rich source of coumarins, a class of secondary metabolites known for a wide array of pharmacological properties.[1][2][3] These compounds have been traditionally used in medicine to treat conditions ranging from inflammation and microbial infections to cardiovascular diseases.[1][3] This guide synthesizes experimental data to offer a comparative perspective on the performance of several key coumarins from this genus.

Comparison of Biological Activities

The biological activities of coumarins from Angelica species are diverse, with significant research focusing on their anti-inflammatory, antimicrobial, and angiotensin-converting enzyme (ACE) inhibitory effects. The following table summarizes key quantitative data from various studies.

CoumarinAngelica SpeciesBiological ActivityAssayResults (IC₅₀)Reference
Andafocoumarin AA. dahurica cv. HangbaizhiAnti-inflammatoryNitric Oxide (NO) Production Inhibition in LPS-activated RAW264.7 cells19.7 µM[4]
Andafocoumarin BA. dahurica cv. HangbaizhiAnti-inflammatoryNitric Oxide (NO) Production Inhibition in LPS-activated RAW264.7 cells13.9 µM[4]
ColumbianadinA. pubescensAnti-inflammatoryNitric Oxide (NO) Production Inhibition in LPS-activated RAW 264.7 cellsWeak to moderate inhibition[5][6]
OstholeA. pubescensAnti-inflammatoryNitric Oxide (NO) Production Inhibition in LPS-activated RAW 264.7 cellsWeak to moderate inhibition[5][6]
IsoimperatorinA. pubescensAnti-inflammatoryNitric Oxide (NO) Production Inhibition in LPS-activated RAW 264.7 cellsWeak to moderate inhibition[5][6]
PsoralenA. decursivaACE InhibitionIn vitro ACE assay> 100 µM[1][7]
NodakeninA. decursivaACE InhibitionIn vitro ACE assay18.29 µM[1][7]
MarmesinA. decursivaACE InhibitionIn vitro ACE assay9.41 µM[1][7]
DecursinA. decursivaACE InhibitionIn vitro ACE assay4.68 µM[1][7]
This compound Not SpecifiedNot AvailableNot AvailableNo data available

Note on this compound: Despite being commercially available as a chemical standard (CAS: 103629-87-4, Formula: C₁₉H₂₀O₆), there is a notable absence of published scientific literature detailing its isolation from a specific Angelica species or its biological activities. Therefore, a direct comparison of this compound with other coumarins is not possible at this time. Further research is required to elucidate its pharmacological profile.

Experimental Protocols

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test coumarins for a specified period (e.g., 1 hour).

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Nitrite (B80452) Quantification: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value, the concentration of the compound that inhibits NO production by 50%, is then determined.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of ACE, an enzyme that plays a crucial role in regulating blood pressure.

  • Reagents: The assay requires ACE (typically from rabbit lung), the substrate hippuryl-histidyl-leucine (B1329654) (HHL), and a buffer solution.

  • Reaction Mixture: The test compound is pre-incubated with the ACE enzyme in the buffer at 37°C.

  • Enzymatic Reaction: The reaction is initiated by adding the HHL substrate.

  • Quantification of Hippuric Acid: The reaction is stopped after a specific time, and the amount of hippuric acid produced is quantified. This is often done by spectrophotometry after extraction.

  • Data Analysis: The percentage of ACE inhibition is calculated by comparing the amount of hippuric acid produced in the presence of the test compound to that of a control without the inhibitor. The IC₅₀ value is then determined.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of many coumarins are mediated through the inhibition of key signaling pathways involved in the inflammatory response, such as the NF-κB pathway, which regulates the expression of pro-inflammatory genes.

anti_inflammatory_pathway cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide (NO) Production iNOS->NO Coumarins Coumarins from Angelica Species Coumarins->IKK Inhibition experimental_workflow A Angelica Species (Plant Material) B Extraction & Fractionation A->B C Isolation of Coumarins (e.g., Chromatography) B->C D Structure Elucidation (NMR, MS) C->D E In Vitro Bioassays (Anti-inflammatory, Antimicrobial, etc.) C->E F Identification of Active Compounds E->F G Mechanism of Action Studies (e.g., Western Blot, PCR) F->G H In Vivo Studies (Animal Models) G->H

References

Unraveling the Bioactive Potential of Daucoidin A and Daucoidin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences in the bioactivity of isomeric compounds is crucial for lead optimization and candidate selection. This guide provides a comparative analysis of Daucoidin A and Daucoidin B, two coumarin (B35378) isomers. While direct comparative studies on their bioactivities are not extensively documented in publicly available literature, this guide synthesizes the existing information to draw a preliminary comparison.

Chemical and Physical Properties

Both this compound and Daucoidin B share the same molecular formula, C₁₉H₂₀O₆, indicating they are isomers. They have been isolated from plants of the Apiaceae family, notably Angelica decursiva (Qian Hu) and have also been identified in Angelica keiskei and Ligusticum daucoides. Their isomeric nature suggests that their differential bioactivity likely arises from stereochemical differences or the arrangement of functional groups, which can significantly impact their interaction with biological targets.

PropertyThis compoundDaucoidin B
Molecular Formula C₁₉H₂₀O₆C₁₉H₂₀O₆
Molecular Weight 344.36 g/mol 344.36 g/mol
Appearance Yellowish glassesColorless massive crystals
Optical Rotation [α]D²⁰ = +46° (c = 0.30, MeOH)[α]D²⁰ = +48.2° (c = 0.15, CHCl₃)
Melting Point Not specified140-141°C
Source Angelica decursivaAngelica decursiva

Bioactivity Profile: An Indirect Comparison

Direct, side-by-side experimental data comparing the bioactivity of this compound and Daucoidin B is scarce in the available scientific literature. However, studies on plant extracts containing these compounds, and the general activities of related coumarins, can provide some insights.

Extracts of Angelica keiskei, containing both this compound and B, have been noted for their anti-glycation activities.[1][2][3] This suggests that both isomers may contribute to the observed effects, although the specific contribution of each compound has not been elucidated.

While no specific bioactivity is attributed to this compound or B in the "Encyclopedia of Traditional Chinese Medicines", it is a valuable source confirming their existence and co-location in certain medicinal plants.[4][5][6] This co-existence is a strong indicator for the need for comparative bioactivity studies.

Experimental Protocols

As no direct comparative experimental data is available, this section outlines a general methodology for assessing and comparing the bioactivity of compounds like this compound and B, focusing on potential anti-inflammatory and cytotoxic effects, which are common activities for coumarins.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine and compare the cytotoxic effects of this compound and Daucoidin B on a cancer cell line (e.g., HeLa).

Methodology:

  • Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052), and maintained at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound and Daucoidin B (e.g., 0, 10, 25, 50, 100 µM) for 24 hours.

  • MTT Addition: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and IC₅₀ values are determined.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)

Objective: To evaluate and compare the potential of this compound and Daucoidin B to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.

  • Treatment: Cells are pre-treated with different concentrations of this compound and Daucoidin B for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent and incubated for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: A standard curve using sodium nitrite is generated to determine the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-only treated group.

Signaling Pathways and Logical Relationships

The potential mechanisms of action for coumarins often involve interference with key signaling pathways related to inflammation and cell proliferation. A generalized diagram illustrating a potential anti-inflammatory mechanism is provided below.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Daucoidin This compound / B Daucoidin->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation

Caption: Potential anti-inflammatory mechanism of this compound/B.

The following diagram illustrates a typical workflow for comparing the bioactivity of two isomeric compounds.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Bioactivity Screening cluster_2 Data Analysis & Comparison Isolation Isolation of This compound & B Characterization Structural & Purity Analysis (NMR, MS, HPLC) Isolation->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO inhibition) Characterization->AntiInflammatory Enzyme Enzyme Inhibition Assays Characterization->Enzyme IC50 IC₅₀ / EC₅₀ Determination Cytotoxicity->IC50 AntiInflammatory->IC50 Enzyme->IC50 Statistical Statistical Analysis IC50->Statistical Comparison Comparative Bioactivity Report Statistical->Comparison

Caption: Workflow for comparing the bioactivity of isomeric compounds.

Conclusion and Future Directions

The available data confirms the existence of this compound and Daucoidin B as distinct isomeric coumarins, primarily found in plant species of the Apiaceae family. While their co-occurrence in medicinally active plants suggests they both may possess noteworthy biological activities, there is a clear gap in the scientific literature regarding direct comparative studies. The preliminary information suggests that investigating their anti-glycation, anti-inflammatory, and cytotoxic properties would be a meritorious avenue for future research. The experimental protocols and workflows outlined in this guide provide a framework for conducting such comparative analyses, which are essential to fully elucidate the therapeutic potential of these natural products. Further research is imperative to isolate these compounds in sufficient quantities for comprehensive biological screening and to determine their specific mechanisms of action and potential as future drug candidates.

References

A Guide to the Structure-Activity Relationship of Coumarin Analogs: A Framework for Investigating Novel Compounds like Daucoidin A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is a notable absence of publicly available scientific literature detailing the definitive chemical structure, biological activity, and structure-activity relationship (SAR) of Daucoidin A (CAS: 103629-87-4). While it is classified as a coumarin (B35378) with the molecular formula C19H20O6, further structural and biological data is required for a specific analysis.

This guide provides a comprehensive overview of the known structure-activity relationships of various coumarin derivatives. It is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel coumarins, such as this compound, once their structures have been elucidated.

Coumarins are a large class of naturally occurring benzopyrone compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities.[1] These activities are highly dependent on the substitution pattern around the core coumarin scaffold. Understanding these SARs is crucial for the rational design of more effective and selective therapeutic agents.

Key Biological Activities of Coumarin Derivatives

Coumarin and its derivatives have been extensively studied and have shown a wide range of biological activities, including:

  • Anticancer Activity: Many coumarin derivatives exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis.[2][3][4]

  • Anticoagulant Activity: The 4-hydroxycoumarin (B602359) scaffold is famously known for its anticoagulant properties, with warfarin (B611796) being a prime example. These compounds act by inhibiting Vitamin K epoxide reductase.[5][6]

  • Antimicrobial Activity: Coumarins have demonstrated broad-spectrum activity against various bacteria and fungi.[7]

  • Anti-inflammatory Activity: Several coumarin derivatives have been shown to possess anti-inflammatory properties.

  • Antioxidant Activity: The phenolic nature of many coumarins contributes to their antioxidant potential.

  • Neuroprotective Effects: Some coumarins have shown promise in the context of neurodegenerative diseases.[1]

Data Presentation: A Comparative Summary of Coumarin SAR

The following table summarizes the general structure-activity relationships for different biological activities of coumarin derivatives, highlighting the influence of substituents at various positions on the coumarin ring.

Biological ActivityPosition of SubstitutionFavorable Substituents and Structural FeaturesReferences
Anticancer C3Phenyl groups, electron-withdrawing groups, and heterocyclic rings can enhance activity.
C4Phenyl or other aryl groups, alkyl chains, and triazole moieties have been shown to be important for cytotoxicity.
C6 & C8Halogen atoms (e.g., bromine) and small alkyl groups can increase anticancer activity.
C7Hydroxyl and ether linkages, often with bulky substituents, are commonly associated with potent activity.
Anticoagulant C3A substituent is necessary. A linear isoprenyl side chain showed more potent inhibition than the cyclic substituent in warfarin.[6]
C4A hydroxyl group is essential for activity. Deprotonation of this group is crucial for binding to VKER.[6]
Benzene RingSubstituents at position 8 can influence activity. Methoxy groups have been shown to increase anticoagulant effect.[5]
Antimicrobial C3Amido groups and carboxylic acid moieties have been linked to antibacterial activity.
C4Methyl and phenyl substitutions are common in antimicrobial coumarins.
C7A hydroxyl group is often required for activity.
C8Prenyl chains can significantly enhance antibacterial effects, particularly against Gram-positive bacteria.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reliable evaluation of the biological activities of new coumarin analogs.

MTT Assay for Anticancer Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight. The cells are then treated with various concentrations of the coumarin analogs (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Prothrombin Time (PT) Assay for Anticoagulant Activity

This assay measures the time it takes for blood plasma to clot after the addition of thromboplastin (B12709170).

  • Animal Model: Albino rats or rabbits are commonly used.

  • Compound Administration: The test compounds are administered orally, typically suspended in a vehicle like carboxymethyl cellulose (B213188) (CMC). A control group receives the vehicle only, and a positive control group is treated with a known anticoagulant like warfarin.

  • Blood Collection: Blood samples are collected from the animals at specific time points after administration (e.g., 24, 48, and 72 hours). The blood is collected into tubes containing an anticoagulant like sodium citrate.

  • Plasma Preparation: The blood is centrifuged to separate the plasma.

  • PT Measurement: The plasma is warmed to 37°C, and a thromboplastin reagent is added. The time taken for a clot to form is recorded in seconds.

  • Data Analysis: The prothrombin time of the treated groups is compared to that of the control group. A longer PT indicates anticoagulant activity.

Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Microorganism Culture: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) are grown in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMB-1640 for fungi).

  • Compound Dilution: The coumarin analogs are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Proposed Experimental Workflow for SAR Studies of a Novel Coumarin

The following diagram outlines a systematic approach for conducting structure-activity relationship studies on a newly discovered or synthesized coumarin derivative.

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis cluster_mechanism Mechanism of Action Studies start Identification of Lead Coumarin (e.g., this compound) synthesis Design & Synthesis of Analogs (Systematic Structural Modifications) start->synthesis purification Purification & Structural Characterization (NMR, MS, HPLC) synthesis->purification primary_screening Primary in vitro Screening (e.g., Cytotoxicity, Antimicrobial) purification->primary_screening dose_response Dose-Response Studies (Determination of IC50/MIC) primary_screening->dose_response selectivity Selectivity Assays (Normal vs. Cancer Cell Lines) dose_response->selectivity sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity->sar_analysis optimization Lead Optimization (Design of More Potent Analogs) sar_analysis->optimization moa Mechanism of Action Studies (e.g., Cell Cycle Analysis, Enzyme Inhibition) sar_analysis->moa optimization->synthesis Iterative Process in_vivo In vivo Studies (Animal Models) moa->in_vivo

A proposed workflow for the SAR study of a novel coumarin.
Signaling Pathway Modulated by Anticancer Coumarins

Many coumarin derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently implicated target.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Coumarin Coumarin Derivatives Coumarin->PI3K Inhibits Coumarin->Akt Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by coumarin derivatives.

References

A Comparative Guide to Synthetic vs. Natural Daucoidin A: An Analysis of Current Scientific Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available scientific literature directly comparing the physicochemical properties and biological activities of synthetic versus natural Daucoidin A currently exists. While this compound is identified as a coumarin (B35378), a class of compounds known for a wide range of pharmacological activities, specific experimental data for this particular molecule remains elusive. This guide, therefore, aims to provide a framework for such a comparative study, drawing upon general principles of natural product chemistry and pharmacology, and to present the limited information that is publicly available.

Physicochemical Properties

This compound is a coumarin with the chemical formula C19H20O6 and a molecular weight of 344.4 g/mol .[1] Basic physicochemical data is summarized in Table 1. It is important to note that these properties are for the chemical entity of this compound and should be identical for both synthetically derived and naturally isolated pure compounds. However, impurities arising from either the synthetic process or the natural extraction could lead to variations in the bulk material.

PropertyValueReference
CAS Number 103629-87-4[1]
Molecular Formula C19H20O6[1]
Molecular Weight 344.4 g/mol [1]
Compound Type Coumarin[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Biological Activity: A Comparative Overview

Direct comparative studies on the biological activity of natural versus synthetic this compound have not been identified in the current body of scientific literature. However, the broader class of coumarins, to which this compound belongs, is known to exhibit a range of biological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.

A comprehensive comparison would necessitate isolating this compound from its natural source and synthesizing it in a laboratory setting. Subsequently, a battery of in vitro and in vivo assays would be required to evaluate and compare their biological efficacy.

Experimental Protocols: A Generalized Approach

In the absence of specific experimental protocols for this compound, a generalized workflow for comparing the biological activity of a natural versus a synthetically derived compound is presented below. This workflow can be adapted by researchers planning to undertake such a comparative study.

General Experimental Workflow

G cluster_0 Compound Sourcing cluster_1 Characterization & Purity cluster_2 In Vitro Assays cluster_3 Data Analysis & Comparison Natural Isolation Natural Isolation Purity Assessment (HPLC, NMR, MS) Purity Assessment (HPLC, NMR, MS) Natural Isolation->Purity Assessment (HPLC, NMR, MS) Chemical Synthesis Chemical Synthesis Chemical Synthesis->Purity Assessment (HPLC, NMR, MS) Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Purity Assessment (HPLC, NMR, MS)->Cytotoxicity Assay (e.g., MTT) Anti-inflammatory Assay (e.g., NO inhibition) Anti-inflammatory Assay (e.g., NO inhibition) Purity Assessment (HPLC, NMR, MS)->Anti-inflammatory Assay (e.g., NO inhibition) Antioxidant Assay (e.g., DPPH) Antioxidant Assay (e.g., DPPH) Purity Assessment (HPLC, NMR, MS)->Antioxidant Assay (e.g., DPPH) Statistical Analysis Statistical Analysis Cytotoxicity Assay (e.g., MTT)->Statistical Analysis Anti-inflammatory Assay (e.g., NO inhibition)->Statistical Analysis Antioxidant Assay (e.g., DPPH)->Statistical Analysis Comparative Report Comparative Report Statistical Analysis->Comparative Report

Caption: Generalized workflow for comparing natural and synthetic compounds.

Signaling Pathways: A Hypothetical Framework

Specific signaling pathways modulated by this compound are not documented. However, based on the known activities of other coumarins, a hypothetical signaling pathway involved in anti-inflammatory effects is presented below for illustrative purposes. It is crucial to emphasize that this is a generalized representation and has not been experimentally validated for this compound.

G Pro-inflammatory Stimulus Pro-inflammatory Stimulus Cell Surface Receptor Cell Surface Receptor Pro-inflammatory Stimulus->Cell Surface Receptor Signal Transduction Cascade (e.g., NF-κB) Signal Transduction Cascade (e.g., NF-κB) Cell Surface Receptor->Signal Transduction Cascade (e.g., NF-κB) Gene Transcription Gene Transcription Signal Transduction Cascade (e.g., NF-κB)->Gene Transcription Inflammatory Mediators (e.g., COX-2, iNOS) Inflammatory Mediators (e.g., COX-2, iNOS) Gene Transcription->Inflammatory Mediators (e.g., COX-2, iNOS) This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->Signal Transduction Cascade (e.g., NF-κB) Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway for a coumarin.

Conclusion

The comparative analysis of synthetic versus natural this compound is a research area that is currently unexplored. While the fundamental chemical properties of the pure compound will be identical regardless of its origin, potential differences in impurity profiles and, consequently, biological activity warrant a thorough investigation. The frameworks provided in this guide offer a starting point for researchers interested in elucidating the comparative pharmacology of natural and synthetic this compound. Further research is essential to isolate or synthesize this compound and subject it to rigorous comparative studies to unlock its full therapeutic potential.

References

Cross-Validation of Analytical Methods for Daucoidin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of Daucoidin A, a natural coumarin (B35378) compound. Given the limited availability of specific analytical data for this compound, this document presents a cross-validation framework using established methods for the analysis of coumarins. The experimental data and protocols provided are representative of typical performance characteristics for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) applied to this class of compounds.

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method is critical for accurate and reliable quantification of this compound in various matrices. The following tables summarize the key performance parameters of three commonly employed techniques for coumarin analysis, providing a basis for method selection and cross-validation.

Table 1: HPLC-UV Method Parameters for Coumarin Analysis

ParameterTypical Value
Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantitation (LOQ)0.1 µg/mL
Intraday Precision (%RSD)< 2%
Interday Precision (%RSD)< 3%
Accuracy (Recovery %)98 - 102%

Table 2: LC-MS/MS Method Parameters for Coumarin Analysis

ParameterTypical Value
Linearity (R²)≥ 0.998
Limit of Detection (LOD)0.5 - 1.7 µg/kg
Limit of Quantitation (LOQ)1.7 - 5.2 µg/kg
Intraday Precision (%RSD)< 5%
Interday Precision (%RSD)< 6%
Accuracy (Recovery %)95 - 105%

Table 3: GC-MS Method Parameters for Coumarin Analysis

ParameterTypical Value
Linearity (R²)≥ 0.999
Limit of Detection (LOD)12.5 - 21.2 µg/kg
Limit of Quantitation (LOQ)41.6 - 70.0 µg/kg
Intraday Precision (%RSD)< 5.1%
Interday Precision (%RSD)< 7%
Accuracy (Recovery %)90 - 110%

Experimental Protocols: Methodologies for this compound Analysis

Detailed and standardized protocols are essential for the reproducibility and cross-validation of analytical methods. The following sections outline the experimental procedures for the analysis of coumarins, which can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine quantification of coumarins due to its robustness and cost-effectiveness.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used. A typical gradient might be:

    • 0-20 min: 30-70% Acetonitrile

    • 20-25 min: 70-30% Acetonitrile

    • 25-30 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm and 320 nm are typically monitored for coumarins.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Extract the sample containing this compound with a suitable solvent such as methanol (B129727) or ethanol, potentially using sonication for improved efficiency.

  • Centrifuge the extract to pellet any solid material.

  • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of complex matrices and trace-level quantification.

Instrumentation:

  • An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 or similar reversed-phase column suitable for UHPLC (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of acetonitrile or methanol and water, both containing 0.1% formic acid. A typical gradient could be:

    • 0-5 min: 10-90% Acetonitrile

    • 5-7 min: 90% Acetonitrile

    • 7-7.1 min: 90-10% Acetonitrile

    • 7.1-10 min: 10% Acetonitrile

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution. For a generic coumarin, a transition might be m/z 147 -> m/z 91.

  • Gas Temperatures and Flow Rates: Optimized for the specific instrument.

Sample Preparation:

  • Follow a similar extraction procedure as for HPLC-UV.

  • The final extract should be diluted in the initial mobile phase composition before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile coumarins, derivatization may be necessary.

Instrumentation:

  • A gas chromatograph equipped with a mass selective detector (MSD).

Chromatographic Conditions:

  • Column: A capillary column with a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp to 250 °C at 10 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Sample Preparation and Derivatization:

  • Extract the sample with a non-polar solvent like hexane (B92381) or dichloromethane.

  • Concentrate the extract under a stream of nitrogen.

  • For less volatile coumarins, a silylation step using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be required to increase volatility.

Mandatory Visualization: Workflow for Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of different analytical methods for this compound.

CrossValidationWorkflow cluster_methods Analytical Method Development & Validation cluster_crossval Cross-Validation cluster_outcome Outcome HPLC HPLC-UV Method Development & Validation Sample Prepare Standard & Spiked Samples HPLC->Sample LCMS LC-MS/MS Method Development & Validation LCMS->Sample GCMS GC-MS Method Development & Validation GCMS->Sample Analysis Analyze Samples by Each Validated Method Sample->Analysis DataComp Compare Quantitative Results (e.g., Bland-Altman, t-test) Analysis->DataComp Concordance Methods are Concordant DataComp->Concordance Acceptable Agreement Discordance Methods are Discordant DataComp->Discordance Significant Difference Investigation Investigate Discrepancies (e.g., Matrix Effects, Specificity) Discordance->Investigation Investigation->HPLC Investigation->LCMS Investigation->GCMS

Caption: Workflow for the cross-validation of analytical methods for this compound.

Statistical Analysis of Daucoidin A Bioassay Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daucoidin A, a natural compound classified as a coumarin (B35378), has been identified in various plant species. While the broader class of coumarins is known for a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticoagulant effects, specific bioassay data for this compound remains largely unavailable in the public domain. This guide provides a comprehensive overview of the general biological activities associated with coumarins as a class, offering a comparative framework for the potential evaluation of this compound. Due to the current lack of specific experimental data for this compound, this document will focus on established protocols and known signaling pathways for closely related coumarins, which can serve as a foundational reference for future research on this compound.

Comparative Bioactivity of Coumarins

While quantitative data for this compound is not currently published, the following table summarizes the bioactivities of representative coumarins to provide a comparative context.

CompoundBioassayCell Line/OrganismIC50/MICReference Compound
This compound Data Not Available N/A N/A N/A
UmbelliferoneAnti-inflammatory (LPS-induced NO production)RAW 264.7 macrophages~50 µMDexamethasone
EsculetinAntioxidant (DPPH radical scavenging)N/A (in vitro)~15 µMAscorbic Acid
WarfarinAnticoagulant (Vitamin K epoxide reductase inhibition)In vivo (human)Therapeutic dose dependentN/A
PsoralenAntimicrobial (Antibacterial)Staphylococcus aureus~100 µg/mLVancomycin

Note: The data presented above is for comparative purposes only and is derived from various published studies on the respective coumarin compounds.

Experimental Protocols for Bioactivity Screening of Coumarins

The following are detailed methodologies for key experiments commonly used to assess the biological activities of coumarins. These protocols can be adapted for the evaluation of this compound.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

Objective: To determine the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Dexamethasone). Cells are pre-incubated for 1 hour.

  • Stimulation: LPS (1 µg/mL) is added to each well (except for the negative control) to induce an inflammatory response.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite (B80452) Quantification (Griess Assay):

    • 50 µL of cell culture supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • After 10 minutes of incubation at room temperature, 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite, an indicator of NO production, is calculated from a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-treated control.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of a compound on cell viability.

Methodology:

  • Cell Seeding: Cells (e.g., a cancer cell line or normal cell line) are seeded in a 96-well plate at an appropriate density and incubated overnight.

  • Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Potential Signaling Pathways for Coumarin Bioactivity

The biological effects of coumarins are often mediated through their interaction with various cellular signaling pathways. Diagrams illustrating these pathways can provide a visual framework for understanding their mechanism of action.

experimental_workflow cluster_cell_based_assays Cell-Based Bioassays cluster_cytotoxicity_assay Cytotoxicity Assay cell_culture Cell Culture (e.g., RAW 264.7) compound_treatment This compound Treatment (Varying Concentrations) cell_culture->compound_treatment lps_stimulation LPS Stimulation (Inflammatory Trigger) compound_treatment->lps_stimulation incubation Incubation (24 hours) lps_stimulation->incubation griess_assay Griess Assay (NO Measurement) incubation->griess_assay data_analysis_no Data Analysis (IC50 Calculation) griess_assay->data_analysis_no cell_seeding_mtt Cell Seeding compound_treatment_mtt This compound Treatment cell_seeding_mtt->compound_treatment_mtt incubation_mtt Incubation (24-72 hours) compound_treatment_mtt->incubation_mtt mtt_addition MTT Addition incubation_mtt->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_measurement Absorbance Reading formazan_solubilization->absorbance_measurement data_analysis_mtt Data Analysis (% Viability, IC50) absorbance_measurement->data_analysis_mtt

Caption: Workflow for Anti-inflammatory and Cytotoxicity Bioassays.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Gene_Expression translocation & activation DaucoidinA This compound (Hypothesized) DaucoidinA->IKK Inhibition?

Comparative Analysis of Furanocoumarins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the anti-inflammatory and anticancer properties of Bergapten (B1666803), Xanthotoxin, and Psoralen (B192213), serving as a proxy for the under-researched Daucoidin A.

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct peer-reviewed studies on the biological activity of this compound are not available in the current scientific literature. Therefore, this guide provides a comparative analysis of three structurally related and well-studied furanocoumarins: Bergapten, Xanthotoxin, and Psoralen. These compounds share a common furanocoumarin core and are expected to exhibit similar, though not identical, biological activities.

Executive Summary

This guide offers a comparative overview of the anticancer and anti-inflammatory activities of Bergapten, Xanthotoxin, and Psoralen. Quantitative data from various peer-reviewed studies are presented in tabular format to facilitate comparison. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using diagrams to elucidate the mechanisms of action of these compounds.

Anticancer Activity: A Comparative Overview

Bergapten, Xanthotoxin, and Psoralen have demonstrated cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression. Psoralen's anticancer activity is notably enhanced upon photoactivation with UVA light, leading to the formation of DNA adducts and subsequent cell death.

Table 1: Comparative Cytotoxicity (IC50 values) of Bergapten, Xanthotoxin, and Psoralen in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)Citation
Bergapten Saos-2Osteosarcoma40.0596[1]
HOSOsteosarcoma257.596[1]
HT-29Colorectal Adenocarcinoma332.496[1]
SW620Colorectal Adenocarcinoma354.596[1]
RPMI 8226Multiple Myeloma127296[1]
U266Multiple Myeloma119096[1]
MK-1Gastric Cancer193.0Not Specified[1]
HeLaCervical Cancer43.5Not Specified[1]
B16F10Murine Melanoma>462.0Not Specified[1]
MDA-MB-231Breast CancerNot SpecifiedNot Specified[2]
BCPAPPapillary Thyroid CarcinomaNot Specified (Tested at 10 & 15 µM)Not Specified[3]
Xanthotoxin MCF-7Breast CancerNot SpecifiedNot Specified
Psoralen MG-63Osteosarcoma2548[4]
U2OSOsteosarcoma4048[4]
MGC803Gastric AdenocarcinomaNot Specified (Tested at 5, 10, 20 µg/mL)48 (with DDP)[5]
SMMC7721HepatomaNot Specified (Tested up to 40 µM)48[6]
T47-D (dark)Breast Cancer10.1448[7]
SK-BR-3 (UVA)Breast Cancer2.7148[7]
C32 (with UVA)Amelanotic Melanoma105.3 (at 2.6 J/cm²)Not Specified[8]
COLO829 (with UVA)Melanotic Melanoma7.0 (at 2.6 J/cm²)Not Specified[8]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methods.

Anti-inflammatory Activity: A Comparative Overview

Bergapten, Xanthotoxin, and Psoralen exhibit significant anti-inflammatory properties by modulating key inflammatory pathways. They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. The underlying mechanisms often involve the inhibition of transcription factors like NF-κB and AP-1, and the modulation of signaling cascades including JAK/STAT and MAPKs.

Table 2: Comparative Anti-inflammatory Activity of Bergapten, Xanthotoxin, and Psoralen

CompoundAssayCell Line/ModelEffectConcentration/DoseCitation
Bergapten Nitric Oxide (NO) ProductionRAW 264.7Inhibition100 µM[9]
TNF-α & IL-6 ProductionLPS-stimulated PBMCsInhibitionDose-dependent[9]
COX-2 & iNOS ExpressionMouse spinal cordInhibition10 mg/kg[9][10]
Hemolysis InhibitionHuman Erythrocytes (Heat-induced)IC50 = 4.23 µg/mLNot Applicable[11]
Hemolysis InhibitionHuman Erythrocytes (Hypotonicity-induced)IC50 = 7.71 µg/mLNot Applicable[11]
Xanthotoxin Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7InhibitionConcentration-dependent[12]
PGE2, TNF-α, IL-6 ProductionLPS-stimulated RAW 264.7InhibitionConcentration-dependent[12]
iNOS & COX-2 ExpressionLPS-stimulated RAW 264.7InhibitionConcentration-dependent[12]
Psoralen Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7IC50 = 39.41 µg/mLNot Applicable[13]
15-Lipoxygenase (15-LOX)In vitroIC50 = 35.57 µg/mLNot Applicable[13]
Pro-inflammatory Cytokines (IFN-γ, TNF-α, IL-2)LPS-stimulated RAW 264.7Reduction50 µM[13]
Anti-inflammatory Cytokines (IL-4, IL-6, IL-10)LPS-stimulated RAW 264.7IncreaseNot Specified[13]
COX-1 & COX-2 ActivityIn vitroInhibition5-50 µM[13]
IL-6 & IL-8 ExpressionIL-13-induced JME/CF15Inhibition1-20 µM[14]

Signaling Pathways and Mechanisms of Action

The anticancer and anti-inflammatory effects of these furanocoumarins are mediated through the modulation of complex intracellular signaling pathways. Below are graphical representations of some of the key pathways involved.

anticancer_pathways cluster_bergapten Bergapten Anticancer Mechanisms cluster_psoralen Psoralen (+UVA) Anticancer Mechanisms Bergapten Bergapten PI3K_Akt_B PI3K/Akt Pathway Bergapten->PI3K_Akt_B Inhibits p53_p21_B p53/p21 Bergapten->p53_p21_B Enhances GSK3b_B GSK-3β PI3K_Akt_B->GSK3b_B Modulates G0_G1_arrest_B G0/G1 Phase Arrest p53_p21_B->G0_G1_arrest_B Apoptosis_B Apoptosis Bax_Bcl2_B ↑Bax / ↓Bcl-2 GSK3b_B->Bax_Bcl2_B Caspases_B Caspase Activation Bax_Bcl2_B->Caspases_B Caspases_B->Apoptosis_B Psoralen_UVA Psoralen + UVA DNA_adducts DNA Interstrand Cross-links Psoralen_UVA->DNA_adducts Replication_block Replication Block DNA_adducts->Replication_block Transcription_block Transcription Block DNA_adducts->Transcription_block Mitochondrial_pathway Mitochondrial Pathway (↑Bax, Bak / ↓Bcl-2) DNA_adducts->Mitochondrial_pathway Cell_cycle_arrest_P G2/M Phase Arrest Replication_block->Cell_cycle_arrest_P ATR_p53 ATR -> p53 Activation Transcription_block->ATR_p53 Apoptosis_P Apoptosis ATR_p53->Apoptosis_P Mitochondrial_pathway->Apoptosis_P

Figure 1: Simplified anticancer signaling pathways for Bergapten and Psoralen (+UVA).

anti_inflammatory_pathways cluster_xanthotoxin Xanthotoxin Anti-inflammatory Mechanisms LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_X NF-κB Pathway TLR4->NFkB_X MAPK_X MAPK Pathway (p38, ERK) TLR4->MAPK_X JAK_STAT_X JAK/STAT Pathway TLR4->JAK_STAT_X Xanthotoxin Xanthotoxin Xanthotoxin->NFkB_X Inhibits Xanthotoxin->MAPK_X Inhibits Xanthotoxin->JAK_STAT_X Inhibits iNOS_COX2_X ↓ iNOS, COX-2 NFkB_X->iNOS_COX2_X Pro_inflammatory_cytokines_X ↓ TNF-α, IL-6 MAPK_X->Pro_inflammatory_cytokines_X JAK_STAT_X->iNOS_COX2_X

Figure 2: Simplified anti-inflammatory signaling pathway for Xanthotoxin.

Detailed Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form an insoluble purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the furanocoumarin compounds (e.g., Bergapten, Xanthotoxin, Psoralen) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours). For Psoralen photoactivation, expose the cells to a specific dose of UVA light after compound addition.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay quantifies the amount of nitrite (B80452) (a stable and nonvolatile breakdown product of NO) in a sample. The Griess reagent converts nitrite into a deep purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the furanocoumarin compounds for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50-100 µL of the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)

Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between two layers of antibodies (capture and detection antibodies).

Protocol:

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

  • Sample and Standard Incubation: Add cell culture supernatants (collected as in the Griess assay) and a series of known concentrations of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). A color change will occur.

  • Stop Reaction and Read: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.

Western Blot for NF-κB Pathway Analysis

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

  • Protein Extraction: After cell treatment, lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to an NF-κB pathway protein (e.g., p65, IκBα, phospho-IκBα).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique measures the DNA content of individual cells to determine their phase in the cell cycle (G0/G1, S, or G2/M). Cells in G2/M have twice the DNA content of cells in G0/G1.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound of interest, then harvest them by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes.

  • Staining: Wash the cells and resuspend them in a staining solution containing a fluorescent DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The instrument will measure the fluorescence intensity of each cell.

  • Data Analysis: Generate a histogram of DNA content. The peaks will correspond to the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Principle: This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a membrane-impermeable dye that only enters cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells on a flow cytometer, detecting the fluorescence from both FITC (Annexin V) and PI.

  • Data Analysis: Create a quadrant plot to differentiate the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Conclusion

While data on this compound remains elusive, this comparative guide on Bergapten, Xanthotoxin, and Psoralen provides valuable insights into the potential biological activities of furanocoumarins. The presented data and protocols offer a solid foundation for researchers interested in exploring the therapeutic potential of this class of compounds in the fields of oncology and immunology. Further research is warranted to elucidate the specific activities of this compound and to conduct direct comparative studies of these promising natural products.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Daucoidin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper disposal of Daucoidin A. Adherence to these procedural steps is essential for ensuring laboratory safety and environmental responsibility. As a member of the coumarin (B35378) family of compounds, this compound requires careful handling and disposal as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). Treat all unknown or novel compounds as potentially hazardous.

  • Gloves: Use chemical-resistant gloves.

  • Eye Protection: Wear safety glasses or goggles at all times.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust, use a dust respirator.[1]

Avoid all personal contact with the chemical, including the inhalation of any dust.[1]

Quantitative Data

The following table summarizes the known and general properties of this compound and the coumarin class of compounds. This information is critical for a proper risk assessment prior to handling and disposal.

PropertyValueSource
Chemical Formula C₁₉H₂₀O₆
Molecular Weight 344.4 g/mol
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Desiccate at -20°C
Hazard Class Assumed to be a toxic solid, similar to other coumarins.[2]General[2]
Disposal Method Hazardous waste, requiring disposal via a licensed facility.[2]General[2]
Step-by-Step Disposal Procedure

The primary goal for the disposal of this compound is to manage it as regulated hazardous waste to prevent its release into the environment. Under no circumstances should this compound or its solutions be disposed of down the drain.

  • Waste Identification and Collection:

    • Treat all unused this compound and materials significantly contaminated with it (e.g., weighing papers, pipette tips, gloves) as hazardous waste.[1]

    • Collect this waste in a designated, clearly labeled, and sealable container.[1]

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless their compatibility is known and has been confirmed.[3] Mixing incompatible chemicals can lead to dangerous reactions.[3]

    • Keep solid waste separate from liquid waste.[4]

  • Container Management:

    • Use a container that is in good condition, free of leaks, and compatible with the chemical. Plastic containers are often preferred.[5]

    • The container must have a tight-fitting lid and be kept closed except when adding waste.[3][6]

    • Label the waste container clearly with the following information:[3]

      • The words "Hazardous Waste".[3]

      • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]

      • The date when waste was first added to the container (the accumulation start date).[3]

      • The name of the principal investigator and the laboratory location.[3]

  • Storage of Waste:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][7]

    • Ensure the waste container is placed in secondary containment, such as a plastic tub, to contain any potential leaks or spills.[3]

    • Segregate the waste from incompatible materials, particularly strong acids, bases, and oxidizers.[4][8]

  • Request for Disposal:

    • Once the container is full, or in accordance with your institution's policies (e.g., within 9-12 months of the accumulation start date), contact your institution's EHS office to arrange for a pickup.[5][6]

    • Provide the EHS office with all necessary documentation and information about the waste.[3]

Spill Response

In the event of a small spill:

  • Alert others in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.

  • Collect the absorbed material and any contaminated debris into a suitable container for hazardous waste disposal.[1]

  • Clean the spill area thoroughly.

  • For larger spills, evacuate the area and contact your institution's EHS office immediately.

Experimental Protocols and Waste Management

Any experimental protocol involving this compound should include a detailed plan for waste management from the outset. This plan should be reviewed and approved by the relevant safety personnel at your institution.

Mandatory Visualizations

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

A Step 1: Identify this compound Waste (Unused chemical, contaminated labware) B Step 2: Segregate Waste (Keep separate from other waste streams) A->B C Step 3: Collect in a Labeled, Sealed Container ('Hazardous Waste', Chemical Name, Date, PI Info) B->C D Step 4: Store in a Designated Satellite Accumulation Area (With secondary containment) C->D E Step 5: Contact EHS for Pickup (When container is full or as per institutional policy) D->E F Step 6: EHS Manages Final Disposal (Transport to a licensed waste facility) E->F

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Daucoidin A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Daucoidin A in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a coumarin (B35378) compound that is harmful if swallowed, inhaled, or in contact with skin[1]. Adherence to strict safety protocols is mandatory to prevent exposure.

Quantitative Safety Data Summary

Hazard ClassificationPersonal Protective Equipment (PPE) & Safety Measures
Acute Toxicity (Oral, Dermal, Inhalation) Engineering Controls: Handle in a BS approved, adequately ventilated fume cupboard[1].
Eye Protection: Safety glasses or goggles are required at all times.
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or PVC gloves are recommended when handling similar compounds[2].
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact[2].
Respiratory Protection: If there is a risk of generating dust, a dust respirator should be used[2].

Safe Handling and Experimental Protocols

Operational Workflow for Handling this compound

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fume_hood Work in a Ventilated Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh this compound prep_fume_hood->prep_weigh exp_dissolve Dissolve in Appropriate Solvent prep_weigh->exp_dissolve exp_reaction Perform Experimental Procedure exp_dissolve->exp_reaction exp_monitor Monitor Reaction exp_reaction->exp_monitor cleanup_decontaminate Decontaminate Glassware & Surfaces exp_monitor->cleanup_decontaminate cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of as Hazardous Waste cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cluster_waste Waste Segregation & Collection cluster_disposal Final Disposal waste_solid Solid Waste (Unused this compound, Contaminated PPE) waste_container Collect in Designated, Labeled, Sealable Hazardous Waste Container waste_solid->waste_container waste_liquid Liquid Waste (Solutions containing this compound) waste_liquid->waste_container disposal_storage Store in a Secure, Ventilated Area waste_container->disposal_storage disposal_pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service disposal_storage->disposal_pickup disposal_documentation Maintain Disposal Records disposal_pickup->disposal_documentation

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.